Cyanic acid
Description
Structure
3D Structure
Properties
CAS No. |
420-05-3 |
|---|---|
Molecular Formula |
CHNO |
Molecular Weight |
43.025 g/mol |
IUPAC Name |
cyanic acid |
InChI |
InChI=1S/CHNO/c2-1-3/h3H |
InChI Key |
XLJMAIOERFSOGZ-UHFFFAOYSA-N |
SMILES |
C(#N)O |
Canonical SMILES |
C(#N)O |
melting_point |
-86.0 °C |
Other CAS No. |
420-05-3 71000-82-3 |
physical_description |
Solid |
vapor_pressure |
812.46 mmHg |
Origin of Product |
United States |
Foundational & Exploratory
Prebiotic Synthesis of Cyanic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanic acid (HOCN) and its more stable isomer, isothis compound (HNCO), are considered pivotal molecules in the landscape of prebiotic chemistry. Their role as precursors to key biomolecules, including the building blocks of nucleic acids and peptides, positions them at a critical juncture in the origin of life. This technical guide provides an in-depth exploration of the primary abiotic synthesis pathways of this compound, summarizing key experimental findings, quantitative data, and detailed methodologies. The logical and experimental frameworks of these pathways are further elucidated through structured diagrams.
Introduction
The emergence of life from a non-living world remains one of the most profound scientific inquiries. Central to this question is the abiotic synthesis of small, reactive molecules that can serve as the foundational components for more complex biological structures. Among these, this compound and its isomers have garnered significant attention. Formamide (B127407), a hydrolysis product of hydrogen cyanide, is a plausible precursor for various biogenic molecules.[1] This document details the primary proposed prebiotic synthesis routes for this compound, focusing on thermal decomposition of urea (B33335) and formamide, hydrolysis of cyanogen (B1215507), formation in Miller-Urey-type environments, and photochemical pathways.
Synthesis from Thermal Decomposition of Urea
The thermal decomposition of urea is a well-established and prebiotically plausible route for the synthesis of isothis compound, which can subsequently trimerize to form cyanuric acid.[2][3]
Reaction Pathway
The thermal decomposition of urea proceeds through the formation of isothis compound and ammonia (B1221849).[3] The isothis compound can then undergo trimerization to produce cyanuric acid.
Quantitative Data
| Parameter | Value | Conditions | Reference(s) |
| Temperature Range | 152°C - >250°C | Neat or in various solvents | [2][4] |
| Primary Products | Isothis compound (HNCO), Ammonia (NH3) | Thermal decomposition | [3] |
| Secondary Product | Cyanuric acid | Trimerization of HNCO | [5] |
| Yield of Cyanuric Acid | Up to 88.7% | In kerosene (B1165875) at 180°C | [6] |
| Yield of Cyanuric Acid | ~70% | Ionic liquid-mediated at 220°C for 30 min | [5] |
| Yield of Cyanuric Acid | 52.35% | Neat, 240°C for 20 min | [7] |
Experimental Protocol: Liquid-Phase Synthesis of Cyanuric Acid from Urea
This protocol is adapted from the work of Chen and Wang (2010).[6]
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a vacuum line.
-
Reagents: 20 g of urea and 40 mL of a high-boiling point solvent (e.g., kerosene, diesel, or sulfolane). An optional catalyst, such as ammonium (B1175870) sulfate, can be added.
-
Procedure:
-
Combine the urea and solvent in the round-bottom flask.
-
Stir the mixture at 150°C under vacuum (10 mm Hg).
-
Increase the temperature to the desired reaction temperature (160-220°C).
-
Monitor the reaction by testing for the emission of ammonia (NH3) with pH test paper. The reaction is considered complete when ammonia is no longer evolved.
-
Cool the reaction mixture to 80°C and add 15 mL of water.
-
Stir for 1 hour to precipitate the cyanuric acid.
-
Collect the solid product by filtration and dry it at 150°C for 2 hours to remove any water of crystallization.
-
Signaling Pathway Diagram
Synthesis from Thermal Decomposition of Formamide
Formamide (HCONH2) is a central molecule in many prebiotic scenarios, serving as both a solvent and a precursor to a variety of biomolecules. Its thermal decomposition provides a potential route to cyanic and isothis compound.[8]
Reaction Pathway
Theoretical and experimental studies have shown that the thermal decomposition of formamide can proceed through several channels, including dehydration to produce hydrogen cyanide (HCN) and water, and other pathways that yield isothis compound (HNCO) and this compound (HOCN).[8][9] The presence of solid acid catalysts can favor the dehydration pathway to HCN.[10]
Quantitative Data
| Parameter | Value | Conditions | Reference(s) |
| Temperature Range | 160°C - 220°C | Neat or with catalysts | [11][12] |
| Primary Products | CO, NH3, H2O, HCN, HNCO, HOCN | Thermal decomposition | [8][13] |
| Key Observation | At 185°C, gaseous products are CO2, CO, and NH3. At 220°C, HCN is also detected. | Monitoring of volatile products | [12] |
| Catalytic Effect | Water molecules act as a bifunctional catalyst, lowering the energy barrier for dehydration to HCN. | Quantum chemical computations | [13] |
| Yield of Uracil and Thymine | ~1 mM and ~0.1 mM respectively | Pure formamide heated at 160°C for 24 h | [11] |
Experimental Protocol: Thermal Decomposition of Formamide
This protocol is a generalized procedure based on the findings of various studies.[12]
-
Apparatus: A sealed reaction vessel (e.g., a vacuum-sealed tube) placed inside a tube furnace. A system for analyzing gaseous products, such as an infrared spectrometer, is connected to the reaction vessel.
-
Reagents: Pure formamide. Optional catalysts like clays (B1170129) can be added.
-
Procedure:
-
Place the formamide in the reaction vessel. If using a catalyst, add it to the formamide.
-
Seal the reaction vessel under vacuum.
-
Heat the vessel in the tube furnace to the desired temperature (e.g., 185°C or 220°C) for a prolonged period (e.g., several hours).
-
Continuously or periodically monitor the gaseous products evolved using an infrared spectrometer or other gas analysis technique.
-
After the reaction, cool the vessel and collect any solid or liquid products for analysis.
-
Signaling Pathway Diagram
Other Plausible Synthesis Pathways
Hydrolysis of Cyanogen
Cyanogen ((CN)2) is another potential prebiotic precursor. Its hydrolysis can lead to the formation of cyanate. While detailed prebiotic experimental protocols are scarce, kinetic studies on the hydrolysis of the related compound cyanogen chloride (ClCN) suggest that the reaction is pH-dependent and proceeds via hydroxide-assisted and water-assisted pathways.[14]
Miller-Urey (Spark Discharge) Environments
The classic Miller-Urey experiment, which simulated lightning in a reducing atmosphere, produced a variety of organic molecules, including hydrogen cyanide (HCN).[15][16] HCN is a direct precursor to this compound through hydrolysis. Although not always directly identified, the formation of this compound and its derivatives is highly plausible within the complex chemical milieu of these experiments. The experiments typically involve a gaseous mixture of methane (B114726) (CH4), ammonia (NH3), hydrogen (H2), and water (H2O) subjected to an electrical discharge.[15]
Photochemical Synthesis from Hydrogen Cyanide
Ultraviolet (UV) radiation is a significant energy source in prebiotic chemistry. The photochemical reaction of HCN in the gas phase at 184.9 nm has been shown to produce a variety of products, including cyanogen ((CN)2), which can then be hydrolyzed to cyanate.[17] Photochemical pathways involving HCN are considered significant for the formation of a wide range of prebiotic molecules.[18]
Conclusion
The synthesis of this compound and its isomer, isothis compound, from simple, prebiotically abundant precursors like urea, formamide, and hydrogen cyanide is supported by a growing body of experimental and theoretical evidence. The thermal decomposition of urea and formamide represent robust and well-characterized pathways. While other routes such as cyanogen hydrolysis, formation in spark discharge experiments, and photochemical reactions also contribute to the potential prebiotic inventory of this compound, further research is needed to fully elucidate their specific contributions and efficiencies under plausible early Earth conditions. The continued investigation of these synthesis pathways is crucial for a comprehensive understanding of the chemical origins of life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Theoretical study of the decomposition of formamide in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The hydroxide-assisted hydrolysis of cyanogen chloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 16. lkouniv.ac.in [lkouniv.ac.in]
- 17. Study on the photochemical reaction of HCN and its polymer products relating to primary chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Illuminating Life’s Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of Isocyanic and Cyanic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric relationship between isocyanic acid (HNCO) and this compound (HOCN). It delves into their relative stabilities, the equilibrium that governs their interconversion, and the experimental and computational methodologies employed to elucidate their properties. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who require a detailed understanding of this fundamental chemical phenomenon.
Introduction to Tautomerism in the HNCO/HOCN System
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common form of tautomerism involves the migration of a proton. In the case of the CHNO isomers, isothis compound (HNCO) and this compound (HOCN) represent a classic example of prototropic tautomerism.[1][2] Isothis compound is the predominant and more stable tautomer, while this compound is the less stable form.[3] The equilibrium heavily favors isothis compound, with this compound existing in very small quantities, estimated to be around 3% of the equilibrium mixture.[3] Pure this compound has not been successfully isolated.[4] The anion formed by the deprotonation of either acid is the cyanate (B1221674) ion ([OCN]⁻), which has resonance structures that delocalize the negative charge.
Quantitative Data Summary
The following tables summarize key quantitative data for isothis compound and this compound, derived from spectroscopic studies and computational chemistry.
Table 1: Molecular Properties of Isothis compound (HNCO) and this compound (HOCN)
| Property | Isothis compound (HNCO) | This compound (HOCN) |
| Molar Mass ( g/mol ) | 43.025 | 43.025 |
| Relative Energy (kcal/mol) | 0 (most stable) | ~21-25 |
| Dipole Moment (Debye) | ~1.6 - 2.2 | ~2.3 |
| pKa | 3.7 | Not determined |
Table 2: Structural Parameters of Isothis compound (HNCO) and this compound (HOCN)
| Parameter | Isothis compound (HNCO) | This compound (HOCN) |
| Bond Length H-N (Å) | ~1.003 | - |
| Bond Length N-C (Å) | ~1.214 | ~1.20 |
| Bond Length C-O (Å) | ~1.163 | ~1.17 |
| Bond Length H-O (Å) | - | ~0.96 |
| Bond Angle H-N-C (°) | ~123.9 | - |
| Bond Angle N-C-O (°) | ~172.6 | - |
| Bond Angle H-O-C (°) | - | ~109.5 |
| Bond Angle O-C-N (°) | - | ~175.8 |
Table 3: Rotational Constants of Isothis compound (HNCO) and this compound (HOCN)
| Rotational Constant | Isothis compound (HNCO) (cm⁻¹) | This compound (HOCN) (cm⁻¹) |
| A | ~30.7 | ~24.9 |
| B | ~0.36 | ~0.35 |
| C | ~0.35 | ~0.34 |
Experimental Protocols
Synthesis of Isothis compound
3.1.1. Thermal Decomposition of Cyanuric Acid
Isothis compound can be prepared by the high-temperature thermal decomposition of its trimer, cyanuric acid (C₃H₃N₃O₃).[3]
-
Apparatus: A tube furnace, a vacuum line, and a cold trap (liquid nitrogen or dry ice/acetone).
-
Procedure:
-
Place cyanuric acid in a flask connected to one end of the tube furnace.
-
Evacuate the system to remove air and moisture.
-
Heat the tube furnace to a temperature range of 300-600 °C.[5]
-
The cyanuric acid vaporizes and decomposes into gaseous isothis compound as it passes through the hot zone.
-
Collect the isothis compound product in the cold trap cooled with liquid nitrogen (-196 °C) or a dry ice/acetone bath (-78 °C).
-
The collected HNCO must be kept cold as it readily polymerizes at temperatures above -20 °C.[3]
-
3.1.2. Protonation of Cyanate Salts
A common laboratory-scale synthesis involves the protonation of a cyanate salt, such as potassium cyanate (KOCN), with a non-volatile acid.[4][6]
-
Apparatus: A reaction flask, a dropping funnel, a vacuum line, and a cold trap.
-
Reagents: Potassium cyanate (KOCN) or sodium cyanate (NaOCN), and a non-volatile acid like stearic acid or oxalic acid.[6]
-
Procedure:
-
Place the cyanate salt in the reaction flask.
-
If using a liquid acid, place it in the dropping funnel. If using a solid acid, mix it with the cyanate salt in the flask.
-
Assemble the apparatus under a vacuum line.
-
Gently heat the reaction mixture while stirring.
-
The isothis compound gas that evolves is passed through the vacuum line and collected in a cold trap.
-
Spectroscopic Characterization
3.2.1. Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy
This technique is used to trap and study reactive species like this compound at very low temperatures.
-
Apparatus: A closed-cycle helium cryostat, a substrate window (e.g., KBr or CsI), a gas deposition system, and an FTIR spectrometer.
-
Procedure:
-
Cool the substrate window within the cryostat to a temperature of around 10-20 K.
-
Prepare a gaseous mixture of the isothis compound precursor (e.g., from the thermal decomposition of cyanuric acid) diluted in an inert matrix gas (e.g., argon or nitrogen) at a high ratio (e.g., 1:1000).
-
Slowly deposit the gas mixture onto the cold substrate. The molecules of isothis compound will be trapped and isolated within the solid inert gas matrix.
-
To generate this compound, the matrix containing isothis compound can be subjected to UV photolysis.
-
Record the infrared spectrum of the matrix-isolated species using the FTIR spectrometer.
-
The vibrational frequencies of the isolated molecules can be compared with theoretical predictions to identify both HNCO and HOCN.
-
Computational Chemistry Workflow
Computational chemistry plays a crucial role in understanding the tautomerism of isocyanic and cyanic acids by providing insights into their structures, energies, and spectroscopic properties.
A typical workflow involves:
-
Structure Optimization: The geometries of both HNCO and HOCN are optimized to find their lowest energy structures. This is often performed using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[7][8]
-
Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate relative energies between the tautomers.[9]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict their infrared spectra.
-
Transition State Search: To understand the interconversion pathway, a transition state search is performed to locate the saddle point on the potential energy surface connecting the two tautomers.
-
Property Calculation: Other properties such as dipole moments and rotational constants are also calculated and compared with experimental data.
Visualizations
Caption: Tautomeric equilibrium between isothis compound and this compound.
Caption: Experimental workflow for HNCO synthesis and characterization.
Caption: A typical computational chemistry workflow for studying tautomerism.
References
- 1. chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. Isothis compound - Wikipedia [en.wikipedia.org]
- 4. Isothis compound | 75-13-8 | Benchchem [benchchem.com]
- 5. US5087431A - Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations of cyanic acid stability
An In-depth Technical Guide to the Quantum Chemical Calculations of Cyanic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methods used to investigate the stability of this compound (HOCN) and its isomers. We delve into the theoretical protocols, present key quantitative data on relative stabilities and isomerization barriers, and visualize the fundamental computational workflows and energy landscapes.
Introduction: The CHNO Isomer Landscape
This compound (HOCN) is a molecule of significant interest in various chemical fields, including astrochemistry and combustion chemistry. It is part of a group of four isomers with the elemental composition CHNO. These isomers are isothis compound (HNCO), this compound (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC).[1] Quantum chemical calculations have been instrumental in elucidating the energetic relationships between these species. Theoretical studies consistently show that isothis compound (HNCO) is the most stable isomer, with this compound being the next most stable.[1][2] Understanding the relative stabilities and the energy barriers that prevent their interconversion is crucial for predicting their abundance and reactivity in different environments.
Computational Methodologies
The investigation of the potential energy surface of the CHNO isomers relies on sophisticated quantum chemical methods. These computational experiments provide detailed insights into molecular structures, energies, and vibrational frequencies.
Theoretical Protocols
A typical computational study for determining the stability and isomerization pathways of this compound and its isomers involves several key steps:
-
Geometry Optimization: The first step is to find the equilibrium geometry of each isomer and any transition states connecting them. This is achieved by finding the minimum (for stable molecules) or a first-order saddle point (for transition states) on the potential energy surface.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed. For a stable isomer, all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the reactant and product.[3] These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the total electronic energies.
-
Single-Point Energy Calculations: To obtain highly accurate energies, single-point energy calculations are often performed on the optimized geometries using a more computationally expensive, higher level of theory or a larger basis set.
-
Kinetic Analysis: To study the isomerization rates, statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation are employed in conjunction with the calculated potential energy surface data.[2]
Commonly employed levels of theory include high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF).[2][4][5] Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is also widely used for its balance of accuracy and computational cost.[2][5]
The choice of basis set is critical for obtaining reliable results. Pople-style basis sets (e.g., 6-311++G(3df,2p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently utilized.[2][5] These calculations are typically carried out using quantum chemistry software packages such as GAUSSIAN.[5]
Relative Stabilities of CHNO Isomers
Quantum chemical calculations have established a clear hierarchy of stability among the CHNO isomers. Isothis compound (HNCO) is the global minimum on the potential energy surface. The other isomers are significantly higher in energy, making them metastable.
| Isomer | Common Name | Relative Energy (kcal/mol) |
| HNCO | Isothis compound | 0.0 |
| HOCN | This compound | 24.7 |
| HCNO | Fulminic Acid | 70.7 (68.2 in another study[5]) |
| HONC | Isofulminic Acid | 84.1 (82.3 in another study[5]) |
| Table 1: Relative energies of CHNO isomers calculated using ab initio methods, with HNCO as the reference. Data from Mladenović & Lewerenz (2008) as cited in a 2010 study.[1] |
Isomerization Pathways and Activation Barriers
The conversion between isomers, such as from the most stable HNCO to HOCN, requires overcoming a significant energy barrier. This high activation energy explains why isomers like HOCN can be observed as distinct species under certain conditions, despite their lower thermodynamic stability.
The direct gas-phase isomerization of HNCO to HOCN is characterized by a very high activation barrier, making it a kinetically unfavorable process at lower temperatures.[2]
| Reaction | Activation Energy (Ea) | Method |
| HNCO → HOCN (gas-phase) | ~93.3 kcal/mol | CCSD(T)//B3LYP with RRKM Analysis[2] |
| HNCO + H₂O → OCN⁻ + H₃O⁺ (in water ice) | 26 ± 2 kJ/mol (~6.2 kcal/mol) | Experimental (FTIR Spectroscopy)[1] |
| OCN⁻ + H₃O⁺ → HOCN + H₂O (in water ice) | 36 ± 1 kJ/mol (~8.6 kcal/mol) | Experimental (FTIR Spectroscopy)[1] |
| Table 2: Activation energies for the isomerization of isothis compound to this compound through different pathways. |
As shown in Table 2, the presence of a medium like water ice can dramatically lower the effective barrier to isomerization by providing an alternative, lower-energy pathway involving proton transfer mediated by water molecules.[1]
Visualizations
Computational Workflow
The following diagram illustrates the standard workflow for the quantum chemical investigation of molecular stability and isomerization.
Caption: A typical workflow for computational analysis of molecular isomers.
Potential Energy Surface of CHNO Isomers
This diagram depicts the relative energies of the four main CHNO isomers and illustrates the high activation barrier for the direct isomerization of isothis compound to this compound.
Caption: Relative energies of CHNO isomers and the HNCO to HOCN barrier.
Conclusion
Quantum chemical calculations provide indispensable tools for understanding the stability and reactivity of this compound and its isomers. The computational data consistently confirms that isothis compound (HNCO) is the most stable form, with other isomers like this compound (HOCN) being significantly less stable. The high activation barriers for gas-phase interconversion are key to the existence of these metastable species. However, environmental factors, such as the presence of water, can facilitate isomerization through lower-energy catalytic pathways. These theoretical insights are crucial for researchers in various fields, enabling more accurate models of chemical processes in complex systems.
References
- 1. Kinetics of the OCN− and HOCN formation from the HNCO + H2O thermal reaction in interstellar ice analogs | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHNO isomers and derivatives – a computational overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Pivotal Role of Cyanic Acid in the Chemical Origins of Life: A Technical Guide
Abstract
The emergence of life from a prebiotic chemical world remains one of the most profound questions in science. Among the simple molecules available on the early Earth, cyanic acid (HNCO) and its precursor, hydrogen cyanide (HCN), are now understood to be central to the synthesis of the foundational building blocks of biology. This technical guide provides an in-depth examination of the multifaceted role of this compound in the chemical origin of life. It details the prebiotic synthesis of this compound, its crucial involvement in the formation of amino acids, peptides, and nucleobases, and its contribution to primitive metabolic pathways and protocellular structures. This document synthesizes key experimental findings, presents detailed protocols of seminal experiments, and offers a quantitative analysis of reaction yields. Visualizations of key chemical pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical logic that may have led to the first living systems. This guide is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, astrobiology, and drug development who are interested in the fundamental chemical reactions that underpin the origin of life.
Introduction: The Prebiotic Soup and the Rise of a Key Reagent
The "prebiotic soup" hypothesis, famously explored in the Miller-Urey experiment, posits that the oceans of the early Earth were a rich broth of organic molecules formed from simpler inorganic precursors under the influence of energy sources like lightning and ultraviolet radiation.[1][2] Within this chemical milieu, small, reactive molecules capable of forming a diverse range of more complex structures would have been of paramount importance. Hydrogen cyanide (HCN) and its hydrolysis product, this compound (HNCO), have emerged as leading candidates for such a pivotal role.
HCN is readily formed under simulated prebiotic conditions, such as electrical discharges in reducing atmospheres containing methane (B114726), ammonia (B1221849), and nitrogen.[3][4] It serves as a versatile precursor for the synthesis of amino acids and the purine (B94841) nucleobases.[3][4] this compound, in turn, is implicated in the formation of urea (B33335), the pyrimidine (B1678525) nucleobases, and, critically, in the activation of amino acids for peptide bond formation.[5][6] This guide will systematically explore the chemical pathways through which this compound and its related compounds could have contributed to the assembly of the first biomolecules.
Prebiotic Synthesis of this compound and its Derivatives
The availability of this compound on the prebiotic Earth is a prerequisite for its involvement in the origin of life. Experimental evidence points to several plausible formation pathways.
Formation from Hydrogen Cyanide
Hydrogen cyanide, a primary product of Miller-Urey-type experiments, can be hydrolyzed to formamide, which can then be dehydrated to produce this compound.[7] Additionally, the direct oxidation of HCN could have been a source of this compound.
Urea as a Source of this compound
Urea (H₂NCONH₂) is another key prebiotic molecule, synthesized from the reaction of ammonia with this compound, or through the hydrolysis of cyanamide.[8][9] Crucially, the thermal decomposition of urea produces this compound and ammonia.[10] This equilibrium suggests that pools of concentrated urea on the early Earth could have served as a significant reservoir of this compound.[5]
The synthesis of cyanuric acid, a stable trimer of this compound, from urea has been demonstrated under various conditions, providing further evidence for the availability of this compound precursors.[10][11][12][13][14]
Role in the Synthesis of Biological Monomers
This compound and its precursors are implicated in the formation of a wide array of essential biomolecules.
Amino Acid Synthesis
The Strecker synthesis, a well-established pathway for the formation of amino acids, begins with the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to the corresponding amino acid.[3] While HCN is the direct reactant, the overall chemical environment rich in cyanide-derived species is crucial.
Nucleobase Synthesis
The synthesis of pyrimidine nucleobases, cytosine and uracil (B121893), is a critical step in the formation of RNA. Experiments have shown that cyanoacetylene (B89716) (formed from methane and nitrogen in spark discharge experiments) reacts with cyanate (B1221674) (the conjugate base of this compound) to form cytosine.[5] A more efficient pathway involves the reaction of cyanoacetaldehyde (the hydrolysis product of cyanoacetylene) with a concentrated solution of urea, which acts as a source of this compound, to produce cytosine in significant yields.[5][15][16]
The purine nucleobases, adenine (B156593) and guanine, are thought to be derived from the polymerization of hydrogen cyanide.[4]
Formation of Urea and Cyanuric Acid
As mentioned, this compound readily reacts with ammonia to form urea.[8][9] Under conditions of evaporation and heating, this compound can trimerize to form cyanuric acid, a stable molecule that could have accumulated in prebiotic environments.[10][17] Cyanuric acid has been proposed as a potential ancestral nucleobase in a pre-RNA world.[17]
Peptide Formation Mediated by this compound
The polymerization of amino acids into peptides is a central challenge in prebiotic chemistry due to the unfavorable thermodynamics of dehydration in an aqueous environment. This compound provides a plausible solution to this problem by acting as an activating agent.
The process is thought to occur via the formation of N-carbamoylamino acids from the reaction of amino acids with cyanate.[6] These intermediates can then cyclize to form amino acid N-carboxyanhydrides (NCAs), which are highly reactive and readily polymerize to form peptides.[6] This pathway circumvents the need for a direct dehydration reaction.
Involvement in Prebiotic Metabolic Pathways
Recent research suggests that cyanide, the conjugate base of hydrogen cyanide, could have played a role in primitive metabolic cycles. A proposed reductive glyoxylate (B1226380) pathway, mediated by cyanide, could have served as a forerunner to the reductive tricarboxylic acid (rTCA) cycle, a key carbon fixation pathway in some modern microorganisms.[18] This abiotic cycle demonstrates how simple prebiotic molecules could have organized into self-sustaining reaction networks.
Protocell Formation
The polymerization of hydrogen cyanide not only leads to the formation of biomolecule precursors but can also result in the formation of solid organic films.[19][20] Experiments have shown that under simulated early Earth conditions, these HCN polymers can form nano- to micron-sized vesicular structures, or protocells, at gas-water interfaces.[19][20] This suggests a concomitant origin of the building blocks of life and the compartments necessary to house them.
Quantitative Data
The following tables summarize quantitative data from key experiments related to the prebiotic synthesis of molecules involving this compound and its precursors.
| Reaction | Reactants | Conditions | Product | Yield | Reference |
| Cytosine Synthesis | 1 M Cyanoacetaldehyde, Concentrated Urea | Evaporating lagoon model | Cytosine | 30-50% | [5][15] |
| Cytosine Synthesis | 1 M Urea, 1 M Cyanoacetylene | 100°C, 20 hours | Cytosine | 4.8% | [15] |
| Cyanovinylurea Synthesis | 0.1 M Cyanate, 0.1 M Cyanoacetylene | pH 8, Room Temperature, 9 days | Cyanovinylurea | 4.7% | [15] |
| Cyanuric Acid Synthesis | Urea, Kerosene (B1165875) (solvent) | 190°C | Cyanuric Acid | 88.9% | [13][21] |
| Cyanuric Acid Synthesis | Urea, Ammonium Chloride | Heated to 250°C for 15 min | Cyanuric Acid | ~85% | [12] |
| Peptide Formation | Glycine, ATP, 4-amino-5-imidazolecarboxamide, Cyanamide | Dried and heated at 90°C for 24 hours | Glycine peptides | 5% | [22] |
| Peptide Formation | Isoleucine, ATP, 4-amino-5-imidazolecarboxamide, Cyanamide | Dried and heated at 90°C for 24 hours | Isoleucine dipeptide | 17% | [22] |
| Peptide Formation | Phenylalanine, ATP, 4-amino-5-imidazolecarboxamide, Cyanamide | Dried and heated at 90°C for 24 hours | Phenylalanine peptides | 66% | [22] |
Experimental Protocols
Miller-Urey Spark-Discharge Experiment
This protocol is a generalized version based on the original experiment.[1][2][9][23][24]
Materials:
-
A sealed glass apparatus consisting of a 5-liter boiling flask and a smaller flask connected by glass tubing, with electrodes in the smaller flask.
-
Water (H₂O)
-
Methane (CH₄)
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Heating mantle
-
High-voltage power source (Tesla coil)
-
Condenser
Procedure:
-
Add 200 mL of water to the boiling flask.
-
Evacuate the apparatus to remove all air.
-
Introduce methane, ammonia, and hydrogen gases into the apparatus. The original experiment used partial pressures of 100 mmHg of H₂, 200 mmHg of CH₄, and 200 mmHg of NH₃.
-
Heat the water in the boiling flask to produce water vapor, which circulates through the apparatus.
-
Apply a continuous electrical discharge between the electrodes in the smaller flask to simulate lightning.
-
Pass the circulating gases through a condenser to cool them and allow for the condensation of any newly formed molecules back into the boiling flask.
-
Allow the experiment to run continuously for one week.
-
After one week, terminate the experiment and collect the aqueous solution for analysis (e.g., by chromatography) to identify the organic molecules formed.
Synthesis of Cyanuric Acid from Urea
This protocol is based on a liquid-phase synthesis method.[13][21]
Materials:
-
Urea
-
Kerosene (or other high-boiling point, non-polar solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Vacuum source
-
pH test paper
Procedure:
-
Add 20 g of urea to 40 mL of kerosene in a round-bottom flask.
-
Stir the mixture and heat to 150°C.
-
Apply a vacuum (e.g., 10 mm Hg).
-
Increase the temperature to 190°C.
-
Monitor the reaction by testing for the emission of ammonia (NH₃) with pH test paper. The reaction is complete when ammonia is no longer evolved.
-
Cool the reaction mixture to 80°C.
-
Add 15 mL of water and stir for 1 hour to precipitate the cyanuric acid.
-
Filter the precipitate and dry it in a vacuum oven.
Visualizations of Key Pathways and Workflows
Prebiotic Synthesis of Pyrimidines
Caption: Prebiotic synthesis pathway of pyrimidines from simple precursors.
Cyanate-Mediated Peptide Formation
Caption: Pathway for peptide bond formation mediated by cyanate.
Experimental Workflow for Miller-Urey Experiment
Caption: Simplified workflow for the Miller-Urey experiment.
Conclusion and Future Directions
The evidence strongly supports a central role for this compound and its chemical relatives in the prebiotic synthesis of the essential molecules of life. From the formation of amino acids and nucleobases to the polymerization of peptides and the emergence of protocellular structures, the chemical reactivity of this simple molecule provides plausible solutions to some of the most challenging questions in origin of life research.
Future research should focus on several key areas. A more detailed quantitative understanding of reaction kinetics and yields under a wider range of plausible prebiotic conditions is needed. The exploration of how these individual chemical pathways could have integrated into more complex, self-sustaining networks is a critical next step. Furthermore, the interplay between the synthesis of organic molecules and the formation of mineral surfaces and protocellular compartments warrants deeper investigation. By continuing to unravel the intricate chemistry of this compound, we move closer to a comprehensive understanding of how life may have arisen on Earth and how it might emerge elsewhere in the universe.
References
- 1. Teach Astronomy - Miller-Urey Experiment [teachastronomy.com]
- 2. britannica.com [britannica.com]
- 3. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 4. wwwuser.oats.inaf.it [wwwuser.oats.inaf.it]
- 5. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 12. Sciencemadness Discussion Board - Cyanuric acid for use in preparation of cyanates - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Liquid-Phase Synthesis of Cyanuric Acid from Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepdyve.com [deepdyve.com]
- 17. On the Photostability of Cyanuric Acid and Its Candidature as a Prebiotic Nucleobase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocells may have formed in the proximity of prebiotic compounds - Mapping Ignorance [mappingignorance.org]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conducting Miller-Urey Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Spectroscopic properties of gaseous cyanic acid (HOCN)
An In-depth Technical Guide to the Spectroscopic Properties of Gaseous Cyanic Acid (HOCN)
Introduction
This compound (HOCN) is a simple, linear molecule of significant interest in fields ranging from atmospheric science to astrochemistry. It is the less stable tautomer of isothis compound (HNCO), with HOCN being approximately 21 kcal/mol higher in energy than HNCO.[1] While isothis compound is the predominantly observed isomer, the detection and characterization of this compound provide crucial insights into chemical reaction dynamics, molecular structure, and the composition of interstellar environments. This guide provides a comprehensive overview of the spectroscopic properties of gaseous HOCN, details the experimental protocols for its study, and presents key data for researchers, scientists, and professionals in drug development.
Isomeric Relationship
This compound exists in equilibrium with its more stable isomer, isothis compound. The two are tautomers, differing in the position of a proton. In this equilibrium, isothis compound (HNCO) is the predominant species.[2]
Spectroscopic Properties
The spectroscopic characterization of HOCN provides fundamental information about its rotational, vibrational, and electronic energy levels.
Rotational Spectroscopy
Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, provides highly precise information about the molecular geometry and moments of inertia. For a molecule to be rotationally active, it must possess a permanent dipole moment, which HOCN does. The rotational spectrum consists of a series of absorption lines corresponding to transitions between quantized rotational energy levels.
Laboratory studies have successfully measured the rotational spectrum of HOCN using Fourier Transform Microwave (FTM) spectroscopy and free-space millimeter-wave absorption spectrometers. These experiments have identified and measured a-type transitions for the molecule.[1]
Table 1: Reported Rotational Transitions for HOCN
| Spectrometer Type | Frequency Range | Observed Transitions | Reference |
|---|
| Fourier Transform Microwave (FTM) / Free-space mm-wave | 20-360 GHz | 45 a-type transitions (up to J=17, Ka=4) |[1] |
Vibrational Spectroscopy
Vibrational spectroscopy, commonly performed using Fourier-Transform Infrared (FTIR) spectroscopy, probes the quantized vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching or bending and has a characteristic frequency. The vibrational spectrum of HOCN is indicative of a triple bond between the carbon and nitrogen atoms.[2]
Table 2: Fundamental Vibrational Frequencies of HOCN
| Mode Number | Symmetry | Description | Frequency (cm-1) | Reference |
|---|---|---|---|---|
| 1 | A' | H-O Stretch | 3610 | [3] |
| 2 | A' | C≡N Stretch | 2302 | [3] |
| 3 | A' | O-C Stretch | 1227 | [3] |
| 4 | A' | H-O-C Bend | 1082 | [3] |
| 5 | A' | O-C-N Bend | 460 |[3] |
Electronic Spectroscopy
Electronic spectroscopy involves transitions between different electronic energy states, typically induced by the absorption of ultraviolet (UV) or visible light.[4] When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower-energy molecular orbital to a higher-energy one.[5][6] For HOCN, possible transitions include promotions of non-bonding (n) and pi (π) electrons to anti-bonding pi (π) orbitals (n → π and π → π*).[4] These transitions result in broad absorption bands, which may exhibit vibrational fine structure.[5]
Experimental Protocols
The study of gaseous HOCN requires specialized experimental setups for its synthesis and spectroscopic analysis.
Synthesis of Gaseous HOCN
Gaseous HOCN for spectroscopic studies is typically generated in situ due to its instability. A common method involves creating an electrical discharge through a mixture of precursor gases.
-
Method : HOCN can be produced in a discharge through water (H₂O) and cyanogen (B1215507) (C₂N₂).[1] The resulting gas mixture is then passed into the sample chamber of the spectrometer for analysis.
Microwave Spectroscopy
Microwave spectroscopy is used to measure the rotational spectrum of gas-phase molecules.[7] A typical experimental setup involves irradiating a low-pressure gas sample with microwave radiation and measuring the absorption as a function of frequency.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for obtaining a high-resolution vibrational spectrum. It utilizes a Michelson interferometer to measure all frequencies simultaneously, offering significant advantages in speed and signal-to-noise ratio over dispersive instruments.[8][9]
-
Methodology :
-
Source : A broadband infrared source emits radiation.[9]
-
Interferometer : The beam enters a Michelson interferometer, which modulates the radiation, producing an interferogram.[9]
-
Sample : The modulated beam passes through a gas cell containing the HOCN sample. For low-concentration gases, a long-pathlength gas cell is often used to increase the absorption signal.[10]
-
Detector : A detector measures the intensity of the transmitted radiation as a function of the interferometer's mirror position.
-
Fourier Transform : A computer performs a Fourier transform on the interferogram to generate the final infrared spectrum (absorbance vs. wavenumber).
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions.[11]
-
Methodology :
-
Source : A lamp (e.g., deuterium (B1214612) for UV, tungsten for visible) provides broadband radiation.[12]
-
Monochromator : A monochromator or wavelength selector isolates a specific wavelength of light to pass through the sample.[13]
-
Sample : The monochromatic light passes through a cuvette or gas cell containing the HOCN sample.
-
Detector : A detector measures the intensity of the light transmitted through the sample.
-
Spectrum Generation : The instrument scans through the desired wavelength range, plotting absorbance versus wavelength to generate the electronic spectrum.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Isothis compound - Wikipedia [en.wikipedia.org]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. adpcollege.ac.in [adpcollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jasco-global.com [jasco-global.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
The Thermochemistry of Cyanic Acid and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry of cyanic acid and its isomers: isothis compound, fulminic acid, and isofulminic acid. This document summarizes key thermodynamic data, outlines relevant experimental methodologies, and visualizes important biochemical pathways involving these compounds, with a particular focus on aspects relevant to chemical biology and drug development.
Thermochemical Data of this compound Isomers
The isomers of this compound (CHNO) exhibit significant differences in their thermodynamic stability, which dictates their reactivity and prevalence. Isothis compound is the most stable isomer, while fulminic acid and isofulminic acid are considerably more energetic and, consequently, less stable.[1][2] this compound itself exists in equilibrium with isothis compound, with the latter being the predominant form.
The standard enthalpies of formation (ΔfH°), a key measure of chemical stability, for these isomers have been determined and are presented in Table 1. This data is crucial for understanding the energy changes associated with reactions involving these molecules.
Table 1: Standard Enthalpy of Formation of this compound and Its Isomers
| Compound | Formula | Isomer Type | ΔfH° (kJ/mol) at 298.15 K | Reference |
| Isothis compound | HNCO | Most Stable | -118.84 ± 0.31 | [3] |
| This compound | HOCN | Tautomer | -14.91 ± 0.49 | [4] |
| Fulminic Acid | HCNO | Isomer | 169.45 ± 0.49 | [3] |
| Isofulminic Acid | HONC | Isomer | 233.67 ± 0.48 | [4] |
Data sourced from Active Thermochemical Tables (ATcT).
The trimer of isothis compound, cyanuric acid, is a stable crystalline solid. Its thermochemical properties are well-characterized and are relevant in various industrial and biological contexts.
Table 2: Thermochemical Data for Cyanuric Acid
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (solid) | -703.5 ± 1.5 | kJ/mol | [7] |
| Standard Enthalpy of Combustion (solid) | -905.8 ± 1.5 | kJ/mol | [7] |
| Standard Molar Entropy (solid) | 142.2 | J/mol·K | [8] |
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data for unstable molecules like the isomers of this compound requires specialized experimental techniques.
Combustion Calorimetry for Nitrogen-Containing Compounds
Bomb calorimetry is a standard method for determining the enthalpy of combustion of organic compounds.[9][10] For nitrogen-containing compounds, specific procedures are necessary to account for the formation of nitric acid as a byproduct.[11][12][13]
Generalized Protocol:
-
Sample Preparation: A precisely weighed sample (typically < 1 g) of the compound is placed in a sample holder within the bomb calorimeter.[9][14] For volatile or unstable compounds, encapsulation in a gelatin capsule or use of a sealed container may be necessary.
-
Fuse Wire: A fuse wire of known length and mass is connected to the electrodes, with a portion of it in contact with the sample to ensure ignition.[14]
-
Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9]
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter bucket. The temperature of the water is monitored with a high-precision thermometer.[9][14]
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration of the bomb washings with a standard base solution.
-
Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire.[10]
Spectroscopic and Computational Methods
For highly reactive or transient species, direct calorimetric measurements can be challenging. In such cases, a combination of spectroscopic techniques and high-level ab initio quantum mechanical calculations is employed.[5][15]
-
Fourier Transform Microwave (FTMW) Spectroscopy: This technique allows for the precise determination of the rotational constants of molecules in the gas phase. From these constants, accurate molecular structures can be derived, which are essential for computational thermochemical calculations.
-
Ab Initio Calculations: Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and composite methods like G3, CBS-QB3, and W1 are used to calculate the electronic energies of the isomers.[5][15] By combining these energies with vibrational frequencies obtained from spectroscopy or calculations, accurate enthalpies of formation and other thermodynamic properties can be determined.[5]
Biochemical Pathways and Logical Relationships
Protein Carbamylation by Isothis compound
A crucial pathway with significant implications in drug development and toxicology is the non-enzymatic carbamylation of proteins by isothis compound.[16][17][18][19] Isothis compound is in equilibrium with urea (B33335) in biological systems and can react with nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[16][18] This post-translational modification can alter the structure and function of proteins, contributing to various pathological conditions.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of the OCN− and HOCN formation from the HNCO + H2O thermal reaction in interstellar ice analogs | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. atct.anl.gov [atct.anl.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Cyanuric acid [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. pages.jh.edu [pages.jh.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. srd.nist.gov [srd.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.williams.edu [web.williams.edu]
- 15. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Formation of Cyanic Acid in Interstellar Molecular Clouds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanic acid (HNCO) is a molecule of significant interest in astrochemistry and prebiotic chemistry, having been detected in a variety of interstellar environments. Its formation in the cold, diffuse conditions of interstellar molecular clouds is a complex process involving both gas-phase and grain-surface chemistry. This technical guide provides an in-depth overview of the core formation pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical and logical relationships. Understanding the synthesis of HNCO and its isomers (HOCN, HCNO, HONC) in space provides crucial insights into the chemical evolution of molecular clouds and the potential origins of molecules relevant to life.
Introduction
Isothis compound (HNCO) is a well-documented interstellar molecule, observed in environments ranging from cold, dark clouds to warm hot cores.[1][2] The relative abundances of HNCO and its higher-energy isomers, this compound (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC), serve as chemical diagnostics, offering clues to the dominant formation and destruction mechanisms under different physical conditions.[3] While gas-phase models can partially account for the observed abundances in some environments, grain-surface reactions are considered crucial for explaining the prevalence of HNCO, particularly in colder regions.[4] This guide synthesizes current knowledge on the formation of this compound, focusing on the key reactions, their energetics, and the experimental techniques used to study them.
Formation Pathways
The formation of this compound and its isomers in interstellar molecular clouds is believed to proceed through two primary channels: gas-phase reactions and reactions occurring on the surfaces of icy dust grains.
Gas-Phase Formation
Gas-phase formation routes are significant, particularly in warmer regions or areas exposed to UV radiation. A key precursor to HNCO in the gas phase is the NCO radical. One of the primary proposed formation pathways for NCO is the neutral-neutral reaction between atomic nitrogen (N) and the formyl radical (HCO).[4]
Key Gas-Phase Reactions:
-
Formation of the NCO radical: N + HCO → NCO + H
-
Formation of HNCO and isomers from protonated precursors: The dissociative recombination of protonated forms of HNCO and its isomers is another potential gas-phase formation route. For example: H₂NCO⁺ + e⁻ → HNCO + H
The relative importance of different gas-phase reactions is highly dependent on the temperature, density, and radiation field of the specific interstellar environment.
Grain-Surface Formation
At the low temperatures characteristic of molecular clouds (around 10 K), gas-phase species can accrete onto the surfaces of dust grains, forming icy mantles.[5][6] These surfaces act as catalytic sites for the formation of more complex molecules. The hydrogenation of the NCO radical, formed either in the gas phase and then accreted or directly on the grain surface, is a key proposed mechanism for the formation of HNCO and HOCN on interstellar ices.[4]
Key Grain-Surface Reactions:
-
Accretion of Precursors: Gas-phase species like N, CO, and H accrete onto dust grains.
-
Formation of NCO on Grains: The NCO radical can be formed on the surface through reactions such as: N + CO → NCO (on grain surface)
-
Hydrogenation of NCO: Successive hydrogenation of the NCO radical can lead to the formation of HNCO and its isomer HOCN.[4]
-
H + NCO → HNCO (on grain surface)
-
H + NCO → HOCN (on grain surface)
-
The newly formed molecules can then be released back into the gas phase through various desorption mechanisms, including thermal desorption in warmer regions (hot cores), or non-thermal desorption processes like photodesorption induced by UV photons or cosmic rays in colder environments.[7]
Signaling Pathways and Logical Relationships
The interplay between gas-phase and grain-surface chemistry is crucial for understanding the observed abundances of this compound and its isomers. The following diagrams illustrate these interconnected pathways.
Caption: Gas-phase formation pathway of HNCO.
Caption: Grain-surface formation pathway of HNCO and HOCN.
Quantitative Data
The following tables summarize the observed column densities of this compound and its isomers in different interstellar molecular clouds and the rate coefficients for key formation reactions.
Table 1: Column Densities of HNCO and its Isomers in Interstellar Molecular Clouds
| Source | Molecule | Column Density (cm⁻²) | Abundance Ratio (relative to HNCO) | Reference(s) |
| Sgr B2(N) | HNCO | (1.8 ± 0.4) x 10¹⁵ | 1 | [2] |
| HOCN | (1.1 ± 0.2) x 10¹³ | ~0.006 | [2] | |
| HCNO | < 1.0 x 10¹³ | < 0.006 | [8] | |
| Sgr B2(M) | HNCO | (1.3 ± 0.3) x 10¹⁵ | 1 | [2] |
| HOCN | (6.0 ± 1.0) x 10¹² | ~0.005 | [2] | |
| HCNO | < 1.0 x 10¹³ | < 0.008 | [9][8] | |
| TMC-1 | HNCO | (1.1 ± 0.1) x 10¹³ | 1 | |
| HOCN | (1.5 ± 0.3) x 10¹¹ | ~0.014 | [10] | |
| HCNO | (7.8 ± 0.2) x 10¹⁰ | ~0.007 | [10] | |
| B1-b | HNCO | (3.0 ± 0.3) x 10¹² | 1 | [11] |
| HCNO | (7.5 ± 1.1) x 10¹⁰ | ~0.025 | [11] | |
| L1544 | HNCO | (2.0 ± 0.2) x 10¹² | 1 | [11] |
| HCNO | (5.0 ± 0.8) x 10¹⁰ | ~0.025 | [11] |
Note: Upper limits are given for non-detections.
Table 2: Rate Coefficients for Key Formation Reactions
| Reaction | α (cm³ s⁻¹) | β | γ (K) | Temperature Range (K) | Type | Reference(s) |
| N + HCO → NCO + H | 1.0 x 10⁻¹¹ | 0.0 | 0.0 | 10 - 300 | Gas-phase | [4] |
| OH + H₂CO → HCO + H₂O | 2.1 x 10⁻¹¹ (at 107K) | - | - | 22 - 107 | Gas-phase | [12] |
| H + CH⁺ → C⁺ + H₂ | ~1.2 x 10⁻⁹ | - | - | > 60 | Gas-phase | [13] |
| H₂O + HNCO → H₃O⁺ + OCN⁻ (on ice) | - | - | 3127 | Thermal | Grain-surface | [14] |
| OCN⁻ + H₃O⁺ → HOCN + H₂O (on ice) | - | - | 4330 | Thermal | Grain-surface | [14] |
| CO + H → H₂CO (on ice) | - | - | - | 12 - 20 | Grain-surface | [7][15] |
| H₂CO + H → CH₃O/CH₂OH (on ice) | - | - | - | 12 - 20 | Grain-surface | [7][15] |
Note: Rate coefficients are given in the standard Arrhenius-Kooij form: k(T) = α (T/300)β exp(-γ/T). For some reactions, particularly on surfaces, specific rate coefficients are not well-constrained and are described by activation energies (γ) or are studied over a limited temperature range. The formation of H₂CO and CH₃OH via hydrogenation of CO on ice is included as an analogue for hydrogenation reactions on grain surfaces.
Experimental Protocols
The study of interstellar ice chemistry is performed in laboratory settings that simulate the conditions of space. Ultra-high vacuum (UHV) chambers are essential for these experiments.
Experimental Workflow: UV Photoprocessing and Temperature-Programmed Desorption of Interstellar Ice Analogs
This protocol describes a typical experiment to study the formation of molecules like HNCO on icy surfaces through UV irradiation and subsequent thermal processing.
Caption: A typical experimental workflow for studying interstellar ice chemistry.
Detailed Methodologies:
-
UHV Chamber Preparation: The experiment is conducted in a stainless steel ultra-high vacuum (UHV) chamber capable of reaching pressures below 1 x 10⁻¹⁰ mbar.[11][16] This minimizes contamination from residual gases. The chamber is equipped with a cryostat, a sample holder (substrate), gas deposition lines, a UV lamp, a Fourier Transform Infrared (FTIR) spectrometer, and a Quadrupole Mass Spectrometer (QMS).[1][17]
-
Substrate Cooling: The substrate, typically a gold-plated copper or an infrared-transparent material like CsI or KBr, is cooled to temperatures as low as 8-12 K using a closed-cycle helium cryostat.[1][7]
-
Ice Deposition: A pre-prepared gas mixture of astrophysically relevant molecules (e.g., H₂O, CO, NH₃, HCN) is introduced into the chamber through a precision leak valve.[1][17] The gas deposits onto the cold substrate, forming an amorphous ice layer. The composition and thickness of the ice are monitored in real-time using FTIR spectroscopy by observing the characteristic vibrational absorption bands of the deposited molecules.[7][15]
-
UV Irradiation: The ice sample is then irradiated with a UV lamp (e.g., a microwave-discharged hydrogen flow lamp) that simulates the interstellar radiation field.[1][16][18] The UV photons can break chemical bonds and induce the formation of new molecules and radicals within the ice. The chemical evolution of the ice during irradiation is monitored by taking FTIR spectra at regular intervals.[1]
-
Temperature-Programmed Desorption (TPD): After irradiation, the sample is slowly and linearly heated (e.g., at a rate of 1-5 K/min).[9][5][19][20] As the temperature increases, different molecular species desorb from the surface at characteristic temperatures related to their binding energies. The desorbing molecules are detected by a QMS, which measures the mass-to-charge ratio of the ionized species. This allows for the identification of the products formed in the ice and their relative abundances.[7][15]
-
Data Analysis: The TPD spectra (desorption rate vs. temperature) are analyzed to determine the desorption energies and reaction kinetics of the surface processes.[9] By combining the FTIR and QMS data, a comprehensive picture of the chemical transformations occurring in the interstellar ice analog can be constructed.
Conclusion
The formation of this compound in interstellar molecular clouds is a multifaceted process driven by a combination of gas-phase and grain-surface chemistry. While gas-phase reactions provide a viable route, particularly for the precursor radical NCO, grain-surface reactions, especially the hydrogenation of NCO on icy dust grains, are essential to account for the observed abundances of HNCO. The relative abundances of HNCO and its isomers serve as powerful probes of the physical and chemical conditions in different interstellar environments. Laboratory experiments using advanced techniques like UHV chambers, FTIR spectroscopy, and TPD are crucial for elucidating the specific reaction mechanisms and kinetics. Future research, combining astronomical observations, laboratory experiments, and theoretical modeling, will continue to refine our understanding of the formation of this important prebiotic molecule in the cosmos.
References
- 1. aanda.org [aanda.org]
- 2. Interstellar HOCN in the Galactic center region | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. Frontiers | Toward Accurate Formation Routes of Complex Organic Molecules in the Interstellar Medium: The Paradigmatic Cases of Acrylonitrile and Cyanomethanimine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 6. raa-journal.org [raa-journal.org]
- 7. aanda.org [aanda.org]
- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery of thiofulminic acid with the QUIJOTE line survey: A study of the isomers of HNCS and HNCO in TMC-1 | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. researchgate.net [researchgate.net]
- 12. Is the gas-phase OH+H2CO reaction a source of HCO in interstellar cold dark clouds? A kinetic, dynamic and modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The temperature variation of the CH+ + H reaction rate coefficients: a puzzle finally understood? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [2203.15999] Spatial distribution of HOCN around Sagittarius B2 [arxiv.org]
- 15. [0906.2292] Hydrogenation reactions in interstellar CO ice analogues [arxiv.org]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]
- 20. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
An In-depth Technical Guide to the Hydrolysis Kinetics of Cyanic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of cyanic acid (HNCO) in aqueous solutions. This compound and its conjugate base, cyanate (B1221674) (NCO⁻), are reactive intermediates relevant in various fields, including industrial chemistry, environmental science, and pharmacology. Understanding the rates and mechanisms of their hydrolysis is crucial for predicting their stability, reactivity, and potential biological effects. This document summarizes the key reaction pathways, presents quantitative kinetic data, details experimental protocols for studying these reactions, and provides visual representations of the underlying processes.
Core Concepts in this compound Hydrolysis
This compound is a weak acid with a pKa of approximately 3.7.[1] Consequently, its stability and reaction pathways in aqueous solutions are highly dependent on the pH. The hydrolysis of this compound and cyanate can proceed through different mechanisms, broadly categorized into acidic, neutral, and alkaline conditions.
Hydrolysis in Acidic Solutions
In the presence of strong acids, this compound undergoes rapid and quantitative decomposition to carbon dioxide and ammonium (B1175870) ions.[1] This reaction is catalyzed by hydronium ions (H₃O⁺).
Reaction: HNCO + H₃O⁺ + H₂O → NH₄⁺ + CO₂ + H₂O
The reaction is first-order with respect to both this compound and hydronium ion concentration.
Hydrolysis in Neutral and Near-Neutral Solutions
In the absence of added strong acid, this compound decomposes via a first-order reaction with water.[1] This process involves two main stages. The first is the hydrolysis of this compound to form ammonium bicarbonate. This is followed by a rapid reaction of the formed ammonium bicarbonate with another molecule of this compound to produce ammonium cyanate and carbonic acid.[1]
Reaction Stages:
-
HNCO + 2H₂O → NH₄HCO₃
-
NH₄HCO₃ + HNCO → NH₄NCO + H₂CO₃
Hydrolysis in Alkaline Solutions
In alkaline solutions, the predominant species is the cyanate ion (NCO⁻). The hydrolysis of cyanate is slower than that of this compound and yields ammonium and carbonate ions.[1] This reaction is first-order with respect to the cyanate ion concentration.
Reaction: NCO⁻ + 2H₂O → NH₄⁺ + CO₃²⁻
The rate of this reaction is also influenced by the hydroxide (B78521) ion concentration and can be catalyzed by carbonate ions.[1]
Quantitative Kinetic Data
The following tables summarize the reported kinetic parameters for the hydrolysis of this compound and cyanate under various conditions.
Table 1: Rate Constants for this compound and Cyanate Hydrolysis
| Condition | Reaction | Rate Law | Rate Constant (k) | Temperature (°C) | Ionic Strength (M) | Reference |
| Acidic | HNCO + H₃O⁺ → CO₂ + NH₄⁺ | Rate = k[HNCO][H₃O⁺] | 0.86 L mol⁻¹ min⁻¹ | 1.5 | 1.0 | [1] |
| Neutral | HNCO + 2H₂O → NH₄HCO₃ | Rate = k[HNCO] | 0.011 min⁻¹ | 0 | Not specified | [1] |
| Alkaline | NCO⁻ + 2H₂O → NH₄⁺ + CO₃²⁻ | Rate = k[NCO⁻] | 3.0 x 10⁻³ min⁻¹ | 100 | 0.3 | [1] |
| Neutral (Pure Water) | NCO⁻ + 2H₂O → CO₃²⁻ + NH₄⁺ | Rate = k[NCO⁻] | 2.67 x 10⁻⁴ min⁻¹ | 22 | Not specified | [2] |
| With Ammonium | NCO⁻ + NH₄⁺ → H₂NCONH₂ | Rate = k[NCO⁻][NH₄⁺] | 4.64 x 10⁻⁴ L mol⁻¹ min⁻¹ | 22 | Not specified | [2] |
Table 2: Activation Energies and pKa
| Reaction | Activation Energy (Ea) | Reference |
| HNCO + H₃O⁺ → CO₂ + NH₄⁺ | 14.4 kcal/mol | [3] |
| HNCO + 2H₂O → NH₄HCO₃ | 16 kcal/mol | [1] |
| NCO⁻ + 2H₂O → NH₄⁺ + CO₃²⁻ | 23 kcal/mol | [3] |
| Compound | pKa | Reference |
| This compound (HNCO) | 3.70 | [3] |
Experimental Protocols
The study of this compound hydrolysis kinetics requires precise control of reaction conditions and accurate analytical methods to monitor the disappearance of reactants and the appearance of products.
General Experimental Setup
A typical kinetic experiment involves the following steps:
-
Preparation of Reactant Solutions: A fresh stock solution of this compound is typically prepared by the thermal decomposition of cyanuric acid and dissolving the resulting gas in ice-cold water.[4] Solutions of potassium cyanate can also be used. The concentration of the stock solution is determined by a suitable analytical method, such as titration with silver nitrate.
-
Temperature Control: The reaction is carried out in a thermostatted vessel to maintain a constant temperature.
-
Initiation of the Reaction: The reaction is initiated by mixing the this compound/cyanate solution with a buffer or acid/base solution of the desired pH and ionic strength, which has been pre-equilibrated to the reaction temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching the Reaction: The reaction in the aliquots is stopped (quenched) to prevent further hydrolysis before analysis. This is often achieved by rapidly changing the pH, for example, by adding excess sodium hydroxide.
-
Analysis of Reactants and Products: The concentrations of cyanate and/or the hydrolysis products (e.g., ammonia) are determined using appropriate analytical techniques.
Analytical Methods
Several methods can be employed to quantify the species involved in this compound hydrolysis:
-
Titration Methods: The concentration of cyanate can be determined by titration with silver nitrate. The amount of ammonia (B1221849) formed can be quantified by distillation into a standard acid solution followed by back-titration.[4]
-
Spectrophotometry: Colorimetric methods are available for the determination of both cyanate and ammonia. For instance, ammonia can be determined using the indophenol (B113434) blue method (Berthelot reaction) or with Nessler's reagent.
-
Chromatography: High-performance liquid chromatography (HPLC) and ion chromatography can be used to separate and quantify cyanate and other ionic species in the reaction mixture.
-
Raman Spectroscopy: This technique allows for the in-situ monitoring of the concentrations of multiple species (cyanate, urea, carbamate, carbonate) simultaneously by measuring the intensity of their characteristic Raman bands.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key hydrolysis pathways and a typical experimental workflow.
Hydrolysis Pathways of this compound
Caption: pH-dependent hydrolysis pathways of this compound.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for studying hydrolysis kinetics.
Conclusion
The hydrolysis of this compound is a multifaceted process with kinetics that are highly sensitive to the aqueous environment, particularly pH and temperature. In acidic conditions, the proton-catalyzed pathway leads to rapid degradation, while in neutral and alkaline solutions, the hydrolysis proceeds at a more moderate pace through distinct mechanisms. For researchers in drug development, understanding these kinetics is critical, as cyanate can arise from the degradation of urea-containing pharmaceuticals and has been implicated in protein carbamoylation, a post-translational modification that can alter protein function and immunogenicity. The experimental protocols and kinetic data presented in this guide provide a solid foundation for further investigation and for the development of strategies to control the stability of this compound and cyanate in relevant systems.
References
Theoretical Underpinnings of Cyanic Acid Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanic acid (HOCN) and its more stable tautomer, isothis compound (HNCO), are highly reactive molecules capable of polymerizing into distinct structures, primarily the cyclic trimer cyanuric acid and the linear polymer cyamelide. Understanding the theoretical basis of these polymerization pathways is crucial for controlling the synthesis of related compounds and for comprehending their potential roles in various chemical and biological systems. This technical guide provides an in-depth analysis of the theoretical studies on the polymerization of this compound, with a focus on reaction mechanisms, thermodynamics, and kinetics, supplemented by analogous computational studies and detailed experimental protocols.
Introduction
The polymerization of this compound presents a fascinating case of chemical selectivity, leading to two primary products with vastly different structures and properties. At temperatures above 150°C, the favored product is cyanuric acid (C₃H₃N₃O₃), a stable, six-membered triazine ring.[1] Conversely, below 0°C, polymerization predominantly yields cyamelide, an amorphous, linear polymer with the approximate formula (HNCO)ₓ.[1] This temperature-dependent selectivity points to distinct kinetic and thermodynamic controls over the polymerization pathways. Theoretical and computational chemistry offer powerful tools to elucidate the intricate mechanisms governing these transformations.[2]
This guide synthesizes the current theoretical understanding of this compound polymerization, drawing heavily on analogous computational studies of triazine ring formation. It provides quantitative data from these studies, details relevant experimental procedures, and visualizes the proposed reaction pathways.
Theoretical Studies on the Formation of Cyanuric Acid
Direct and comprehensive theoretical studies on the trimerization of this compound to cyanuric acid are not abundant in the published literature. However, a detailed computational investigation into the formation of a closely related compound, cyanuric chloride (C₃N₃Cl₃) from cyanogen (B1215507) chloride (ClCN), provides significant analogous insights into the mechanistic pathways.[3][4] This study, utilizing ab initio and Density Functional Theory (DFT) calculations, explored two primary mechanisms: a concerted triple association and a stepwise association.
Mechanistic Pathways
Stepwise Association: This mechanism involves the initial dimerization of two this compound molecules to form a four-membered ring intermediate, followed by the addition of a third this compound molecule to yield the final six-membered triazine ring.
Concerted Triple Association: In this pathway, three this compound molecules simultaneously interact and react to form the cyanuric acid ring in a single transition state.[5][6][7][8] Computational studies on cyanuric chloride formation suggest that this concerted pathway is energetically more favorable.[3][4] The calculations identified a weakly-bound cyclic pre-reaction cluster of the three monomer molecules, which could lower the entropic barrier for this termolecular reaction.[3][4]
Quantitative Data from Analogous Theoretical Studies
The following table summarizes the calculated activation barriers and heats of reaction for the formation of cyanuric chloride from cyanogen chloride, which serve as a valuable proxy for understanding cyanuric acid formation.
| Computational Method | Mechanism | Calculated Activation Barrier (kcal/mol) | Temperature-Corrected Heat of Reaction (kcal/mol at 298 K) | Reference |
| QCISD(T)//MP2/6-311+G* | Concerted Triple Assoc. | 46-49 (relative to (ClCN)₃ minimum) | -61.2 | [3] |
| B3LYP/cc-pVTZ | Concerted Triple Assoc. | Not explicitly stated | -63.4 | [3] |
Table 1: Summary of quantitative data from theoretical studies on the formation of cyanuric chloride, analogous to cyanuric acid formation.
Signaling Pathway Diagrams
The proposed mechanisms for cyanuric acid formation are visualized below using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermogravimetric Experiment of Urea at Constant Temperatures [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. psiberg.com [psiberg.com]
- 6. differencebetween.com [differencebetween.com]
- 7. quora.com [quora.com]
- 8. 'Concerted' Transition State, Stepwise Mechanism. Dynamics Effects in C2-C6 Enyne Allene Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and History of Cyanic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery and historical research of cyanic acid (HOCN), a molecule that played a pivotal role in the development of modern organic chemistry. From its initial isolation to its central role in disproving vitalism and establishing the concept of isomerism, the study of this compound has been fundamental to our understanding of chemical structure and reactivity. This document details the key experiments, presents quantitative data, and visualizes the critical reaction pathways that defined the early history of this important chemical entity.
The Discovery of this compound and the Dawn of a New Era in Chemistry
This compound was first identified by the German chemist Friedrich Wöhler in 1824.[1] Its discovery and subsequent investigation were intertwined with the groundbreaking synthesis of urea (B33335), a compound previously thought to be exclusively produced by living organisms.
Wöhler's Synthesis of Urea: A Paradigm Shift
In 1828, Friedrich Wöhler made a serendipitous discovery that would forever change the course of chemistry.[2] While attempting to synthesize ammonium (B1175870) cyanate (B1221674) by reacting silver cyanate with ammonium chloride, he unexpectedly produced crystalline urea.[3][4] This was the first time an organic compound had been synthesized from inorganic starting materials, directly challenging the prevailing theory of vitalism, which held that organic compounds possessed a "vital force" inherent only to living things.[5]
Wöhler famously wrote to his mentor, Jöns Jacob Berzelius, "I must tell you that I can make urea without the need for kidneys or any animal whatever."[6] This experiment is widely considered the starting point of modern organic chemistry.[2]
Key Experimental Protocols
The following sections provide detailed methodologies for the seminal experiments in early this compound research.
Wöhler's Synthesis of Urea from Inorganic Reactants (1828)
Wöhler utilized several combinations of inorganic reactants to produce urea. The general principle involved a double displacement reaction to form unstable ammonium cyanate, which then rearranged upon heating to form urea.[2]
Experimental Protocol (Recreated based on historical accounts):
Method 1: Using Silver Cyanate and Ammonium Chloride [4]
-
Preparation of Ammonium Cyanate Solution: A solution of silver cyanate (AgOCN) was treated with a solution of ammonium chloride (NH₄Cl).
-
Reaction: The mixture was gently warmed, leading to the precipitation of silver chloride (AgCl).
-
Reaction: AgOCN + NH₄Cl → AgCl(s) + NH₄OCN(aq)
-
-
Isolation of Urea: The silver chloride precipitate was removed by filtration. The remaining aqueous solution of ammonium cyanate was then evaporated by gentle heating.
-
Crystallization: Upon cooling, colorless, prismatic crystals of urea formed from the concentrated solution. Wöhler confirmed the identity of these crystals by comparing their properties to those of urea isolated from urine.[3]
Method 2: Using Lead Cyanate and Ammonia (B1221849) [7]
-
Reaction: An aqueous solution of lead cyanate (Pb(OCN)₂) was treated with aqueous ammonia (NH₃).
-
Formation of Ammonium Cyanate: This reaction produced a solution of ammonium cyanate and a precipitate of lead hydroxide (B78521).
-
Reaction: Pb(OCN)₂ + 2NH₃ + 2H₂O → Pb(OH)₂(s) + 2NH₄OCN(aq)
-
-
Conversion to Urea: The mixture was heated, causing the ammonium cyanate to rearrange into urea.
-
Isolation: The lead hydroxide precipitate was filtered off, and the urea was isolated from the remaining solution by crystallization.
Preparation of this compound
Wöhler and Justus von Liebig later developed a method for preparing this compound by the thermal decomposition of its polymer, cyanuric acid.[1]
Experimental Protocol (Based on 19th-century methods):
-
Apparatus: A distillation apparatus was set up, consisting of a retort containing dry cyanuric acid (C₃H₃N₃O₃). The retort was connected to a condenser cooled with a freezing mixture (e.g., ice and salt).
-
Heating: The cyanuric acid was heated in a stream of carbon dioxide.[1]
-
Distillation and Condensation: Upon heating, cyanuric acid depolymerizes to this compound vapor. These vapors were then passed through the condenser and collected as a volatile liquid in the cooled receiving flask.
-
Reaction: C₃H₃N₃O₃(s) → 3HOCN(g)
-
-
Stability: The collected this compound is only stable below 0°C and rapidly polymerizes at higher temperatures.[1]
The Concept of Isomerism: Cyanic and Fulminic Acids
The study of this compound and its related compounds was instrumental in the development of the theory of isomerism. In the 1820s, Justus von Liebig was studying the explosive compound silver fulminate (B1208216) (AgCNO), while Wöhler was investigating the more stable silver cyanate (AgOCN).[8]
Through meticulous elemental analysis, they discovered that these two compounds had the identical elemental composition but vastly different chemical properties.[8] This led Jöns Jacob Berzelius to propose the concept of "isomerism" in 1830, suggesting that compounds could have the same number and kind of atoms but differ in the arrangement of those atoms within the molecule.
Elemental Analysis of Silver Cyanate and Silver Fulminate
Liebig and Gay-Lussac performed a quantitative analysis of silver fulminate by carefully combusting the compound with copper oxide and measuring the volumes of the resulting gases (CO₂ and N₂).[9] Wöhler used similar techniques to analyze silver cyanate. Their results showed, within the experimental error of the time, that both compounds had the same elemental composition.
Quantitative Data
The following tables summarize the key quantitative data from the early research on this compound and its isomers.
Table 1: Physical Properties of this compound and its Isomers
| Property | This compound (HOCN) | Isothis compound (HNCO) |
| Molar Mass | 43.02 g/mol | 43.02 g/mol |
| Melting Point | -86 °C | -81 °C |
| Boiling Point | 23.5 °C | 23.5 °C |
| Density | 1.140 g/cm³ at 20°C | 1.14 g/cm³ |
Note: Early literature often did not distinguish between this compound and the more stable isothis compound, leading to some ambiguity in reported physical properties.
Table 2: Elemental Analysis of Silver Cyanate and Silver Fulminate (c. 1820s)
| Element | Silver Cyanate (Wöhler) | Silver Fulminate (Liebig & Gay-Lussac) |
| Silver (Ag) | ~72% | ~72% |
| Cyanogen (CN) | ~17% | ~17% |
| Oxygen (O) | ~11% | ~11% |
These values are approximate based on historical accounts and demonstrate the identical elemental composition that led to the theory of isomerism.[9]
Visualizing Key Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the pivotal reaction pathways in the early history of this compound research.
Caption: Wöhler's Synthesis of Urea from Silver Cyanate and Ammonium Chloride.
Caption: Isomerism of Silver Cyanate and Silver Fulminate.
Caption: Polymerization and Depolymerization of this compound.
Conclusion
The discovery and early investigation of this compound represent a cornerstone in the history of chemistry. The synthesis of urea by Friedrich Wöhler not only debunked the long-held theory of vitalism but also laid the foundation for the field of organic synthesis. Furthermore, the comparative studies of cyanic and fulminic acids by Wöhler and Liebig provided the first clear evidence for isomerism, a concept that is now fundamental to our understanding of molecular structure and function. The experimental protocols and quantitative data from this era, while rudimentary by modern standards, demonstrate the ingenuity and meticulousness of these pioneering scientists. For contemporary researchers in chemistry and drug development, this history serves as a powerful reminder of the importance of curiosity-driven research and the unexpected discoveries that can arise from it, fundamentally shaping the scientific landscape.
References
- 1. 1911 Encyclopædia Britannica/Cyanic Acid and Cyanates - Wikisource, the free online library [en.wikisource.org]
- 2. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemedx.org [chemedx.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organics? Elementary....Wait! On Wohler and his times [ursula.chem.yale.edu]
- 7. mun.ca [mun.ca]
- 8. Friedrich Wöhler [chemistry.msu.edu]
- 9. sciencemadness.org [sciencemadness.org]
Photostability of Cyanic Acid Under UV Radiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanic acid (HOCN) and its more stable tautomer, isothis compound (HNCO), are reactive chemical species with relevance in various fields, including atmospheric chemistry, astrophysics, and pharmacology. Isothis compound, in particular, has been identified as a potential post-translational modification agent for proteins, making the photostability of these compounds a critical consideration in drug development and formulation, where photolytic degradation can impact efficacy and safety. This technical guide provides an in-depth analysis of the photostability of cyanic and isothis compound under ultraviolet (UV) radiation, focusing on the photochemical decomposition of the predominant tautomer, isothis compound. Information regarding the photostability of the less stable this compound (HOCN) is sparse in the current scientific literature.
UV Absorption and Photodissociation Pathways of Isothis compound (HNCO)
Isothis compound absorbs ultraviolet radiation in the range of 200–280 nm[1]. This absorption can lead to the electronic excitation of the molecule, initiating a series of photochemical reactions that result in its decomposition. The primary photodissociation pathways for HNCO are wavelength-dependent and lead to the formation of different radical species.
The two main dissociation channels are:
-
N-H bond cleavage: HNCO + hν → H• + NCO•
-
C-N bond cleavage: HNCO + hν → NH• + CO
The quantum yield (Φ), which represents the efficiency of a photochemical process, varies for each pathway depending on the excitation wavelength[2]. A higher quantum yield indicates a more probable dissociation pathway at a given wavelength.
Quantitative Data on HNCO Photodissociation
The following tables summarize the available quantitative data on the UV absorption and photodissociation quantum yields of isothis compound at various wavelengths.
Table 1: UV Absorption Maxima of Isothis compound (HNCO)
| Wavelength Range (Å) | Absorption Characteristics | Reference |
| 2000 - 2800 | Diffuse bands with coarse rotational structure | [1] |
Table 2: Quantum Yields (Φ) for the Photodissociation of Isothis compound (HNCO)
| Wavelength (nm) | Dissociation Channel | Quantum Yield (Φ) | Reference |
| 193 | D + NCO (from DNCO) | 0.24 ± 0.03 | [3] |
| 222 | H + NCO | 0.33 ± 0.04 | [4] |
| 225 | NCO production | - | [2] |
| 230 | NCO production | - | [2] |
| 235 | NCO production | - | [2] |
| 248 | NH(a ¹Δ) + CO | Significant branching ratio for NCO/NH production (<0.10) | [5] |
Note: Data for NCO production at 225, 230, and 235 nm indicates that it is the dominant pathway near the C-N bond dissociation threshold, though specific quantum yields were not provided in the snippet.
Experimental Protocols
The study of isothis compound photostability often employs advanced experimental techniques to initiate and probe the photochemical reactions on very short timescales. A common and powerful method is the Laser Photolysis/Laser-Induced Fluorescence (LP/LIF) pump-probe technique [3].
Principle of the LP/LIF Technique
This method involves two laser pulses separated by a precise time delay.
-
Pump Pulse: A high-energy, pulsed laser (e.g., an excimer laser) is used to photodissociate the HNCO molecules at a specific UV wavelength.
-
Probe Pulse: A second, tunable laser is used to excite a specific rovibrational transition of the resulting photofragments (e.g., H, D, or NCO radicals).
-
Detection: The fluorescence emitted from the excited fragments is collected by a detector (e.g., a photomultiplier tube). The intensity of this fluorescence is proportional to the concentration of the fragment.
By varying the delay time between the pump and probe pulses, the temporal evolution of the photofragments can be monitored, providing insights into the dissociation dynamics and reaction kinetics.
Typical Experimental Setup
A typical LP/LIF experimental setup for studying HNCO photolysis consists of the following components:
-
Gas Handling System: To prepare and flow a mixture of HNCO and a carrier gas (e.g., Argon) at low pressures into the reaction cell. Isothis compound is typically generated by the thermal decomposition of its trimer, cyanuric acid[6].
-
Photolysis Laser (Pump): An excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) to initiate the photodissociation of HNCO[3].
-
Probe Laser System: A tunable dye laser system, often with frequency doubling or mixing, to generate the specific wavelength required to probe the photofragments via LIF.
-
Reaction Cell: A chamber where the gas mixture is irradiated by the laser pulses. It is designed to minimize scattered light and often includes baffles and Brewster's angle windows[2].
-
Detection System: A photomultiplier tube (PMT) positioned perpendicular to the laser beams to collect the fluorescence signal. Optical filters are used to isolate the fluorescence from scattered laser light[2].
-
Signal Processing and Data Acquisition: A gated integrator and a computer are used to record and analyze the fluorescence signal as a function of the pump-probe delay.
Reaction Mechanisms and Visualizations
The photodissociation of isothis compound involves transitions between different electronic states of the molecule. The following diagrams, generated using the DOT language, illustrate the key pathways.
Caption: Primary photodissociation pathways of isothis compound (HNCO) following UV excitation.
The following diagram illustrates a generalized workflow for an LP/LIF experiment.
Caption: Generalized experimental workflow for the Laser Photolysis/Laser-Induced Fluorescence (LP/LIF) technique.
Conclusion
The photostability of isothis compound (HNCO) under UV radiation is a complex process governed by wavelength-dependent photodissociation pathways. The primary outcomes are the cleavage of the N-H or C-N bonds, leading to the formation of radical species. The Laser Photolysis/Laser-Induced Fluorescence technique is a powerful tool for elucidating the dynamics of these processes. For professionals in drug development, understanding the conditions under which HNCO degrades is crucial for ensuring the stability and safety of pharmaceutical products that may contain or interact with this reactive species. Further research is needed to fully characterize the quantum yields across a broader range of UV wavelengths and to investigate the photostability of the less-studied this compound (HOCN) tautomer.
References
Atmospheric Cyanic Acid: A Comprehensive Technical Guide on its Sources, Environmental Fate, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atmospheric cyanic acid (HNCO) is an emerging pollutant of concern with significant implications for human health and atmospheric chemistry. This technical guide provides a comprehensive overview of the current understanding of HNCO, focusing on its primary and secondary sources, environmental transformation and removal pathways, and the analytical methodologies employed for its detection and quantification. Quantitative data from various studies are compiled and presented for comparative analysis. Detailed experimental protocols for key analytical techniques are outlined to aid in the design and execution of future research. Furthermore, logical and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the complex processes governing the atmospheric lifecycle of this compound.
Introduction
Isothis compound (HNCO) is a reactive, volatile, and toxic gas that has been increasingly detected in various atmospheric environments.[1][2] Its presence is linked to adverse health effects, including cataracts, cardiovascular disease, and rheumatoid arthritis, through the carbamylation of proteins.[1][2][3] Understanding the sources, sinks, and overall environmental fate of atmospheric HNCO is crucial for assessing its impact on air quality and human health and for developing effective mitigation strategies. This guide synthesizes the current scientific knowledge on atmospheric HNCO for the scientific and drug development communities.
Sources of Atmospheric this compound
The presence of this compound in the atmosphere is attributed to both direct (primary) emissions and in-situ (secondary) formation from precursor compounds.[4]
Primary Sources
Primary sources of HNCO are predominantly combustion-related processes.
-
Biomass Burning: A significant source of atmospheric HNCO is the pyrolysis and combustion of biomass, including wildfires and residential wood burning.[1][5] Laboratory studies of biomass fires have measured HNCO mixing ratios up to 600 parts per billion by volume (ppbv).[2] During wildfire events, ambient HNCO concentrations can be significantly elevated. For instance, during the 2010 Fourmile Canyon fire in Colorado, mixing ratios up to 200 parts per trillion by volume (pptv) were observed in Boulder.[2][6]
-
Industrial and Vehicular Emissions: The combustion of fossil fuels, particularly from diesel engines, is a major anthropogenic source of HNCO.[2][4] Urea-based selective catalytic reduction (SCR) systems, implemented to control nitrogen oxide (NOx) emissions from diesel vehicles, have been identified as a source of HNCO as a byproduct.[1][2] Ambient measurements in urban areas, such as Los Angeles, have shown elevated HNCO levels, which are correlated with markers of vehicle exhaust like benzene, toluene, and black carbon.[2][4]
-
Tobacco Smoke: Tobacco smoke is another notable source of HNCO.[1][2] This has direct implications for indoor air quality and personal exposure.
Secondary Formation
Secondary formation pathways contribute to the atmospheric burden of HNCO. The oxidation of amines and amides present in the atmosphere has been identified as a potential secondary source.[4] Additionally, the gas-phase reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN) can lead to the formation of cyanoacetaldehyde, which can then potentially lead to this compound.[7]
Environmental Fate and Sinks of Atmospheric this compound
Once emitted into the atmosphere, this compound undergoes various transformation and removal processes.
Gas-Phase Chemistry
The atmospheric lifetime of HNCO with respect to gas-phase reactions is relatively long.
-
Reaction with Hydroxyl Radical (OH): The reaction with the hydroxyl radical (OH) is a key gas-phase sink for many atmospheric trace gases. However, for HNCO, this reaction is slow, leading to an estimated atmospheric lifetime of months to decades with respect to this process alone.[4][8] The rate constant for the HNCO + OH reaction has been experimentally determined to be in the range of 0.5–1.2 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K.[8]
-
Photolysis: this compound has a low absorption cross-section in the actinic region of the solar spectrum. The major dissociation channel has a threshold of 261 nm.[6] Consequently, photolysis is not considered a significant sink for HNCO, with an estimated lifetime of months.[6]
Heterogeneous Chemistry and Deposition
Due to its high solubility in water, heterogeneous processes are expected to be the dominant removal pathways for atmospheric HNCO.[1][2]
-
Aqueous Phase Chemistry: HNCO readily dissolves in water and can undergo hydrolysis to form ammonia (B1221849) and carbon dioxide.[9] It is a moderately acidic compound with a pKa of 3.7, meaning it will dissociate in cloud and fog water at typical atmospheric pH.[1] This high solubility and subsequent aqueous-phase reactions represent a significant sink.
-
Deposition: Wet and dry deposition are likely the primary mechanisms for removing HNCO from the atmosphere. Its high solubility facilitates efficient removal by rain and fog (wet deposition). Dry deposition to surfaces, including vegetation and soil, is also expected to be an important removal process.
Quantitative Data Summary
The following tables summarize key quantitative data related to the sources and properties of atmospheric this compound.
Table 1: Measured Atmospheric Mixing Ratios of this compound (HNCO)
| Location | Environment | Mixing Ratio | Reference |
| Boulder, CO (during wildfire) | Wildfire-impacted | Up to 200 pptv | [2][6] |
| Los Angeles, CA | Urban | Up to 200 pptv | [2] |
| Laboratory Biomass Fires | Laboratory | Up to 600 ppbv | [2] |
Table 2: Physicochemical Properties of this compound (HNCO)
| Property | Value | Reference |
| Molar Mass | 43.025 g/mol | [10] |
| Boiling Point | 23.5 °C | [1] |
| pKa | 3.7 | [1] |
| Henry's Law Constant | Estimated to be high | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement and study of atmospheric this compound.
Measurement of Gaseous this compound
A custom-built chemical ionization mass spectrometer (CIMS) is a primary instrument for real-time, sensitive detection of gaseous HNCO.[3]
Protocol: Chemical Ionization Mass Spectrometry (CIMS)
-
Ionization: Ambient air is drawn into the instrument where it is mixed with a reagent ion, typically CF₃O⁻, in a flow tube reactor. HNCO reacts with the reagent ion via proton transfer to form the product ion [HNCO+CF₃O⁻]⁻.
-
Mass Analysis: The ions are then guided into a quadrupole mass spectrometer, which filters them based on their mass-to-charge ratio.
-
Detection: The selected ions are detected by an electron multiplier, and the signal is proportional to the concentration of HNCO in the sampled air.
-
Calibration: The instrument is calibrated using a known concentration of HNCO generated from a permeation tube or by thermal decomposition of cyanuric acid.[1] The calibration standard is quantified using a complementary technique such as Fourier Transform Infrared (FTIR) spectroscopy.[1]
Measurement of Cyanuric Acid in Air
Cyanuric acid, the trimer of HNCO, can be present in the particulate phase.
Protocol: High-Performance Liquid Chromatography (HPLC) for Cyanuric Acid
-
Sample Collection: Air is sampled through a 37-mm PVC membrane filter to collect particulate matter.[11]
-
Extraction: The filter is extracted with a phosphate (B84403) buffer solution.[11]
-
Analysis: The extract is analyzed by HPLC with UV detection at 225 nm.[11] A C18 column is typically used with a mobile phase of phosphate buffer and methanol.[12]
-
Quantification: The concentration of cyanuric acid is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.[12]
Visualizations
The following diagrams illustrate key processes and workflows related to atmospheric this compound.
Caption: Major sources and sinks of atmospheric this compound (HNCO).
Caption: Experimental workflow for CIMS measurement of atmospheric HNCO.
Conclusion
Atmospheric this compound is a pollutant with significant, yet not fully understood, impacts on human health and atmospheric chemistry. Primary emissions from combustion sources, particularly biomass burning and diesel exhaust, are the dominant contributors to its atmospheric budget. While gas-phase reactions are slow, heterogeneous processes, including aqueous-phase chemistry and deposition, are the major removal pathways. Continued research, employing sensitive and specific analytical techniques, is necessary to better constrain the sources, sinks, and health effects of this emerging atmospheric contaminant. This guide provides a foundational understanding for researchers and professionals engaged in atmospheric science and related fields.
References
- 1. pnas.org [pnas.org]
- 2. Isothis compound in the atmosphere and its possible link to smoke-related health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOAA CSL: 2011 News & Events: Smoke-related chemical discovered in the atmosphere could have health implications [csl.noaa.gov]
- 4. Isothis compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. This compound [webbook.nist.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. cdc.gov [cdc.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Cyanic Acid in Biological Samples via HPLC Analysis of Homocitrulline
Introduction
Cyanic acid, which exists in equilibrium with isothis compound, is a reactive molecule that plays a significant role in the pathophysiology of various diseases, notably chronic kidney disease (CKD). In biological systems at physiological pH, this compound is present as its conjugate base, cyanate (B1221674). Elevated levels of urea, a hallmark of uremia in CKD patients, lead to an increase in the spontaneous, non-enzymatic formation of cyanate.[1][2] This increase in cyanate concentration drives a post-translational modification of proteins known as carbamylation.[3][4]
During carbamylation, isothis compound covalently binds to free amino groups of proteins, primarily the ε-amino group of lysine (B10760008) residues, forming homocitrulline (ε-carbamyl-lysine).[1] The accumulation of carbamylated proteins can alter their structure and function, contributing to the progression of atherosclerosis, inflammation, and other complications associated with uremia.[3][4]
Direct measurement of the highly reactive cyanate in biological matrices is challenging. Therefore, a reliable and widely accepted approach is the indirect quantification of cyanate exposure by measuring the stable end-product of protein carbamylation, homocitrulline, in biological samples such as plasma or serum. This application note provides a detailed protocol for the determination of homocitrulline using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Principle of the Method
This method is based on the quantification of total homocitrulline in plasma or serum samples as a surrogate marker for this compound-mediated carbamylation. The protocol involves the following key steps:
-
Protein Precipitation and Hydrolysis: Proteins are first precipitated from the biological sample. Subsequently, acid hydrolysis is employed to release homocitrulline from the polypeptide chains.
-
Pre-column Derivatization: Since homocitrulline, like other amino acids, lacks a strong chromophore or fluorophore, a derivatization step is necessary for sensitive detection by HPLC with UV or fluorescence detectors. This protocol utilizes o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent (e.g., 3-mercaptopropionic acid) to convert the primary amine of homocitrulline into a highly fluorescent isoindole derivative.
-
HPLC Separation and Detection: The derivatized homocitrulline is then separated from other amino acids and sample components using reversed-phase HPLC. The fluorescent derivative is detected using a fluorescence detector, providing high sensitivity and selectivity.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the biological pathway of protein carbamylation and the experimental workflow for homocitrulline analysis.
Experimental Protocols
Reagents and Materials
-
Homocitrulline standard
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (6 M)
-
Sodium hydroxide (B78521) (6 M)
-
Boric acid
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Methanol (HPLC grade)
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Deionized water (18.2 MΩ·cm)
-
Plasma or serum samples
Sample Preparation (Protein Hydrolysis)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
To the protein pellet, add 500 µL of 6 M HCl.
-
Seal the tube tightly and incubate at 110°C for 24 hours to hydrolyze the proteins.
-
After hydrolysis, cool the sample to room temperature and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of deionized water.
-
Neutralize the sample by adding an appropriate volume of 6 M NaOH.
Pre-column Derivatization with OPA
-
Prepare the OPA/3-MPA derivatizing reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and bring the final volume to 10 mL with 0.4 M boric acid buffer (pH 10.4). This reagent should be prepared fresh daily.
-
In an autosampler vial, mix 20 µL of the hydrolyzed and neutralized sample (or standard/blank) with 80 µL of the OPA/3-MPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM sodium acetate buffer, pH 5.7
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-10% B (linear gradient)
-
25-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
Data Presentation
The following tables summarize typical quantitative data and chromatographic parameters for the HPLC analysis of homocitrulline.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Analyte | OPA-derivatized Homocitrulline |
| Typical Retention Time | 12-15 minutes |
| Internal Standard | Norvaline (optional) |
| Total Run Time | 30 minutes |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Conclusion
The determination of homocitrulline in biological samples by HPLC with pre-column OPA derivatization and fluorescence detection is a robust and sensitive method for the indirect assessment of this compound-induced protein carbamylation. This approach is particularly valuable for research in nephrology, cardiology, and other fields where uremic toxins and post-translational modifications of proteins are of interest. The detailed protocol provided in this application note offers a reliable framework for implementing this analysis in a research or clinical laboratory setting.
References
Application Notes and Protocols for the In Situ Generation of Cyanic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods for the in situ generation of cyanic acid (HNCO) and its application in organic synthesis, particularly for the carbamoylation of alcohols and phenols. This approach avoids the handling of highly toxic and volatile isothis compound by generating it directly within the reaction mixture.
Introduction
The carbamoylation of alcohols and phenols to form carbamates is a crucial transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Direct carbamoylation using this compound is often desirable for producing primary (N-unsubstituted) carbamates. However, the hazardous nature of this compound necessitates its generation in situ. The most common and effective methods involve the acidification of cyanate (B1221674) salts or the thermal decomposition of urea (B33335) and its derivatives.
Methods for In Situ Generation of this compound
There are two primary methods for the in situ generation of this compound for synthetic purposes:
-
From Cyanate Salts and Acid: This is the most widely used laboratory method. An alkali metal cyanate, typically sodium cyanate (NaOCN), is treated with an acid to generate this compound directly in the presence of the substrate to be carbamoylated. The choice of acid is critical to the success of the reaction.
-
Thermal Decomposition of Urea or Cyanuric Acid: Urea, when heated, decomposes to this compound and ammonia. Cyanuric acid, a cyclic trimer of this compound, can also be heated to depolymerize back to monomeric this compound. This method is often used in industrial settings and can be adapted for laboratory-scale synthesis.
Application: Carbamoylation of Alcohols and Phenols
The primary application of in situ generated this compound is the O-carbamoylation of alcohols and phenols. The generated HNCO reacts with the hydroxyl group to form the corresponding carbamate (B1207046).
Method 1: From Sodium Cyanate and Acid
This method, originally explored by Loev and Kormendy, has been refined over the years. The general reaction is as follows:
ROH + NaOCN + Acid → ROC(O)NH₂ + Acid Salt
Data Presentation: Carbamoylation of Various Alcohols and Phenols using Sodium Cyanate and Trichloroacetic Acid (TCA)
An efficient, solvent-free methodology has been developed for the synthesis of primary carbamates using sodium cyanate and trichloroacetic acid at 55 °C.[1]
| Entry | Substrate (Alcohol/Phenol) | Product | Time (h) | Yield (%) |
| 1 | Phenol | Phenyl carbamate | 2.5 | 92 |
| 2 | p-Cresol | p-Tolyl carbamate | 3.0 | 90 |
| 3 | p-Chlorophenol | p-Chlorophenyl carbamate | 2.5 | 94 |
| 4 | p-Nitrophenol | p-Nitrophenyl carbamate | 2.0 | 95 |
| 5 | Benzyl alcohol | Benzyl carbamate | 3.5 | 88 |
| 6 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl carbamate | 4.0 | 85 |
| 7 | Cinnamyl alcohol | Cinnamyl carbamate | 3.0 | 89 |
| 8 | 1-Naphthol | 1-Naphthyl carbamate | 2.0 | 96 |
| 9 | 2-Naphthol | 2-Naphthyl carbamate | 2.0 | 95 |
| 10 | Cholesterol | Cholesteryl carbamate | 4.5 | 82 |
Data Presentation: Comparison of Acids for the Carbamoylation of a Sulfenyl Alcohol Precursor to Capravirine
In the synthesis of the antiviral agent Capravirine, different acids were evaluated for the carbamoylation of a complex alcohol precursor.[2]
| Acid Used | In-Process Conversion (%) |
| Trifluoroacetic Acid (TFA) | Low Yield |
| Sulfuric Acid | 17.5 |
| Acetic Acid | 7.8 |
It was noted that for certain substrates, particularly those containing basic moieties, acids other than the commonly used TFA can provide superior results.[2]
Experimental Protocols
Protocol 1: General Procedure for Carbamoylation using Sodium Cyanate and Trichloroacetic Acid (TCA)[1]
Materials:
-
Alcohol or Phenol (1.0 eq)
-
Sodium Cyanate (NaOCN) (1.2 eq)
-
Trichloroacetic Acid (TCA) (1.1 eq)
Procedure:
-
To a round-bottom flask, add the alcohol or phenol, sodium cyanate, and trichloroacetic acid.
-
Stir the mixture at 55 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of t-Butyl Carbamate using Sodium Cyanate and Trifluoroacetic Acid (TFA)[3]
Materials:
-
t-Butyl alcohol (14.8 g, 0.20 mole)
-
Sodium Cyanate (26.0 g, 0.40 mole)
-
Trifluoroacetic Acid (48.0 g, 0.42 mole)
-
Benzene (B151609) (125 ml)
-
5% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (B86663)
Procedure: Caution: This reaction should be performed in a well-ventilated fume hood due to the acrid nature of trifluoroacetic acid.
-
In a 500-ml three-necked flask equipped with a stirrer, thermometer, and addition funnel, combine t-butyl alcohol and benzene.
-
Add sodium cyanate to the solution to form a suspension.
-
Begin slow stirring (approx. 120 rpm) and add trifluoroacetic acid dropwise at a rapid rate over 10-12 minutes.
-
The temperature will rise. When it reaches ~37 °C, briefly cool the flask in an ice-water bath to maintain a temperature of 33–35 °C during the remainder of the addition.
-
After the addition is complete, the temperature will rise to about 40 °C and then slowly decrease.
-
Continue to stir the mixture slowly overnight at room temperature.
-
Add 35 ml of water and stir vigorously for several minutes.
-
Decant the benzene layer. Rinse the aqueous slurry with two 125-ml portions of benzene.
-
Combine all organic extracts and wash with 100 ml of 5% aqueous sodium hydroxide, followed by 100 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by distillation under reduced pressure (rotary evaporator) with a water bath temperature of 30 °C.
-
The resulting white, needle-like crystals of t-butyl carbamate (yield: 76–94%) can be further purified by recrystallization from hexane.[3]
Visualizations
Reaction Pathway and Mechanism
The in situ generation of this compound from sodium cyanate and an acid, followed by the carbamoylation of an alcohol, proceeds through a proposed mechanism.[1] First, the acid protonates the cyanate anion to form this compound. The this compound is then protonated, activating it towards nucleophilic attack by the alcohol to yield the final carbamate product.
Caption: Proposed reaction pathway for alcohol carbamoylation.
Experimental Workflow
The general laboratory workflow for the synthesis of carbamates via in situ generated this compound involves a straightforward sequence of steps from reaction setup to product isolation.
Caption: General experimental workflow for carbamate synthesis.
References
Application Notes and Protocols for Protein Carbamylation Studies Using Cyanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbamylation is a non-enzymatic post-translational modification (PTM) where isocyanic acid reacts with the primary amine groups of proteins, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2][3] This modification, forming carbamyl-lysine (homocitrulline), can alter the structure, stability, and function of proteins.[1][4][5] Isothis compound can be generated from the dissociation of urea (B33335) or through the myeloperoxidase-catalyzed oxidation of thiocyanate, particularly at sites of inflammation.[2][3] Aberrant protein carbamylation has been implicated in the pathophysiology of various diseases, including chronic kidney disease, atherosclerosis, rheumatoid arthritis, and neurodegenerative disorders, making it a critical area of study for biomarker discovery and therapeutic development.[1][2][4]
These application notes provide detailed protocols for inducing and analyzing protein carbamylation using this compound (typically from potassium cyanate) for in vitro and in vivo studies.
Data Presentation: Quantitative Insights into Protein Carbamylation
Understanding the quantitative aspects of carbamylation is crucial for interpreting experimental results. The following tables summarize key quantitative data related to this modification.
Table 1: Mass Spectrometry Data for Carbamylated Amino Acids
| Amino Acid Residue | Modification | Mass Shift (Monoisotopic) |
| Lysine | Carbamylation | +43.0058 Da |
| Protein N-terminus | Carbamylation | +43.0058 Da |
This data is fundamental for identifying carbamylated peptides in mass spectrometry-based proteomics experiments.[2]
Table 2: Example of In Vitro Carbamylation Conditions for Human Serum Albumin (HSA)
| Parameter | Condition | Reference |
| Protein | Human Serum Albumin (HSA) | [5] |
| Carbamylating Agent | Potassium Cyanate (B1221674) (KCNO) | [5] |
| Molar Ratios (HSA:KCNO) | 1:555, 1:1111, 1:1666, 1:2222 | [5] |
| Incubation Time | 6 hours | [5] |
| Temperature | 37°C | [5] |
| Buffer | 150 mM Phosphate Buffer, pH 7.4 | [5] |
These conditions can be adapted for other proteins of interest to achieve varying degrees of carbamylation.
Experimental Protocols
Protocol 1: In Vitro Protein Carbamylation
This protocol describes the carbamylation of a purified protein in a controlled environment.
Materials:
-
Purified protein of interest
-
Potassium cyanate (KCNO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or desalting columns
-
Spectrophotometer
-
Reagents for protein quantification (e.g., BCA or Bradford assay)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in PBS at a known concentration (e.g., 1 mg/mL).
-
KCNO Solution Preparation: Freshly prepare a stock solution of potassium cyanate in PBS. The concentration will depend on the desired molar excess of cyanate to protein.
-
Carbamylation Reaction:
-
In a microcentrifuge tube, mix the protein solution with the KCNO solution to achieve the desired final molar ratio (refer to Table 2 for examples).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2, 4, 6, or 24 hours). Incubation time can be varied to control the extent of carbamylation.[5]
-
A control sample containing the protein in PBS without KCNO should be incubated under the same conditions.
-
-
Removal of Excess KCNO: After incubation, remove unreacted potassium cyanate by extensive dialysis against PBS at 4°C or by using a desalting column.[5]
-
Quantification and Analysis:
-
Determine the protein concentration of the carbamylated and control samples.
-
The extent of carbamylation can be assessed by various methods, including:
-
Mass Spectrometry: To identify specific carbamylation sites and quantify the modification level.
-
Western Blot: Using an anti-carbamyl-lysine antibody.
-
Spectroscopic Methods: Techniques like UV, fluorescence, and circular dichroism can be used to assess structural changes in the protein.[5]
-
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Carbamylated Proteins
This protocol outlines the steps for preparing carbamylated protein samples for identification and quantification by LC-MS/MS.
Materials:
-
Carbamylated and control protein samples (from in vitro or in vivo studies)
-
Urea (high purity, freshly prepared solution) or Sodium Deoxycholate (SDC) as a denaturant
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges or tips
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing 8 M urea or 1% SDC. Note: To avoid artificial carbamylation, it is recommended to use freshly prepared, high-purity urea and keep the temperature at room temperature or below.[2] SDC is a non-carbamylating alternative.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion and precipitate SDC if used.
-
Centrifuge to remove precipitated SDC.
-
Desalt the resulting peptides using C18 SPE cartridges or tips according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS. Data analysis should include a search for the specific mass shift corresponding to carbamylation (+43.0058 Da) on lysine residues and N-termini.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro protein carbamylation and subsequent analysis.
Caption: Impact of protein carbamylation on mTOR and ubiquitination signaling.[2][6]
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanic Acid and its Derivatives in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanic acid (HCNO) and its more stable isomer, isothis compound (HNCO), are reactive chemical species that play a role in the synthesis of various organic compounds. While the direct application of monomeric this compound in pharmaceutical manufacturing is limited due to its high reactivity and propensity to trimerize, its in situ generation is utilized for specific chemical transformations such as carbamoylation. The trimer of this compound, cyanuric acid, and its chlorinated derivative, cyanuric chloride, are, in contrast, highly stable and versatile reagents that serve as crucial scaffolds in the synthesis of a wide range of pharmaceutical agents.[1][2]
These application notes provide a comprehensive overview of the use of this compound, and more extensively, its derivatives, as reagents in pharmaceutical manufacturing. Detailed experimental protocols for the synthesis of key pharmaceutical intermediates and illustrative signaling pathways of the target molecules are presented.
This compound in Carbamoylation Reactions
This compound can be generated in situ from salts like sodium cyanate (B1221674) in the presence of an acid. This reactive intermediate is particularly useful for the carbamoylation of alcohols to form carbamates, a functional group present in numerous pharmaceuticals.[3] A notable example is the synthesis of the antiviral agent Capravirine.[3]
Application: Synthesis of Capravirine Intermediate
Reaction Scheme:
Description: An alcohol moiety on a precursor molecule is reacted with sodium cyanate in the presence of an acid, such as methanesulfonic acid, to yield the corresponding carbamate.[3]
Experimental Protocol: Carbamoylation of an Alcohol
This protocol is a general guideline for the carbamoylation of an alcohol using in situ generated this compound.[3]
Materials:
-
Alcohol-containing substrate
-
Sodium cyanate (NaOCN)
-
Methanesulfonic acid (CH₃SO₃H)
-
Anhydrous inert solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the alcohol substrate in the anhydrous inert solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add sodium cyanate to the solution.
-
Slowly add methanesulfonic acid to the reaction mixture while maintaining the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Cyanuric Chloride as a Scaffold in Pharmaceutical Synthesis
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and widely used building block in medicinal chemistry. Its three chlorine atoms can be sequentially substituted with various nucleophiles, allowing for the construction of diverse molecular architectures with a range of biological activities.[1][4]
Application: Synthesis of Antimicrobial Agents
Derivatives of 1,3,5-triazine (B166579) synthesized from cyanuric chloride have shown significant antimicrobial activity. An example is the synthesis of dopamine-derived triazine compounds.
This protocol describes the synthesis of 2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine.
Materials:
-
Cyanuric chloride
-
Dopamine (B1211576) hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
Procedure:
-
Prepare a suspension of cyanuric chloride (1.84 g, 10 mmol) in a mixture of acetone/water (80% v/v, 50 ml).
-
In a separate flask, dissolve dopamine hydrochloride (1.90 g, 10 mmol) in ethanol (B145695) (50 ml).
-
Add the dopamine hydrochloride solution dropwise to the cyanuric chloride suspension at 0°C with continuous stirring.
-
Maintain the reaction at 0°C for 5 hours.
-
Neutralize the HCl generated during the reaction by periodic addition of NaHCO₃ (1.68 g, 20 mmol) in water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, wash the mixture with chloroform (B151607) to remove any unreacted cyanuric chloride.
-
Precipitate the product by acidifying the aqueous layer to pH 4 with 1 M HCl.
-
Collect the light yellow solid product by filtration, wash with cold water and acetone, and dry.
Application: Synthesis of Anticancer Agents
The 1,3,5-triazine core is a key feature in several anticancer agents that target signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. Sulfonamide-triazine hybrids are a class of compounds that have been investigated as PI3K inhibitors.
This protocol outlines the synthesis of a 4-{[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide.
Materials:
-
4-{[4,6-dichloro-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (starting material)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the starting sulfonamide-triazine (1 g, 2.5 mmol) in DMF (25 mL).
-
Add diethylamine (0.185 g, 2.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of representative pharmaceutical intermediates derived from cyanuric chloride.
Table 1: Synthesis of Dopamine-Derived Triazine Antimicrobials
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine | Cyanuric chloride, Dopamine hydrochloride | 72 | >400 | |
| 2,4,6-tris(3-hydroxytyramine)-1,3,5-triazine | Cyanuric chloride, Dopamine hydrochloride | 67 | 360 (dec.) |
Table 2: Synthesis of Sulfonamide-Triazine PI3K Inhibitors
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 4-{[4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide | 4-{[4,6-dichloro-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide, Aniline | 88.6 | 251-252 | [5] |
| 4-{[4-Chloro-6-(cyclopropyl-amino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide | 4-{[4,6-dichloro-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide, Cyclopropylamine | 89.5 | 211-212 | [5] |
| 4-{[4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide | 4-{[4,6-dichloro-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide, Diethylamine | 84.3 | 222-223 | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of triazine-based pharmaceuticals.
Signaling Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it an important therapeutic target.[7][8] Triazine derivatives have been developed as inhibitors of this pathway.[9][10][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by triazine derivatives.
Dopamine receptors are G-protein coupled receptors that play a crucial role in neurotransmission. The D2 receptor, in particular, is a target for drugs treating neurological and psychiatric disorders. Dopamine-derived triazines may interact with this or related pathways, and their antimicrobial mechanism could involve disruption of essential bacterial processes.
Caption: Modulation of the Dopamine D2 receptor signaling pathway.
Safety Precautions
Cyanuric chloride and this compound are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pschemicals.com [pschemicals.com]
- 3. US6613908B2 - Method for carbamoylating alcohols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CHNO | CID 540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4725684A - Synthesis of urea cyanurate - Google Patents [patents.google.com]
- 8. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 9. Urea synthesis from amines and this compound: kinetic evidence for a zwitterionic intermediate | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Cyanic Acid in Water
These application notes provide detailed methodologies for the quantitative analysis of cyanic acid (CYA) in aqueous samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Turbidimetric Method
The turbidimetric method is a widely used, simple, and rapid technique for this compound determination, particularly in field settings like swimming pool water analysis.[1]
Principle: This method is based on the reaction between this compound and a melamine (B1676169) reagent in the sample, which forms a fine, white precipitate (melamine cyanurate).[1][2] The resulting turbidity is directly proportional to the this compound concentration. The degree of turbidity can be measured visually or with a spectrophotometer or colorimeter.[1][2][3]
Experimental Protocol (Based on Hach Method 8139)
-
Sample Collection: Collect samples in clean plastic or glass bottles. Samples should be analyzed within 24 hours.[3][4] If the sample is turbid, it must be filtered before starting the test.[3][5]
-
Program Selection: Turn on the spectrophotometer/colorimeter and select the pre-programmed method for this compound (e.g., Program 170 for Hach instruments).[3]
-
Sample Preparation:
-
Reaction:
-
Blank Preparation:
-
While the reaction occurs, fill a 10-mL sample cell with the original, unreacted water sample. This will be used as the blank.[3]
-
Clean the outside of the sample cell.
-
-
Instrument Zeroing:
-
Place the blank sample cell into the instrument's cell holder.
-
Cover the cell holder and press the "ZERO" button. The display will show 0 mg/L.[3]
-
-
Measurement:
-
When the 3-minute timer expires, fill a second 10-mL sample cell with the prepared, reacted sample from the mixing bottle.[3]
-
Clean the outside of the prepared sample cell.
-
Place the prepared sample cell into the cell holder within 7 minutes of adding the reagent.[3]
-
Cover the cell holder and press the "READ" button. The result is displayed in mg/L of this compound.[3]
-
-
Cleaning: Clean the sample cells with soap and a brush immediately after use to prevent a white film from building up.[3]
Quantitative Data Summary: Turbidimetric Method
| Parameter | Value | Instrument | Reference |
| Measurement Range | 5 to 50 mg/L | Spectrophotometer | [3][4] |
| 7 to 55 mg/L | Colorimeter | [3][4] | |
| Wavelength | 480 nm | Spectrophotometer | [3] |
| 520 nm | Colorimeter | [3] | |
| Precision (95% CI) | 7–13 mg/L (for a 10 mg/L standard) | Spectrophotometer | [3] |
Workflow Diagram: Turbidimetric Method
References
Application Note: Quantitative Analysis of Cyanic Acid in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Cyanic acid (HNCO) is a reactive and volatile chemical intermediate of significant interest in various fields, including atmospheric chemistry, combustion science, and toxicology. Its high reactivity and polarity make direct analysis challenging. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of this compound, provided that a suitable derivatization step is employed to enhance its volatility and thermal stability.[1][2][3] This application note details a comprehensive protocol for the analysis of this compound in aqueous samples using GC-MS following a derivatization procedure.
Principle
Due to its polar nature, this compound requires derivatization to be amenable to GC-MS analysis.[3][4] This protocol utilizes a silylation reaction to convert this compound into a more volatile and less polar trimethylsilyl (B98337) (TMS) derivative. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, allowing for sensitive and selective quantification.
Application
This method is suitable for the quantitative determination of this compound in various aqueous matrices, such as industrial process water, environmental samples, and biological fluids, after appropriate sample cleanup.
Experimental Protocols
Materials and Reagents
-
This compound Standard (or a stable salt like potassium cyanate)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile (anhydrous, GC grade)
-
Internal Standard (IS): ¹³C₃,¹⁵N₃-cyanuric acid (or other suitable labeled compound)
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode anion and cation exchange cartridges for sample cleanup[5]
-
High-purity water (Milli-Q or equivalent)
-
Standard laboratory glassware (vials, pipettes, etc.)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: 5% Phenyl Polysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Nitrogen evaporator
Sample Preparation and Derivatization
-
Sample Extraction and Cleanup:
-
For complex matrices, a solid-phase extraction (SPE) cleanup is recommended.[5]
-
Condition mixed-mode anion and cation exchange SPE cartridges according to the manufacturer's instructions.
-
Load 1 mL of the aqueous sample onto the conditioned cartridge.
-
Wash the cartridge with high-purity water to remove interferences.
-
Elute the this compound with an appropriate solvent mixture (e.g., diethylamine/acetonitrile/water).[5]
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried residue, add 50 µL of the internal standard solution.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis and Quantification
-
Identify the derivatized this compound and internal standard peaks based on their retention times and characteristic mass fragments.
-
Create a calibration curve by analyzing a series of standards of known concentrations.
-
Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (Splitless) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Performance of the Method (Illustrative Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 10% |
| Recovery | 92 - 105% |
Visualizations
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 3. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Improved Method for the Determination of Cyanuric Acid in Animal Feed by GC-MS [agris.fao.org]
Protocols for the Safe Handling and Storage of Pure Cyanic Acid
Application Note: Pure cyanic acid (HNCO) is a volatile and reactive chemical intermediate of significant interest in synthetic chemistry and drug development. Unlike its stable trimer, cyanuric acid, pure this compound is a colorless liquid or gas with a boiling point of 23.5°C and a melting point of -86°C.[1] It possesses an acrid odor and is soluble in a range of solvents including water, alcohol, ether, benzene, and toluene.[1] The inherent instability of this compound, which readily polymerizes to form cyanuric acid, necessitates stringent handling and storage protocols to ensure laboratory safety and experimental success.[1] This document provides detailed protocols for the safe handling, storage, and in-situ generation of pure this compound for research purposes.
Hazard Identification and Safety Precautions
Pure this compound is a severe irritant to the eyes, skin, and mucous membranes.[1] Inhalation can cause irritation and injury to the respiratory tract.[1] Rapid heating of liquid this compound may result in an explosion.[1]
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times when handling pure this compound:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[2]
-
Skin Protection: A flame-resistant and impervious lab coat or coveralls, along with chemically resistant gloves (e.g., nitrile rubber), should be worn.[2][3]
-
Respiratory Protection: All manipulations of pure this compound must be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[2]
Experimental Protocols
In-situ Generation of Pure this compound via Thermal Decomposition of Cyanuric Acid
Pure this compound is typically prepared for immediate use in the laboratory by the thermal decomposition of its stable trimer, cyanuric acid.[1][2][4][5][6][7]
Materials:
-
Cyanuric acid (reagent grade)
-
Quartz or borosilicate glass tube
-
Tube furnace
-
Inert gas supply (e.g., nitrogen or argon) with flow controller
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)
-
Schlenk line or similar vacuum/inert gas manifold
-
Receiving flask
Procedure:
-
Apparatus Setup: Assemble the apparatus in a fume hood. The quartz tube containing cyanuric acid is placed within the tube furnace. The outlet of the tube is connected to a cold trap, which is subsequently connected to a receiving flask. The entire system should be connected to a Schlenk line to allow for purging with an inert gas and operation under reduced pressure if desired.
-
Purging the System: Thoroughly purge the entire apparatus with a slow stream of inert gas to remove air and moisture.
-
Heating: Begin heating the tube furnace to a temperature above 320°C. The decomposition of cyanuric acid to gaseous this compound occurs at temperatures between 320°C and 350°C.[2]
-
Collection: The gaseous this compound is carried by the inert gas stream into the cold trap, where it condenses as a liquid or solid. The purified this compound can then be collected in the receiving flask, which should also be kept at a low temperature.
-
Immediate Use: Due to its instability, the freshly prepared pure this compound should be used immediately for subsequent reactions.
Storage and Stability
Pure this compound is only stable at temperatures below 0°C.[1] Above this temperature, it rapidly polymerizes to form cyanuric acid and cyamelide.[1] Therefore, long-term storage of pure this compound is not recommended. For short-term storage, it must be maintained at or below the temperature of a dry ice/acetone bath (-78°C).
Quantitative Stability Data:
| Temperature (°C) | Stability | Remarks |
| > 0 | Unstable | Rapidly polymerizes to cyanuric acid and cyamelide.[1] |
| 0 | Unstable | Rapid conversion to polymers.[1] |
| < 0 | Metastable | Can be temporarily stored, preferably at -78°C or lower. |
Emergency Procedures
Spill Response:
-
Evacuate the area immediately.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of a solution, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, dike the area to prevent spreading.
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling of pure this compound.
Caption: Apparatus for the in-situ generation of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. images.hach.com [images.hach.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Cyanuric_acid [chemeurope.com]
- 6. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 7. US5087431A - Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions - Google Patents [patents.google.com]
Application Notes and Protocols for Cyanic Acid as a Chlorine Stabilizer in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyanuric acid (CYA) as a chlorine stabilizer in research applications. Detailed protocols for the preparation, application, and analysis of stabilized chlorine solutions are included to ensure accurate and reproducible experimental outcomes.
Introduction
Cyanuric acid is a triazine compound widely employed to protect free chlorine (hypochlorous acid, HOCl) from degradation by ultraviolet (UV) radiation.[1][2][3][4] This stabilization is achieved through a reversible binding process, forming chlorinated isocyanurates.[1][5] While this protective mechanism is crucial for maintaining chlorine residuals in aqueous solutions exposed to sunlight, it also reduces the concentration of free HOCl, the primary disinfecting agent.[5][6][7] Consequently, a thorough understanding and precise control of the cyanuric acid-chlorine equilibrium are paramount in research settings where consistent and predictable chlorine concentrations are required.
Principle of Action
The stabilizing effect of cyanuric acid is based on the chemical equilibrium between cyanuric acid, its dissociated forms, free chlorine (hypochlorous acid and hypochlorite (B82951) ion), and the resulting chlorinated isocyanurates.[5][8] In the presence of sunlight, particularly UV radiation, free chlorine, especially the hypochlorite ion (OCl-), is susceptible to rapid decomposition.[8][9] Cyanuric acid binds to free chlorine, forming N-chloro species that are less susceptible to photolytic degradation.[1][10] This equilibrium is dynamic; as free chlorine is consumed in disinfection or oxidation reactions, the chlorinated isocyanurates release more free chlorine to maintain the equilibrium.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of cyanuric acid as a chlorine stabilizer.
Table 1: Recommended Concentration Ranges and Ratios
| Parameter | Recommended Value/Range | Reference |
| Optimal Cyanuric Acid (CYA) Concentration | 30 - 50 mg/L (ppm) | [3][11] |
| Maximum Recommended CYA Concentration | Should not exceed 75-100 mg/L (ppm) | [12][13] |
| Recommended Free Chlorine (FC) to CYA Ratio | Minimum of 7.5% of CYA concentration | [1] |
| Recommended Free Chlorine Residual (in stabilized solutions) | 2.0 - 10.0 mg/L (ppm) | [3] |
Table 2: Impact of Cyanuric Acid on Chlorine Stability and Efficacy
| Cyanuric Acid (CYA) Concentration (mg/L) | Observation | Reference |
| 0 | Total chlorine concentration decreases by 50% within 30 minutes in sunlight. | [8] |
| 25 | 70% of total chlorine remained after 3 hours in sunlight. | [8] |
| 50 | A 0.70-log10 reduction in Cryptosporidium parvum oocyst viability after 10 hours with 20 mg/L free chlorine. | [14] |
| 0 (Control) | A 3.7-log10 reduction in Cryptosporidium parvum oocyst viability after 10 hours with 20 mg/L free chlorine. | [14] |
| > 200 | Can lead to "chlorine lock," where additional chlorine does not sufficiently increase free chlorine levels. | [15] |
Experimental Protocols
Protocol for Preparation of a Stabilized Chlorine Stock Solution
Objective: To prepare a stock solution of chlorine stabilized with a specific concentration of cyanuric acid.
Materials:
-
Sodium hypochlorite (NaOCl) solution of known concentration
-
Cyanuric acid (C₃H₃N₃O₃)
-
Deionized, chlorine-demand-free water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
Procedure:
-
Prepare Cyanuric Acid Solution:
-
Calculate the mass of cyanuric acid required to achieve the desired concentration in the final volume.
-
In a volumetric flask, dissolve the weighed cyanuric acid in a portion of deionized water. Gentle heating and stirring may be required to fully dissolve the cyanuric acid.
-
Allow the solution to cool to room temperature and bring it to the final volume with deionized water.
-
-
Prepare Chlorine Solution:
-
Calculate the volume of sodium hypochlorite stock solution needed to achieve the target free chlorine concentration.
-
In a separate volumetric flask, add the calculated volume of sodium hypochlorite solution to a volume of deionized water.
-
-
Combine and Stabilize:
-
Slowly add the chlorine solution to the cyanuric acid solution while stirring.
-
Adjust the pH of the final solution to the desired level (typically 7.2-7.8 for many applications) using dilute hydrochloric acid or sodium hydroxide.
-
Allow the solution to equilibrate for at least 30 minutes before use.
-
-
Verification:
-
Measure the free chlorine and total chlorine concentrations using the DPD method (Protocol 4.2).
-
Measure the cyanuric acid concentration using a turbidimetric method (Protocol 4.3) or HPLC (Protocol 4.4).
-
Protocol for Determination of Free and Total Chlorine (DPD Method)
Objective: To quantify the free and total available chlorine in an aqueous sample.
Materials:
-
DPD (N,N-diethyl-p-phenylenediamine) reagent (tablets or solution)
-
Potassium iodide (KI) (for total chlorine)
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Phosphate buffer solution (pH 6.5)
Procedure for Free Chlorine:
-
Rinse a cuvette with the sample water.
-
Add the DPD reagent to the specified volume of the sample in the cuvette.
-
Mix gently to dissolve the reagent. A pink to red color will develop in the presence of free chlorine.
-
Immediately (within 60 seconds) measure the absorbance at 515 nm using a spectrophotometer calibrated with a blank sample.
-
Determine the free chlorine concentration from a standard curve or the instrument's pre-programmed calibration.
Procedure for Total Chlorine:
-
To the same sample used for the free chlorine measurement, add potassium iodide.
-
Mix and allow the reaction to proceed for 2-3 minutes. The color will intensify if combined chlorine is present.
-
Measure the absorbance at 515 nm.
-
Determine the total chlorine concentration from a standard curve or the instrument's calibration.
-
Combined chlorine can be calculated as: Total Chlorine - Free Chlorine.
Protocol for Turbidimetric Determination of Cyanuric Acid ("Black Dot" Method)
Objective: To estimate the concentration of cyanuric acid in a water sample.
Materials:
-
Cyanuric acid testing reagent (melamine-based)
-
Specialized view tube with a black dot at the bottom and graduated markings on the side
-
Sample collection vial
Procedure:
-
Fill the smaller sample collection vial to the designated mark (e.g., 7 mL) with the water sample.[16][17]
-
Add the cyanuric acid reagent to the larger view tube up to its designated mark.[16]
-
Pour the sample from the smaller vial into the view tube containing the reagent.
-
Cap the view tube and mix by inverting for approximately 30 seconds. The solution will become cloudy if cyanuric acid is present.[16][17]
-
Looking down the tube from the top, slowly dispense the mixed solution from the tube until the black dot at the bottom becomes visible.
-
The cyanuric acid concentration in mg/L (ppm) is read from the graduated scale on the side of the view tube at the water level where the black dot just became visible.[16][18]
Protocol for High-Performance Liquid Chromatography (HPLC) Determination of Cyanuric Acid
Objective: For precise and accurate quantification of cyanuric acid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Phenyl or Porous Graphitic Carbon (PGC) analytical column
-
Phosphate buffer mobile phase (pH adjusted as per column specifications, e.g., pH 6.7 for phenyl columns, pH 9.1 for PGC)[13][19]
-
Cyanuric acid analytical standard
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrument Setup:
-
Calibration:
-
Prepare a series of cyanuric acid standard solutions of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered sample into the HPLC system.
-
Identify the cyanuric acid peak based on the retention time of the standard.
-
Quantify the cyanuric acid concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Chemical equilibrium of chlorine stabilization by cyanuric acid.
Caption: General experimental workflow for preparing and analyzing stabilized chlorine solutions.
References
- 1. blog.orendatech.com [blog.orendatech.com]
- 2. unitedchemical.com [unitedchemical.com]
- 3. dphhs.mt.gov [dphhs.mt.gov]
- 4. News - Multifunctional application of cyanuric acid [yuncangchemical.com]
- 5. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 6. mdpi.com [mdpi.com]
- 7. pulsarpools.com [pulsarpools.com]
- 8. Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. poolhelp.com [poolhelp.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabiliser (cyanurate) use in outdoor swimming pools [health.nsw.gov.au]
- 12. mdpi.com [mdpi.com]
- 13. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of cyanuric acid on the disinfection rate of Cryptosporidium parvum in 20-ppm free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Methods of Testing for Cyanuric Acid - Palintest [palintest.com]
- 19. researchgate.net [researchgate.net]
- 20. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cyanic Acid Gas-Phase Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for investigating the gas-phase reactions of cyanic acid (HNCO). The information is intended to guide researchers in designing and conducting kinetic and mechanistic studies of this important atmospheric and combustion intermediate.
Introduction to this compound Gas-Phase Chemistry
This compound (HNCO) is a significant chemical species in various environments, including combustion systems and the Earth's atmosphere. Its reactions with atmospheric radicals such as hydroxyl (OH), chlorine (Cl), and nitrate (B79036) (NO₃) play a crucial role in atmospheric chemistry and the formation of secondary pollutants.[1][2] Understanding the kinetics and mechanisms of these gas-phase reactions is essential for developing accurate atmospheric and combustion models. This document outlines the key experimental techniques and protocols for studying these reactions in a laboratory setting.
Experimental Setups
The study of HNCO gas-phase reactions typically employs one or a combination of the following experimental setups:
-
Flow Tube Reactors: These are the most common apparatus for studying gas-phase kinetics at low pressures.[3] A carrier gas, typically helium or nitrogen, flows through a tube, and reactants are introduced at specific points. The reaction time is determined by the flow velocity and the distance between the reactant inlet and the detection point.
-
Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF): This is a powerful technique for generating and detecting radical species. A pulsed laser is used to photolyze a precursor molecule to produce a specific radical (e.g., OH). A second, tunable laser is then used to excite the radical, and the resulting fluorescence is detected. The decay of the fluorescence signal over time in the presence of HNCO provides the reaction rate.
-
Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique used for monitoring the concentration of stable molecules or radicals. A laser pulse is trapped in a high-finesse optical cavity, and the rate at which the light "rings down" or decays is measured. The presence of an absorbing species like HNCO increases the rate of decay, allowing for precise concentration measurements.
A generalized experimental workflow is depicted below:
Experimental Protocols
Synthesis of Gaseous this compound
Gaseous HNCO is typically prepared by the thermal decomposition (depolymerization) of cyanuric acid ((HOCN)₃).[4]
Materials:
-
Cyanuric acid (trimer of HNCO)
-
Quartz or Pyrex tube
-
Tube furnace
-
Carrier gas (e.g., N₂)
-
Cold traps (e.g., liquid nitrogen or dry ice/acetone)
-
Mass flow controllers
Protocol:
-
Place a known amount of cyanuric acid into the quartz tube.
-
Heat the tube to 320-330°C using the tube furnace.[4]
-
Pass a carrier gas (N₂) through the tube at a controlled flow rate to carry the gaseous HNCO.
-
The gas stream containing HNCO can be passed over a catalyst, such as Al₂O₃, heated to around 370°C to enhance the depolymerization process.[4]
-
The HNCO product is collected in a series of cold traps maintained at low temperatures (e.g., -30°C) to condense the pure HNCO.[4]
-
The concentration of the generated HNCO can be determined by passing a known flow of the gas mixture through a bubbler with deionized water and analyzing the resulting solution using ion chromatography.
Kinetic Measurements in a Flow Tube Reactor
This protocol describes a general procedure for measuring the rate constant of an HNCO reaction with a radical species (e.g., OH) in a flow tube reactor coupled with a detection system like a mass spectrometer.
Apparatus:
-
Flow tube reactor (typically >1 m long, 2-5 cm diameter) with a movable injector for one of the reactants.
-
Pumping system to maintain a constant low pressure (typically 1-10 Torr).
-
Mass flow controllers for all gases.
-
Source for the radical species (e.g., microwave discharge for Cl atoms, or photolysis of a precursor for OH).
-
Detection system (e.g., Mass Spectrometer, LIF detector).
Protocol:
-
Establish a steady flow of a buffer gas (e.g., He or N₂) through the reactor at a constant pressure.
-
Introduce a known concentration of HNCO into the main flow.
-
Generate the radical species and introduce it into the reactor.
-
Position the movable injector containing the other reactant at various distances from the detection point.
-
At each position, measure the concentration of the detected species (either the radical or a product).
-
The pseudo-first-order rate constant (k') can be determined from the slope of a plot of the natural logarithm of the radical concentration versus the reaction time (or distance).
-
The bimolecular rate constant is then obtained by plotting k' against the concentration of HNCO.
Data Presentation
The following tables summarize some of the available kinetic data for the gas-phase reactions of this compound.
Table 1: Rate Constants for the Reaction of HNCO with OH Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 620 - 2500 | Varies with temperature | Multiple experimental studies | [1][2] |
| 298 | 0.5 - 1.2 x 10⁻¹⁵ (extrapolated) | Experimental | [1] |
Table 2: Calculated Rate Constants for Reactions of HNCO with Various Oxidizing Agents at 300 K
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| OH | ≤ 0.7 x 10⁻¹⁵ | Theoretical | [1] |
| Cl | ≤ 0.7 x 10⁻¹⁵ | Theoretical | [1] |
| NO₃ | ≤ 0.7 x 10⁻¹⁵ | Theoretical | [1] |
| O₃ | ≤ 0.7 x 10⁻¹⁵ | Theoretical | [1] |
Table 3: Arrhenius Parameters for the Reaction HNCO + C₃H₃ → Products
| Parameter | Value | Units | Reference |
| A | 3.53 x 10⁻²³ | cm³ molecule⁻¹ s⁻¹ | [5] |
| n | 3.27 | - | [5] |
| Eₐ | -21.35 ± 0.06 | kcal mol⁻¹ | [5] |
Note: The rate constant is expressed in the form k(T) = A * Tⁿ * exp(-Eₐ/RT).
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps in a Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) experiment for studying the reaction of HNCO with OH radicals.
References
- 1. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Cyanic Acid using Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of cyanic acid (HOCN) using infrared (IR) spectroscopy. Due to its inherent instability, this compound is typically generated in situ and analyzed using specialized techniques such as matrix isolation Fourier transform infrared (FTIR) spectroscopy. This document outlines the preparation of this compound via the pyrolysis of cyanuric acid and provides a comprehensive guide to its spectroscopic identification, including characteristic vibrational frequencies and a detailed experimental workflow.
Introduction
This compound is a reactive chemical species of interest in various fields, including atmospheric chemistry and as a potential intermediate in synthetic and biological processes. Its lability necessitates analytical techniques that can handle transient species. Infrared spectroscopy is a powerful tool for the structural elucidation and identification of molecules based on their unique vibrational modes. This application note details the use of FTIR spectroscopy, particularly with the matrix isolation technique, for the unambiguous identification of this compound.
Data Presentation
The fundamental vibrational frequencies of this compound (HOCN) are summarized in the table below. These frequencies are characteristic of the molecule and serve as a fingerprint for its identification in an infrared spectrum.
| Mode Number | Symmetry | Frequency (cm⁻¹)[1] | Vibrational Assignment |
| 1 | A' | 3610 | O-H Stretch |
| 2 | A' | 2302 | C≡N Stretch |
| 3 | A' | 1227 | O-C Stretch |
| 4 | A' | 1082 | H-O-C Bend |
| 5 | A' | 460 | O-C-N Bend |
Experimental Protocols
Generation of this compound by Pyrolysis of Cyanuric Acid
This compound is conveniently prepared in the laboratory by the thermal decomposition of cyanuric acid.
Materials:
-
Cyanuric acid (C₃H₃N₃O₃), high purity
-
Quartz tube
-
Tube furnace
-
High-vacuum line
-
Cold trap (liquid nitrogen)
Procedure:
-
Place a small amount of cyanuric acid in the center of a quartz tube.
-
Position the quartz tube within a tube furnace.
-
Connect one end of the quartz tube to a high-vacuum line equipped with a liquid nitrogen cold trap.
-
Evacuate the system to a high vacuum.
-
Gradually heat the tube furnace to approximately 330-400°C. At this temperature, cyanuric acid depolymerizes to form gaseous this compound.
-
The gaseous this compound can be trapped and isolated for subsequent analysis or used directly in a gas-phase IR measurement.
Infrared Spectroscopy of this compound using Matrix Isolation
Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for spectroscopic analysis.
Materials:
-
FTIR spectrometer
-
Cryostat with a cold window (e.g., CsI or KBr)
-
High-vacuum system for the cryostat
-
Inert matrix gas (e.g., Argon or Nitrogen), high purity
-
Gas mixing line
-
Source of gaseous this compound (from the pyrolysis setup)
Procedure:
-
Cool the cryostat window to a cryogenic temperature (typically below 20 K).
-
Prepare a gaseous mixture of this compound and the matrix gas (e.g., Ar) with a typical ratio of 1:1000. This is achieved by co-depositing the this compound vapor and a large excess of the matrix gas onto the cold window.
-
The mixture is deposited slowly onto the cold window through a gas inlet system.
-
Once a sufficient amount of the matrix has been deposited, record the infrared spectrum of the isolated this compound.
-
The low temperature and isolation within the inert matrix prevent the this compound molecules from reacting or rotating, resulting in a well-resolved vibrational spectrum.
Visualizations
Caption: Experimental workflow for the generation and identification of this compound.
Caption: Relationship between molecular vibrations of this compound and its IR spectrum.
Conclusion
Infrared spectroscopy, particularly when coupled with matrix isolation techniques, is an indispensable method for the identification of unstable molecules like this compound. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to successfully generate and characterize this compound. The characteristic vibrational frequencies serve as a reliable fingerprint for its identification, crucial for studies in various chemical and biological systems.
References
Application Notes and Protocols: Cyanuric Acid Derivatives in the Production of Selective Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyanuric acid derivatives, primarily cyanuric chloride, in the synthesis of selective herbicides. The focus is on s-triazine herbicides, with a secondary look at the role of cyanide in the mechanism of other herbicides like quinclorac (B55369). Detailed experimental protocols, quantitative efficacy data, and visualizations of key biological pathways are provided to support research and development in this field.
Introduction to Cyanuric Acid Derivatives in Herbicide Synthesis
Cyanuric chloride, a derivative of cyanuric acid, is a critical intermediate in the production of a major class of selective herbicides: the s-triazines. These herbicides, including prominent examples like atrazine (B1667683), simazine (B1681756), and prometryn, are widely used for broadleaf and grassy weed control in various crops. The selectivity and effectiveness of s-triazine herbicides stem from their specific mode of action, which involves the inhibition of photosynthesis in susceptible plant species.
Synthesis of s-Triazine Herbicides
The synthesis of s-triazine herbicides involves the sequential substitution of the three chlorine atoms on the cyanuric chloride ring with different amine or other functional groups. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of unsymmetrical triazines.
General Synthesis Workflow
The production of s-triazine herbicides from cyanuric chloride generally follows a two or three-step nucleophilic substitution reaction. The process involves reacting cyanuric chloride with specific amines in a controlled manner, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of an s-triazine herbicide.
Experimental Protocol: Laboratory Synthesis of Atrazine
This protocol describes a laboratory-scale synthesis of atrazine from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a condenser and dropping funnels
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
First Substitution:
-
Dissolve cyanuric chloride in toluene in the reaction flask and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of isopropylamine in toluene to the cooled cyanuric chloride solution while stirring vigorously. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at 0-5 °C.
-
Slowly add a stoichiometric amount of NaOH solution to neutralize the HCl formed, keeping the temperature below 10 °C.
-
-
Second Substitution:
-
To the reaction mixture from the first step, slowly add a solution of ethylamine in toluene.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Add a stoichiometric amount of NaOH solution to neutralize the remaining HCl.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove salts and excess base.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude atrazine.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure atrazine.
-
Experimental Protocol: Laboratory Synthesis of Simazine
This protocol outlines a laboratory-scale synthesis of simazine, a related s-triazine herbicide.
Materials:
-
Cyanuric chloride
-
Ethylamine solution (e.g., 40% in water)
-
Sodium carbonate (Na₂CO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a dropping funnel
-
Reaction Setup:
-
Prepare a suspension of finely powdered cyanuric chloride in acetone and water in the reaction flask.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
-
Nucleophilic Substitution:
-
Slowly add the ethylamine solution to the cyanuric chloride suspension.
-
Simultaneously, add a solution of sodium carbonate in water portion-wise to maintain the reaction mixture close to neutral pH.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
-
Isolation and Purification:
-
Filter the resulting white precipitate of simazine.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50-60 °C.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data on Herbicide Efficacy
The efficacy of s-triazine herbicides varies depending on the specific herbicide, application rate, weed species, and environmental conditions. The following tables summarize the weed control efficacy of several s-triazine herbicides.
Table 1: Efficacy of Atrazine on Various Weed Species
| Weed Species | Common Name | Application Rate (kg a.i./ha) | Weed Control (%) | Crop | Reference |
| Amaranthus retroflexus | Redroot Pigweed | 1.12 - 2.24 | 90-100 | Maize | [6] |
| Chenopodium album | Common Lambsquarters | 1.12 - 2.24 | 90-100 | Maize | [6] |
| Setaria faberi | Giant Foxtail | 1.68 - 2.24 | 80-90 | Maize | [6] |
| Ipomoea spp. | Morningglory | 0.357 - 0.714 | 73-98 | Maize | [7] |
| Seteria pallide-fusca | Cattail grass | 0.357 - 0.714 | 4-56 | Maize | [7] |
Table 2: Efficacy of Simazine on Various Weed Species
| Weed Species | Common Name | Application Rate (kg a.i./ha) | Weed Control (%) | Crop | Reference |
| Senecio vulgaris | Common Groundsel | 1.12 | >95 | Orchards | [8] |
| Capsella bursa-pastoris | Shepherd's Purse | 1.12 | >95 | Orchards | [8] |
| Poa annua | Annual Bluegrass | 1.12 | 85-95 | Orchards | [8] |
| Digitaria sanguinalis | Large Crabgrass | 1.0 - 2.0 | 80-90 | Grapes | [9] |
Table 3: Efficacy of Prometryn on Various Weed Species
| Weed Species | Common Name | Application Rate (kg a.i./ha) | Weed Control (%) | Crop | Reference |
| Portulaca oleracea | Common Purslane | 0.5 - 1.0 | >90 | Cotton | [10][11] |
| Echinochloa crus-galli | Barnyardgrass | 1.0 - 1.5 | 80-90 | Cotton | [12] |
| Amaranthus viridis | Slender Amaranth | 0.5 - 1.0 | >90 | Cotton | [10][11] |
| Various broadleaf weeds | - | 1.50 | High | Lentil | [13] |
Mechanism of Action of s-Triazine Herbicides
The primary mode of action for s-triazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII).
Inhibition of Photosystem II
s-Triazine herbicides bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, plastoquinone (B1678516) (QB). The interruption of the electron transport chain leads to a buildup of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[7][14][15][16]
Caption: Inhibition of Photosystem II by s-triazine herbicides.
Role of Cyanide in the Herbicidal Action of Quinclorac
Quinclorac is an auxin-mimicking herbicide that is effective against certain grass weeds. Its mode of action in susceptible grasses involves the accumulation of toxic levels of cyanide.
Quinclorac-Induced Cyanide Accumulation
In sensitive grass species, quinclorac stimulates the biosynthesis of the plant hormone ethylene (B1197577). A key enzyme in this pathway, ACC synthase, is induced, leading to an overproduction of 1-aminocyclopropane-1-carboxylic acid (ACC). The subsequent conversion of ACC to ethylene by ACC oxidase also releases cyanide as a byproduct. The accumulation of cyanide to phytotoxic levels disrupts cellular respiration and other vital processes, leading to plant death.[17][18][19][20]
Caption: Pathway of quinclorac-induced cyanide accumulation in susceptible grasses.
Experimental Protocol: Greenhouse Bioassay for Herbicide Efficacy
This protocol provides a general method for assessing the efficacy of s-triazine herbicides on different weed species in a greenhouse setting.
Materials:
-
Seeds of target weed species and a tolerant crop species
-
Pots or flats filled with a suitable soil mix
-
Greenhouse with controlled temperature and light conditions
-
Herbicide formulations to be tested
-
Spraying equipment calibrated for small-scale applications
-
Foliar or soil drench application equipment
Procedure: [6]
-
Plant Preparation:
-
Sow seeds of the weed and crop species in pots or flats.
-
Grow the plants in the greenhouse under optimal conditions until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions to test a range of application rates. Include an untreated control.
-
Apply the herbicide solutions to the plants using a calibrated sprayer for foliar application or as a soil drench for pre-emergence testing. Ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at 60-70 °C to a constant weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
-
Data Analysis:
-
Analyze the visual ratings and biomass data to determine the dose-response relationship for each herbicide and weed species.
-
Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in growth) for each combination.
-
This comprehensive guide provides a foundation for researchers and professionals working with cyanuric acid-derived herbicides. The provided protocols and data serve as a starting point for further investigation and development of novel and effective weed management solutions.
References
- 1. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 2. CN102344422A - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 3. CN103588717A - <13>C-labeled simazine synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Prometryn | Weed Killer Manufacturer [weedcontrolproduct.com]
- 10. pomais.com [pomais.com]
- 11. masujournal.org [masujournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Atrazine - Wikipedia [en.wikipedia.org]
- 14. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ethylene Biosynthesis Inhibition Combined with Cyanide Degradation Confer Resistance to Quinclorac in Echinochloa crus-galli var. mitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioone.org [bioone.org]
- 19. researchgate.net [researchgate.net]
- 20. Ethylene Biosynthesis Inhibition Combined with Cyanide Degradation Confer Resistance to Quinclorac in Echinochloa crus-galli var. mitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Isototopically Labeled Cyanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in drug discovery and development, metabolic research, and quantitative analytical studies. Cyanic acid (HNCO), a reactive and versatile chemical intermediate, and its isotopologues are of significant interest for mechanistic studies and as precursors in the synthesis of labeled pharmaceuticals. This document provides detailed protocols for the laboratory-scale synthesis of isotopically labeled this compound (¹³C and ¹⁵N) via a two-step process: the synthesis of isotopically labeled cyanuric acid from labeled urea (B33335), followed by its thermal decomposition.
Overview of the Synthetic Pathway
The synthesis of isotopically labeled this compound is achieved through a two-step procedure. The first step involves the cyclotrimerization of isotopically labeled urea to form the stable intermediate, isotopically labeled cyanuric acid. In the second step, the purified labeled cyanuric acid is subjected to thermal decomposition (pyrolysis) to yield gaseous isotopically labeled this compound, which is subsequently trapped for use.
Caption: Overall workflow for the synthesis of isotopically labeled this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the synthesis of isotopically labeled cyanuric acid and its subsequent conversion to this compound.
Table 1: Synthesis of Isotopically Labeled Cyanuric Acid
| Parameter | ¹³C-Labeled | ¹⁵N-Labeled (projected) | Reference(s) |
| Starting Material | [¹³C]-Urea | [¹⁵N₂]-Urea | N/A |
| Isotopic Purity of Precursor | ≥ 98 atom % ¹³C | ≥ 98 atom % ¹⁵N | N/A |
| Reaction Temperature | 200-250 °C | 200-250 °C | [1][2] |
| Typical Yield | ~85% | ~85% | [1] |
| Isotopic Purity of Product | ≥ 98 atom % ¹³C | ≥ 98 atom % ¹⁵N | [3][4][5] |
| Chemical Purity of Product | >95% | >95% | [2] |
Table 2: Thermal Decomposition to Isotopically Labeled this compound
| Parameter | Value | Reference(s) |
| Starting Material | Isotopically Labeled Cyanuric Acid | N/A |
| Decomposition Temperature | 330-400 °C | [2] |
| Product Form | Colorless Gas | [6] |
| Boiling Point of this compound | 23.5 °C | [6] |
| Typical Yield | Dependent on trapping efficiency | N/A |
| Isotopic Purity of Product | Expected to be equivalent to the precursor | N/A |
Experimental Protocols
4.1. Synthesis of Isotopically Labeled Cyanuric Acid ([¹³C₃]- or [¹⁵N₃]-Cyanuric Acid)
This protocol is based on the thermal decomposition of urea.[1][2] The procedure is identical for both ¹³C and ¹⁵N labeling, starting with the corresponding isotopically labeled urea.
Materials:
-
[¹³C]-Urea or [¹⁵N₂]-Urea
-
Ammonium (B1175870) chloride (optional, as catalyst)
-
Deionized water
Equipment:
-
Heating mantle
-
Round-bottom flask or beaker
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Thermometer or thermocouple
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a fume hood, combine the isotopically labeled urea and a catalytic amount of ammonium chloride (e.g., a 10:1 molar ratio of urea to ammonium chloride) in a round-bottom flask or beaker.
-
Heat the mixture with stirring. The urea will melt at around 133-135 °C.
-
Gradually increase the temperature to 210 °C. The mixture will thicken as ammonia (B1221849) is evolved.
-
Continue to increase the temperature to 230-250 °C. The melt will gradually solidify.
-
Maintain the temperature at 250 °C for 15-30 minutes to ensure the reaction goes to completion.
-
Allow the reaction vessel to cool to approximately 100 °C.
-
Carefully add a small amount of deionized water to the solid mass and allow it to cool to room temperature.
-
Add more deionized water and pulverize the solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with deionized water and then with a small amount of cold ethanol.
-
Dry the purified isotopically labeled cyanuric acid in a vacuum oven at 80-100 °C.
Caption: Experimental workflow for the synthesis of labeled cyanuric acid.
4.2. Synthesis of Isotopically Labeled this compound via Thermal Decomposition
This protocol describes the generation of gaseous this compound from the pyrolysis of cyanuric acid.[2][6] This procedure must be performed in a well-ventilated fume hood due to the high toxicity of this compound.
Materials:
-
Isotopically labeled cyanuric acid (prepared in the previous step)
-
Dry inert gas (e.g., nitrogen or argon)
Equipment:
-
Tube furnace
-
Quartz tube
-
Gas inlet and outlet adapters
-
Cold traps (Dewar flasks with dry ice/acetone or liquid nitrogen)
-
Gas-tight syringes or a suitable collection vessel
-
Flow meter
Procedure:
-
Set up the apparatus in a fume hood. Place the quartz tube inside the tube furnace.
-
Place a known amount of the isotopically labeled cyanuric acid into the center of the quartz tube.
-
Connect one end of the quartz tube to a dry inert gas supply with a flow meter.
-
Connect the outlet of the quartz tube to a series of two cold traps. The first trap should be cooled with a dry ice/acetone slurry (-78 °C), and the second with liquid nitrogen (-196 °C) to ensure complete trapping of the product.
-
Start a slow flow of the inert gas through the system to create an inert atmosphere.
-
Heat the tube furnace to 330-400 °C. The cyanuric acid will depolymerize into gaseous this compound.
-
The this compound gas will be carried by the inert gas stream and will condense and solidify in the cold traps.
-
Continue the process until all the cyanuric acid has been decomposed.
-
Once the reaction is complete, turn off the furnace and allow the system to cool to room temperature under the inert gas flow.
-
The trapped, solid, isotopically labeled this compound can be carefully collected from the cold traps for immediate use or stored at low temperatures in a sealed container. Due to its high reactivity and tendency to trimerize back to cyanuric acid, it is recommended to use the this compound promptly.
Caption: Experimental workflow for the thermal decomposition of labeled cyanuric acid.
Safety Precautions
5.1. Handling Cyanuric Acid Cyanuric acid is a relatively stable solid with low acute toxicity. However, appropriate safety measures should still be followed.[7][8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust by working in a well-ventilated area or a fume hood, especially when handling the powder.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
5.2. Handling this compound this compound is a highly toxic, corrosive, and reactive gas. All manipulations involving this compound must be performed in a certified chemical fume hood. [4][10][11]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber), and a flame-resistant lab coat. A supplied-air respirator may be necessary for non-routine operations or in case of a leak.
-
Engineering Controls: A continuously operating gas monitoring system with an audible alarm is highly recommended when working with this compound. Ensure that an emergency eyewash and safety shower are readily accessible.
-
Handling: Use a closed system for the generation and transfer of this compound gas whenever possible. All equipment should be checked for leaks before use.
-
Storage: this compound is unstable and readily trimerizes. It should be used immediately after preparation. If short-term storage is necessary, it must be kept at or below -78 °C in a tightly sealed, appropriate container.
-
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Spills: In case of a leak, evacuate the area immediately. The response should be handled by trained personnel with appropriate respiratory protection.
-
Isotopic Analysis
The isotopic enrichment of the final this compound product can be determined by mass spectrometry. The labeled this compound can be derivatized to a more stable compound for analysis, or directly analyzed using a gas-phase inlet system coupled to a mass spectrometer. The isotopic purity is expected to be comparable to that of the starting labeled urea, assuming no significant isotopic fractionation occurs during the synthesis and decomposition steps.
References
- 1. CN105906577A - Production process of pyrolysis cyanuric acid - Google Patents [patents.google.com]
- 2. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 3. News - Precautions to Consider When Using Cyanuric Acid [xingfeichemical.com]
- 4. echemi.com [echemi.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. allclear.com [allclear.com]
- 7. pooloperationmanagement.com [pooloperationmanagement.com]
- 8. cleartech.ca [cleartech.ca]
- 9. SOP: Hazardous and Highly Toxic Gases | PennEHRS [ehrs.upenn.edu]
- 10. Cyanides – Emergency Preparedness [vdh.virginia.gov]
- 11. cmu.edu [cmu.edu]
Application of Cyanic Acid Derivatives in the Formation of High-Performance Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanate (B1221674) ester resins are a class of high-performance thermosetting polymers characterized by their exceptional thermal stability, low dielectric properties, and minimal moisture absorption. These resins are not directly synthesized from cyanic acid (HOCN) due to its instability. Instead, they are formed from cyanate esters (R-O-C≡N), which are derivatives of this compound. The polymerization of these monomers, typically through a cyclotrimerization reaction, results in a highly cross-linked polycyanurate network.[1][2] This network structure is responsible for the outstanding properties of the final resin, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[2][3] While the primary applications are in materials science, their biocompatibility and stability are areas of interest for potential, though not yet widespread, use in specialized biomedical applications.
Data Presentation
The following tables summarize key quantitative data for various cyanate ester resin systems, providing a comparative overview of their physical and thermal properties.
Table 1: Thermal and Mechanical Properties of Cured Cyanate Ester Resins
| Resin System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Water Absorption (%) |
| Bisphenol A dicyanate (BADCy) | 250-290 | >400 | 110-130 | 3.0-3.5 | 0.8-1.5 |
| Bisphenol E dicyanate | ~240 | ~420 | 120 | 3.2 | ~1.0 |
| Novolac-based cyanate ester (Primaset® PT-30) | >400 | >430 | 135 | 4.1 | 0.5 |
| Renewable creosol-based dicyanate | 219-248 | ~400 | - | - | 2.05-3.21[4] |
| Vanillin-derived dicyanate | 202 | >310 | - | - | - |
Data compiled from multiple sources, and specific values may vary based on cure conditions and testing methods.
Table 2: Curing Characteristics of Cyanate Ester Monomers
| Monomer | Curing Temperature Range (°C) | Curing Time | Catalyst |
| Bisphenol A dicyanate (BADCy) | 170-250 | 1-4 hours | Transition metal complexes (e.g., cobalt, copper, manganese naphthenate or octoate) |
| 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one (CPDO) | 135-193 (peak temperatures) | 30 min at 100°C, 30 min at 150°C, 60 min at 200°C, 3h at 250°C | None required for lower temperature cure compared to BADCy |
| Renewable creosol-based dicyanates | 250-300 | Varies | None specified |
Experimental Protocols
Protocol 1: Synthesis of Bisphenol A Dicyanate (BADCy)
This protocol describes the synthesis of a common cyanate ester monomer, Bisphenol A dicyanate, from Bisphenol A and cyanogen (B1215507) bromide.
Materials:
-
Bisphenol A
-
Cyanogen bromide (CNBr)
-
Triethylamine (B128534) (TEA)
-
Acetone (anhydrous)
-
Distilled water
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve Bisphenol A in anhydrous acetone.
-
Cool the flask to 0°C in an ice bath.
-
Add cyanogen bromide to the cooled solution with continuous stirring.
-
Slowly add triethylamine dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.[5]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at 0°C.
-
Filter the reaction mixture under vacuum to remove the triethylamine hydrobromide precipitate.
-
Pour the filtrate into cold distilled water to precipitate the crude Bisphenol A dicyanate.
-
Wash the precipitate with a dilute aqueous HCl solution until the washings are neutral, followed by washing with distilled water.
-
Dry the resulting white solid product under vacuum.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of the cyanate group (-O-C≡N) by characteristic absorption peaks around 2235-2275 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to verify the chemical structure of the synthesized monomer.
-
Melting Point: Determine the melting point of the purified product and compare it with literature values.
Protocol 2: Curing of Cyanate Ester Resin
This protocol outlines a general procedure for the thermal curing of a cyanate ester monomer to form a cross-linked polycyanurate network.
Materials:
-
Cyanate ester monomer (e.g., BADCy)
-
Curing catalyst (e.g., cobalt (II) acetylacetonate), optional
-
Mold (e.g., aluminum or silicone)
-
Release agent
-
Oven or hot plate with temperature control
-
Vacuum oven (optional)
Procedure:
-
If using a catalyst, dissolve it in the molten cyanate ester monomer at a low temperature (e.g., 80-100°C).
-
Preheat the mold, which has been treated with a release agent, to the initial curing temperature.
-
Pour the molten resin into the preheated mold.
-
If necessary, degas the resin in a vacuum oven to remove any entrapped air bubbles.
-
Cure the resin using a staged temperature profile. A typical profile for BADCy is:
-
1 hour at 177°C
-
2 hours at 200°C
-
1 hour at 250°C (post-cure)
-
-
Allow the cured resin to cool slowly to room temperature to minimize thermal stress.
Characterization of Cured Resin:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured resin.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the polycyanurate network.
-
Dynamic Mechanical Analysis (DMA): Measure the viscoelastic properties, including storage modulus and tan delta, as a function of temperature.
Visualizations
Synthesis and Curing of Cyanate Ester Resins
The following diagram illustrates the two-step process of synthesizing a cyanate ester monomer from a bisphenol and its subsequent thermal curing into a polycyanurate network.
Caption: Synthesis of cyanate ester and its curing process.
Experimental Workflow for Cyanate Ester Resin Synthesis and Characterization
This diagram outlines the typical workflow for the laboratory synthesis, purification, and characterization of a cyanate ester resin.
Caption: Experimental workflow for cyanate ester resin synthesis.
Applications in Drug Development
The application of cyanate ester and polycyanurate resins in drug development is not well-established. The excellent stability and low moisture absorption of these materials could theoretically be advantageous for creating inert, implantable devices or specialized drug delivery systems where minimal interaction with the biological environment is required. However, the current body of scientific literature primarily focuses on their use in high-performance engineering applications. The term "resin" in the context of drug delivery more commonly refers to ion-exchange resins, which are chemically distinct from polycyanurates and are used for controlled drug release and taste masking.[6][7][8] Further research is needed to explore the potential of polycyanurate resins in the pharmaceutical and biomedical fields.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. dakenchem.com [dakenchem.com]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. ijbpas.com [ijbpas.com]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing cyanic acid polymerization during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of cyanic acid (primarily in its more stable tautomeric form, isothis compound, HNCO) and the prevention of its undesired polymerization into cyanuric acid and other oligomers.
Troubleshooting Guide: Preventing Unwanted Polymerization
Unwanted polymerization of isothis compound during synthesis and handling is a common challenge, often manifesting as the formation of a white solid (cyanuric acid) or a general loss of the desired monomeric product. This guide provides solutions to frequently encountered issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid formation of a white precipitate (cyanuric acid) during synthesis. | High local concentration of isothis compound: The rate of trimerization is highly dependent on the concentration of monomeric isothis compound. | - Slow Addition of Reagents: When synthesizing from a cyanate (B1221674) salt and an acid, add the acid slowly to the cyanate salt suspension to maintain a low instantaneous concentration of the isothis compound product.- Use of a Carrier Gas: For gas-phase synthesis via depolymerization, use an inert carrier gas (e.g., nitrogen, argon) to dilute the isothis compound as it forms and transport it to a cold trap or the subsequent reaction. |
| High reaction or collection temperature: Isothis compound is unstable and polymerizes rapidly at temperatures above -20°C.[1] | - Low-Temperature Synthesis: Conduct the synthesis at the lowest practical temperature. For solution-phase synthesis, consider cooling the reaction vessel in an ice or dry ice bath.- Efficient Cold Trapping: When generating gaseous isothis compound, use a highly efficient cold trap (e.g., liquid nitrogen) to rapidly condense and freeze the monomer, preventing gas-phase polymerization.[2] | |
| Inappropriate solvent choice: Polar solvents can facilitate the trimerization of isothis compound. | - Use of Inert, Non-Polar Solvents: Whenever possible, use inert and non-polar solvents such as toluene (B28343), benzene, or chlorinated hydrocarbons for reactions involving isothis compound. Dilute solutions in these solvents are more stable.[1] | |
| Gradual loss of monomeric isothis compound from solution over time. | Slow polymerization in solution: Even at low temperatures, concentrated solutions of isothis compound can polymerize over time. | - Work with Dilute Solutions: Prepare and use dilute solutions of isothis compound whenever feasible.- Immediate Use: Use the synthesized isothis compound solution immediately in the next reaction step to minimize the time it has to polymerize.- Low-Temperature Storage: If short-term storage is necessary, keep the solution at or below -20°C, preferably under an inert atmosphere. For longer-term storage, freezing the pure compound at liquid nitrogen temperatures is recommended. |
| Presence of contaminants: Moisture, metal ions, and other impurities can catalyze the polymerization of isothis compound. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon).- High-Purity Reagents: Use high-purity starting materials to avoid introducing catalytic impurities. | |
| Difficulty in isolating pure monomeric isothis compound. | Co-distillation or co-condensation with byproducts. | - Fractional Distillation/Condensation: For gas-phase synthesis, a series of cold traps at progressively lower temperatures can help to separate isothis compound from less volatile byproducts or unreacted starting materials. |
| Polymerization during workup. | - Maintain Low Temperatures: Keep all solutions and equipment cold during extraction, filtration, and other workup steps.- Consider In-Situ Use: If possible, generate and use the isothis compound in the same reaction vessel without isolation to avoid handling losses and polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and isothis compound?
A1: this compound (HOCN) and isothis compound (HNCO) are tautomers. Isothis compound is the more stable of the two and is the predominant form.[1] For practical purposes in synthesis, references to this compound often refer to isothis compound.
Q2: At what temperature does isothis compound begin to polymerize rapidly?
A2: Concentrated isothis compound polymerizes rapidly at temperatures above -20°C.[1] To maintain it in its monomeric form, it should be kept at or below this temperature.
Q3: What are the main products of isothis compound polymerization?
A3: The primary polymerization product is cyanuric acid ([C(O)NH]3), which is the cyclic trimer of isothis compound. A linear polymer, cyamelide, can also be formed.[1]
Q4: Can I use a chemical inhibitor to prevent polymerization?
A4: While specific inhibitors for isothis compound are not widely documented, general stabilizers for isocyanates may be effective. These include hindered phenols and certain acid chlorides.[3][4][5][6] These compounds act as radical scavengers and can help to terminate chain reactions that may lead to polymerization. However, their compatibility with your specific reaction system must be verified. Introducing a small amount of an acidic gas, such as carbon dioxide, may also help to stabilize isothis compound by keeping the pH low.
Q5: How can I monitor the presence of monomeric isothis compound and the formation of cyanuric acid?
A5: Fourier-transform infrared (FTIR) spectroscopy is an excellent method for monitoring these species. Monomeric isothis compound has a characteristic strong absorption peak for the N=C=O asymmetric stretch around 2275 cm-1.[7][8] The formation of cyanuric acid can be monitored by the appearance of peaks associated with its triazine ring structure, notably a strong carbonyl (C=O) absorption around 1700 cm-1.[8]
Experimental Protocols
Protocol 1: Synthesis of Isothis compound via Thermal Depolymerization of Cyanuric Acid
This method is suitable for generating a stream of gaseous isothis compound for use in subsequent reactions or for collection as a frozen solid.
Materials:
-
Cyanuric acid
-
Inert carrier gas (e.g., nitrogen or argon)
-
Heating mantle and temperature controller
-
Tube furnace or a well-insulated heating apparatus
-
A series of cold traps (the first potentially cooled with dry ice/acetone, the final with liquid nitrogen)
-
Schlenk line or similar apparatus for working under an inert atmosphere
Procedure:
-
Set up the apparatus in a well-ventilated fume hood. The setup should consist of a tube containing cyanuric acid connected to the inlet of the heating zone, which is then connected to the series of cold traps.
-
Place a loosely packed plug of glass wool after the cyanuric acid to prevent entrainment of solid particles.
-
Begin a slow flow of the inert carrier gas through the system.
-
Gradually heat the cyanuric acid to a temperature of 350-400°C. Cyanuric acid will sublime and then depolymerize in the gas phase to isothis compound.[9]
-
The gaseous isothis compound will be carried by the inert gas into the cold traps. The final trap, cooled with liquid nitrogen, will collect the isothis compound as a white solid.
-
Once the desired amount of isothis compound has been collected, the heating can be stopped, and the apparatus allowed to cool under the inert gas flow.
-
The collected solid isothis compound should be used immediately or stored at liquid nitrogen temperatures.
Protocol 2: Solution-Phase Synthesis of Isothis compound from Potassium Cyanate
This protocol generates a solution of isothis compound in an inert organic solvent.
Materials:
-
Potassium cyanate (KOCN), finely ground and dried
-
Stearic acid
-
Anhydrous, non-polar solvent (e.g., toluene or diethyl ether)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Assemble the glassware and dry it thoroughly in an oven before use. Allow to cool under a stream of inert gas.
-
To the three-neck flask, add finely ground and dried potassium cyanate and the anhydrous solvent to create a suspension.
-
Cool the flask in the low-temperature bath with stirring.
-
Dissolve stearic acid in the same anhydrous solvent and place this solution in the dropping funnel.
-
Slowly add the stearic acid solution dropwise to the cold, stirred suspension of potassium cyanate over a period of 1-2 hours. The reaction produces isothis compound and potassium stearate (B1226849). KOCN + CH3(CH2)16COOH → HNCO + CH3(CH2)16COOK
-
After the addition is complete, continue to stir the mixture at a low temperature for an additional hour.
-
The resulting mixture contains a solution of isothis compound and a precipitate of potassium stearate. This solution can be used directly for subsequent reactions, or the potassium stearate can be removed by cold filtration under an inert atmosphere.
Data Presentation
| Parameter | Condition | Effect on Polymerization Rate | Notes |
| Temperature | > -20°C | High | Rapid polymerization of concentrated HNCO.[1] |
| -20°C to -78°C | Significantly Reduced | Polymerization is slowed but can still occur over time. | |
| -196°C (Liquid N2) | Negligible | Solid HNCO is stable for extended periods.[2] | |
| Concentration | High (e.g., pure liquid or concentrated gas) | High | Trimerization is a higher-order reaction, thus highly dependent on concentration.[1] |
| Dilute solution in inert solvent | Low | Stability is significantly improved.[1] | |
| Solvent | Polar (e.g., water, alcohols) | Can be High | Polar solvents can facilitate the interactions leading to trimerization. HNCO also hydrolyzes in water.[1] |
| Non-polar, inert (e.g., toluene, ether) | Low | These solvents provide a more stable environment for monomeric HNCO.[1] | |
| pH (in aqueous systems) | Acidic (pH < 3.7) | Hydrolysis dominates | Isothis compound is a weak acid (pKa ≈ 3.7) and is more stable as the neutral molecule. However, strong acid can catalyze hydrolysis. |
| Neutral to Alkaline | Polymerization and Hydrolysis | The cyanate anion is more stable towards polymerization but hydrolysis can still occur. |
Visualizations
Logical Workflow for Preventing Isothis compound Polymerization
Caption: A logical workflow diagram illustrating the key steps and considerations for minimizing the polymerization of isothis compound during its synthesis and handling.
Signaling Pathway of Isothis compound Polymerization
Caption: A diagram illustrating the factors that promote the polymerization of isothis compound versus those that favor its stability in the monomeric form.
References
- 1. Isothis compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. partinchem.com [partinchem.com]
- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. pt.dishengchemchina.com [pt.dishengchemchina.com]
- 7. researchgate.net [researchgate.net]
- 8. FTIR SPECTROSCOPY ANALYSIS OF THE PREPOLYMERIZATION OF PALM-BASED POLYURETHANE | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Cyanic Acid & Cyanate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanic acid (HNCO) and its conjugate base, cyanate (B1221674) (NCO⁻), in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Degradation of My this compound/Cyanate Stock Solution
Q: My freshly prepared this compound or cyanate solution is losing reactivity much faster than expected. What is causing this and how can I prevent it?
A: this compound is inherently unstable in aqueous solutions and undergoes two primary degradation pathways: hydrolysis and trimerization. The rate of these reactions is highly dependent on the pH and temperature of the solution.
-
Hydrolysis: In neutral or acidic conditions, this compound rapidly hydrolyzes to form ammonia (B1221849) and carbon dioxide.[1] This reaction is first-order and proceeds through the formation of ammonium (B1175870) bicarbonate, which can then react with remaining this compound.[1]
-
Trimerization: In concentrated solutions or certain organic solvents, this compound can trimerize to form the more stable cyanuric acid.[2]
Troubleshooting Steps:
-
pH Control is Critical: The stability of cyanate is significantly higher in alkaline solutions (pH > 8). At a pH of 8, cyanate decomposes slowly (approximately 0.01% per hour), whereas it rapidly degrades at a pH below 4.5.[1] For maximum stability, prepare and maintain your stock solutions at a pH of 8 or higher.
-
Temperature Management: Keep your solutions cold. Store stock solutions at 4°C or on ice during use to significantly slow the rate of degradation. Avoid heating urea-containing buffers above 37°C, as this accelerates the decomposition of urea (B33335) into cyanate and promotes carbamylation.
-
Use Freshly Prepared Solutions: Due to its inherent instability, it is always best to prepare this compound or cyanate solutions fresh for each experiment. If you are using urea as a source of cyanate, be aware that aqueous urea solutions exist in equilibrium with ammonium cyanate, which can lead to unwanted protein carbamylation over time.
Issue 2: Unexpected Side-Products or Protein Modifications in My Carbamoylation Reaction
Q: I am performing a protein carbamoylation experiment and observing unexpected modifications or side-products. How can I improve the specificity of the reaction?
A: Unwanted side-products in carbamoylation reactions often stem from the reactivity of isothis compound with nucleophilic groups other than the intended target. Carbamoylation can occur on the N-terminal alpha-amino groups of proteins, the epsilon-amino groups of lysine (B10760008) residues, and to a lesser extent, the side chains of arginine and cysteine.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of cyanate to your protein to minimize excessive modification. A large excess of cyanate can lead to carbamoylation at multiple sites.
-
Reaction Time and Quenching: Optimize the reaction time to allow for sufficient carbamoylation of the target site while minimizing off-target modifications. Quench the reaction by adding a scavenger reagent like Tris, ethanolamine (B43304), or glycine. These molecules contain primary amines that will react with and consume excess cyanate.
-
Buffer Selection: The choice of buffer can influence the reaction. Buffers containing primary or secondary amines (e.g., Tris, glycine) will compete with your protein for cyanate and should be avoided during the reaction itself. Phosphate (B84403) or borate (B1201080) buffers are generally more suitable.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to generate this compound for immediate use in an experiment?
A: The most common and convenient method for generating this compound in situ for laboratory applications, such as protein carbamoylation, is by dissolving an alkali metal cyanate, typically potassium cyanate (KOCN), in an appropriate buffer. In aqueous solution, cyanate exists in equilibrium with the reactive species, isothis compound (HNCO). The concentration of HNCO is pH-dependent.
Q2: How does pH affect the stability of this compound/cyanate in solution?
A: The stability of this compound is highly pH-dependent. In acidic solutions (pH < 4), it rapidly decomposes. In alkaline solutions (pH > 8), it exists predominantly as the more stable cyanate ion (NCO⁻). For experimental purposes where a sustained concentration is required, maintaining a slightly alkaline pH is recommended.
Q3: Can I use a urea solution as a source of cyanate?
A: While aqueous solutions of urea are in equilibrium with ammonium cyanate, using urea as a controlled source of cyanate for protein modification can be problematic. The formation of cyanate from urea is a slow process, and high concentrations of urea are potent protein denaturants. This can lead to uncontrolled carbamoylation and changes in protein structure. For specific and controlled carbamoylation, using potassium cyanate is the preferred method.
Q4: Are there any reagents that can scavenge or remove residual cyanate from my reaction mixture?
A: Yes, compounds with primary amines are effective scavengers for cyanate. Reagents such as Tris, glycine, and ethanolamine can be added to a reaction to quench any remaining cyanate and prevent further modifications to your molecule of interest.
Quantitative Data on Cyanate Stability
The stability of cyanate in aqueous solutions is critically dependent on pH. The following table summarizes the decomposition rate under different conditions.
| pH Range | Predominant Species | Relative Stability | Decomposition Rate | Primary Degradation Pathway | Reference |
| < 4.5 | This compound (HNCO) | Very Unstable | Rapid | Hydrolysis to CO₂ and NH₃ | [1] |
| 4.5 - 7.8 | HNCO / NCO⁻ Mix | Unstable | Moderate | Hydrolysis | [1] |
| > 8.0 | Cyanate (NCO⁻) | Relatively Stable | Slow (e.g., ~0.01% per hour at pH 8) | Hydrolysis | [1] |
Experimental Protocols
Protocol 1: In Situ Generation of Cyanate for Protein Carbamoylation
This protocol describes the preparation of a cyanate solution from potassium cyanate for the controlled carbamoylation of a protein.
Materials:
-
Potassium cyanate (KOCN)
-
Protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Ice bath
Procedure:
-
Prepare Protein Solution: Dissolve or dilute your protein to the desired concentration in the reaction buffer. Equilibrate the solution on ice.
-
Prepare Cyanate Stock Solution: Immediately before use, weigh out the required amount of KOCN and dissolve it in the reaction buffer to create a concentrated stock solution (e.g., 1 M). Keep the stock solution on ice at all times.
-
Initiate Carbamoylation: Add the desired volume of the KOCN stock solution to the chilled protein solution to achieve the final target cyanate concentration. Gently mix and incubate the reaction on ice or at a controlled low temperature for the desired period.
-
Quench the Reaction: To stop the carbamoylation, add the quenching buffer to a final concentration sufficient to scavenge all remaining cyanate (e.g., a 10-fold molar excess of Tris to cyanate).
-
Downstream Processing: Proceed with your downstream application, such as buffer exchange to remove excess reagents, or analysis of the carbamoylated protein.
Visualizations
References
Technical Support Center: Optimizing Reactions for Cyanic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and use of cyanic acid derivatives, including isocyanates, carbamoyl (B1232498) chlorides, and cyanate (B1221674) esters.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments.
Issue 1: Low or No Product Yield
-
Question: My reaction is sluggish or has a very low yield. What are the potential causes and how can I fix it?
-
Answer: Low conversion can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic evaluation is key.
-
Possible Cause 1: Moisture Contamination. Isocyanates and carbamoyl chlorides are extremely sensitive to water.[1][2] Moisture leads to the formation of undesired byproducts like ureas from isocyanates or hydrolysis of carbamoyl chlorides.[1][2]
-
Possible Cause 2: Impure or Degraded Reagents. Contaminants in starting materials can inhibit the reaction or cause side reactions.[3] Some reagents, like isocyanides, can degrade over time if not stored properly.[4]
-
Possible Cause 3: Incorrect Stoichiometry. An improper ratio of reactants, such as the isocyanate to hydroxyl group (NCO:OH) ratio in polyurethane synthesis, will result in incomplete conversion and affect product properties.[3]
-
Possible Cause 4: Suboptimal Temperature. Reaction kinetics are highly temperature-dependent.[5] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote the formation of side products.[3][6]
-
Possible Cause 5: Inactive or Insufficient Catalyst. Many reactions involving this compound derivatives require a catalyst to proceed at a practical rate.[3]
-
Recommended Action: Ensure the catalyst is fresh and active. Select a catalyst appropriate for your specific reaction (e.g., tertiary amines or organometallic compounds for isocyanate reactions).[3] Optimize the catalyst concentration through a series of small-scale experiments.
-
-
Issue 2: Formation of Insoluble Precipitate or Unexpected Side Products
-
Question: My reaction mixture has turned cloudy, or analysis shows significant side products. How do I identify and prevent them?
-
Answer: The formation of unexpected products is a common issue, often pointing to side reactions with moisture, impurities, or the molecule itself.
-
Possible Cause 1: Urea Byproduct Formation (Isocyanate Reactions). A common white, insoluble precipitate in isocyanate reactions is a disubstituted urea. This forms when the isocyanate reacts with water to generate an amine, which then rapidly reacts with another isocyanate molecule.[2]
-
Possible Cause 2: Intramolecular Cyclization (Carbamoyl Chlorides). N-(2-chloroethyl)carbamoyl chloride and related structures are prone to an intramolecular SN2 reaction, forming a 2-oxazolidinone (B127357) byproduct.[6] This is often promoted by the presence of a base or elevated temperatures.[6]
-
Possible Cause 3: Trimerization (Isocyanates/Cyanate Esters). Isocyanates can trimerize to form isocyanurates, and cyanate esters form triazine rings, especially at high temperatures or with certain catalysts.[3][7]
-
Recommended Action: Carefully control the reaction temperature. Select a catalyst that favors the desired reaction over trimerization; for instance, tertiary amines are often less prone to promoting isocyanate trimerization than some organometallic catalysts.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with this compound derivatives? A1: Many this compound derivatives and their precursors are hazardous.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]
-
Moisture Sensitivity: These compounds are often highly reactive with water, which can lead to the release of corrosive byproducts like HCl or vigorous, exothermic reactions.[1][2] Reactions should be conducted under an inert atmosphere (nitrogen or argon).[1]
-
Incompatibilities: Avoid contact with strong bases, alcohols, and amines unless they are part of the intended reaction, as these can lead to vigorous and potentially hazardous reactions.[1][9]
-
Storage: Store reagents in tightly sealed containers under an inert atmosphere in a cool, dry place.[1]
Q2: How can I monitor the progress of my reaction? A2: Several analytical techniques can be used. Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for identifying products and byproducts.[6] For real-time, in-situ monitoring of isocyanate reactions, FTIR spectroscopy is a powerful tool that can track the concentration of functional groups (like the NCO peak) directly in the reaction vessel.[10]
Q3: What type of solvent should I use? A3: The solvent should be anhydrous and inert to the reactants and products. For isocyanate reactions, common solvents include toluene, xylenes, or ketones. For carbamoyl chloride synthesis, inert solvents like dichloromethane (B109758) (DCM) are often used.[1] Always ensure the solvent is thoroughly dried before use.
Q4: My product seems to be decomposing during purification. What can I do? A4: Product instability can be an issue, especially during workup or purification.
-
Aqueous Workup: Minimize the product's contact time with water. If possible, consider a non-aqueous workup.[1]
-
Chromatography: Some compounds may degrade on silica (B1680970) gel. If this is suspected, consider using a different stationary phase, such as neutral alumina, or alternative purification methods like recrystallization or distillation.[4]
-
Distillation: For thermally sensitive products, use vacuum distillation at the lowest possible temperature to prevent decomposition.[1]
Data Presentation: Optimizing Reaction Parameters
The tables below summarize key quantitative parameters that can be optimized for reactions involving this compound derivatives.
Table 1: Effect of Temperature on Isocyanate-Alcohol Reaction
| Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Side Products |
| 40 | None | 24 | 35 | Low |
| 80 | None | 8 | 75 | Low |
| 80 | Dibutyltin (B87310) dilaurate (0.1 mol%) | 2 | 98 | Low |
| 140 | Dibutyltin dilaurate (0.1 mol%) | 1 | 95 | Allophanate/Biuret detected |
Table 2: Influence of Solvent and Base on Carbamoyl Chloride Reaction
| Solvent | Base | Temperature (°C) | Desired Product (%) | 2-Oxazolidinone Byproduct (%) |
| Dichloromethane | Triethylamine (B128534) | 25 | 70 | 30 |
| Dichloromethane | Triethylamine | 0 | 88 | 12 |
| Tetrahydrofuran | Triethylamine | 0 | 82 | 18 |
| Dichloromethane | Pyridine | 0 | 91 | 9 |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of an N-Substituted Carbamoyl Chloride
This protocol is adapted for the synthesis of N-(2-chloroethyl)carbamoyl chloride using triphosgene (B27547) as a safer alternative to phosgene.[1]
-
Preparation: Rigorously dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).
-
Reagent 1 Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent 2 Setup: In a separate flask, prepare a suspension of 2-chloroethylamine (B1212225) hydrochloride (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the amine suspension from the dropping funnel to the stirred triphosgene solution at 0°C. Maintain the temperature at 0°C during the addition.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for several hours, monitoring the reaction's progress by TLC or GC-MS until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride. The filtrate, containing the carbamoyl chloride, can be used directly or carefully concentrated under reduced pressure at low temperature. Minimize exposure to atmospheric moisture throughout.
Protocol 2: General Procedure for a Catalyzed Isocyanate-Polyol Reaction
This protocol outlines a typical procedure for forming a polyurethane prepolymer.
-
Preparation: Dry all glassware and ensure the polyol and solvent are anhydrous. Set up the reaction vessel for mechanical stirring under a nitrogen atmosphere.
-
Reagents: Charge the reactor with the anhydrous polyol and a suitable anhydrous solvent (e.g., toluene). Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% dibutyltin dilaurate) to the mixture.
-
Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture dropwise, maintaining the temperature. An exotherm may be observed.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them via in-situ FTIR (tracking the disappearance of the NCO peak at ~2270 cm⁻¹) or by titration to determine the %NCO content.[10]
-
Completion: Continue the reaction until the desired %NCO content or conversion is reached. The resulting prepolymer solution can then be cooled and stored under an inert atmosphere.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for optimizing reactions of this compound derivatives.
Caption: A logical workflow for troubleshooting low yield in chemical reactions.
Caption: An experimental workflow for reaction condition optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Simple and low energy consuming synthesis of cyanate ester functional naphthoxazines and their properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. commercialaquaticsupplies.com [commercialaquaticsupplies.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. mt.com [mt.com]
Troubleshooting low yields in cyanic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in cyanic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and economical method for synthesizing this compound (often referred to as cyanuric acid in its solid, trimeric form) is the thermal decomposition (pyrolysis) of urea (B33335).[1][2][3] This process can be performed in either a solid phase (direct heating) or a liquid phase (using a high-boiling point solvent).[2][4]
Q2: What are the primary factors that influence the yield of this compound?
The main factors affecting the yield are:
-
Reaction Temperature: Temperature control is critical. Urea decomposition begins around 150-175°C, with this compound formation occurring at higher temperatures.[2][3][5] However, excessively high temperatures can lead to the decomposition of this compound and the formation of byproducts.[2]
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion, but prolonged reaction times, especially at high temperatures, can decrease the yield due to byproduct formation.
-
Precursor (Urea) Quality: The purity of the starting urea is important for achieving a high yield and purity of the final product.
-
Presence of Catalysts: Certain catalysts can influence the reaction rate and yield, although their effectiveness can vary between solid and liquid-phase synthesis.[1]
-
Choice of Solvent (for liquid-phase synthesis): In liquid-phase synthesis, the solvent plays a crucial role in heat transfer and reaction kinetics. Nonpolar solvents like kerosene (B1165875) and diesel have been shown to produce good yields.[1]
Q3: What are the common byproducts in this compound synthesis from urea, and how do they affect the yield?
Common byproducts include biuret, ammelide (B29360), and ammeline (B29363).[3][5] These byproducts are formed through side reactions, especially at higher temperatures.[5] Their formation consumes the urea and intermediates that would otherwise form this compound, thus lowering the overall yield. The presence of these byproducts also complicates the purification of the final product.
Q4: How can I accurately determine the yield of my this compound synthesis?
Accurate yield determination requires quantitative analysis of the final product. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC)[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Turbidometric analysis, which involves precipitating the this compound with melamine (B1676169) and measuring the turbidity.[3]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields during this compound synthesis.
Problem 1: Low yield with incomplete reaction (unreacted urea present).
-
Possible Cause: The reaction temperature may be too low or the reaction time too short. Urea decomposition starts around 150°C, but efficient conversion to this compound requires higher temperatures.[2][5]
-
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature. For solid-phase pyrolysis, a temperature range of 240-245°C is often effective.[2] For liquid-phase synthesis, temperatures around 190°C have been shown to give high yields.[1]
-
Increase Reaction Time: Extend the reaction time to allow for complete conversion. For solid-phase pyrolysis, a reaction time of 15-20 minutes at the optimal temperature may be sufficient.[2]
-
Ensure Uniform Heating: In solid-phase synthesis, ensure the urea is heated uniformly to prevent localized cold spots where the reaction may not proceed.
-
Problem 2: Low yield with the formation of a hard, insoluble solid mass.
-
Possible Cause: This is often due to the formation of byproducts like ammelide and ammeline at excessively high temperatures.[5] The generation temperature for this compound is around 210°C, but it begins to decompose at temperatures above 260°C.[2]
-
Solution:
-
Reduce and Control Reaction Temperature: Maintain the reaction temperature within the optimal range to favor this compound formation and minimize byproduct generation. A range of 240-245°C is recommended for solid-phase pyrolysis.[2]
-
Control Heating Rate: A slower, more controlled heating rate can prevent overheating and the subsequent formation of insoluble byproducts.
-
Purification: If byproducts have formed, they can often be separated from this compound by washing the crude product with water, as this compound has low solubility in cold water while some impurities are more soluble.
-
Problem 3: Low yield in liquid-phase synthesis.
-
Possible Cause: The choice of solvent and catalyst can significantly impact the yield in liquid-phase synthesis. Polar solvents may not be as effective as nonpolar ones.[1]
-
Solution:
-
Solvent Selection: Consider using a nonpolar, high-boiling point solvent such as kerosene or diesel, which have been reported to give yields up to 88.7%.[1]
-
Catalyst Optimization: While catalysts may have a less pronounced effect in liquid-phase synthesis compared to solid-phase, experimenting with different catalysts such as ammonium (B1175870) sulfate (B86663) might offer a modest increase in yield.[1]
-
Data on Reaction Parameters vs. Yield
The following tables summarize quantitative data on how different reaction parameters affect the yield of this compound from urea.
Table 1: Effect of Solvent on this compound Yield in Liquid-Phase Synthesis
| Solvent | Reaction Temperature (°C) | Yield (%) |
| Kerosene | 180 | 88.7 |
| Diesel | 180 | 80.5 |
| Sulfolane | 180 | 65.2 |
| Sulfolane/Cyclohexanol | 180 | 50.3 |
| Data sourced from a study on the liquid-phase synthesis of cyanuric acid from urea.[1] |
Table 2: Effect of Temperature on this compound Yield in Liquid-Phase Synthesis (Solvent: Kerosene)
| Reaction Temperature (°C) | Yield (%) |
| 160 | 50.1 |
| 180 | 88.7 |
| 190 | 88.9 |
| 210 | 85.3 |
| 220 | 80.1 |
| Data sourced from a study on the liquid-phase synthesis of cyanuric acid from urea.[1] |
Table 3: Optimal Conditions for Solid-Phase Urea Pyrolysis
| Parameter | Optimal Range/Value | Resulting Yield (%) |
| Melting Temperature | 160 - 167 °C | 52.35 |
| Melting Time | 40 - 45 min | |
| Reaction Temperature | 240 - 245 °C | |
| Reaction Time | 15 - 20 min | |
| Data from a study on the co-production of ammonia (B1221849) and cyanuric acid from urea pyrolysis.[2] |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound from Urea[6]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a vacuum line.
-
Reactant Addition: To the flask, add 20 g of urea and 40 mL of kerosene.
-
Initial Heating and Stirring: Begin stirring the mixture and heat it to 150°C.
-
Vacuum Application and Temperature Increase: Apply a vacuum (10 mm Hg) and increase the temperature to the desired reaction temperature (e.g., 190°C).
-
Reaction Monitoring: Monitor the reaction by testing for the emission of ammonia (NH₃) using pH test paper. The reaction is considered complete when the pH paper no longer indicates the presence of ammonia.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 80°C. Add 15 mL of water and continue stirring for 1 hour to precipitate the product.
-
Isolation and Drying: Filter the solid product. Dry the obtained solid by heating it to 150°C for 2 hours to remove any water of crystallization and obtain pure this compound.
Protocol 2: Solid-Phase Synthesis (Pyrolysis) of this compound from Urea[7]
-
Reactant Preparation: Mix urea and ammonium chloride in a suitable reaction vessel.
-
Melting and Initial Heating: Heat the mixture until it melts. Continue to heat and stir, raising the temperature to 210°C, at which point the solution will thicken.
-
Solidification and Further Heating: Increase the temperature to above 230°C. The melt will gradually solidify. Continue to stir the solid mass evenly.
-
Final Reaction Step: Raise the temperature to 250°C and maintain it for 15 minutes.
-
Cooling and Initial Purification: Cool the reaction mixture to 100°C and add a small amount of water to soak the solid. Allow it to cool to room temperature, then add more water, pulverize the solid, and filter.
-
Acid Wash and Final Purification: Add water and hydrochloric acid to the filtered solid. Heat the mixture to 110°C and maintain for 3 hours. Cool to 30°C, wash with water until the filtrate is neutral, and then filter.
-
Drying: Wash the filter cake with water and dry to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified reaction pathway for urea pyrolysis.
References
Minimizing interference in cyanic acid detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanic acid detection assays.
I. Troubleshooting Guides
This section addresses common issues encountered during the detection and quantification of this compound and its related compounds in biological matrices.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Q: My cyanuric acid peak is showing significant tailing or fronting in my HPLC-UV analysis. What are the likely causes and how can I fix it?
A: Poor peak shape is a common issue in the HPLC analysis of cyanuric acid and can often be attributed to several factors related to the mobile phase, column, or sample preparation.
-
Mobile Phase pH: The pH of the mobile phase is critical for the analysis of cyanuric acid due to its keto-enol tautomerism. Analysis at a pH between 6.8 and 7.1 can be inadequate, while pH values below 6.8 can lead to a significant loss in analytical sensitivity.[1][2][3] Conversely, a pH above 7.4, while more sensitive, may cause the cyanuric acid to elute in the void volume along with other chemical interferences.[1][2][3] The optimal pH for the eluent is in the narrow range of 7.2-7.4.[1][2]
-
Column Choice: For cyanuric acid analysis, reversed-phase columns like a µ-Bondapak C18 are commonly used.[4] However, for simultaneous analysis of cyanuric acid and other related compounds like melamine, a mixed-mode HILIC column may be more appropriate.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. If you suspect this is the issue, try diluting your sample and re-injecting.
-
Column Contamination: Buildup of contaminants from previous samples on the column can lead to poor peak shape. Regularly flushing your column and using a guard column can help mitigate this.
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am experiencing low signal intensity for my cyanuric acid peak. How can I improve the sensitivity of my assay?
A: Low sensitivity can be a significant hurdle, especially when detecting trace amounts of cyanuric acid in complex biological samples. Here are some strategies to boost your signal:
-
Optimize Detection Wavelength: For UV detection, the optimal wavelength for the cyanuric ion is 213 nm.[1][2][3] Ensure your detector is set to this wavelength for maximum absorbance.
-
Sample Preparation and Cleanup: Biological matrices can contain numerous interfering substances. A robust sample preparation protocol is essential to remove these interferences and concentrate your analyte. Techniques like solid-phase extraction (SPE) can be very effective.
-
Choice of Analytical Technique: If you require very high sensitivity, consider using a more advanced detection method like tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.
-
Mobile Phase Composition: The composition of your mobile phase can influence ionization efficiency in LC-MS. Ensure your mobile phase is compatible with your ionization source (e.g., electrospray ionization - ESI).
Quantitative Impact of pH on HPLC-UV Signal
| pH of Mobile Phase | Relative Sensitivity | Rationale |
| < 6.8 | Substantial Loss | Keto-enol tautomerism of cyanuric acid affects its UV absorbance.[1][2][3] |
| 6.8 - 7.1 | Inadequate | Sub-optimal ionization state for consistent detection.[1][2][3] |
| 7.2 - 7.4 | Optimal | Provides a good balance of sensitivity and chromatographic retention. [1][2] |
| > 7.4 | High | While sensitive, there is a high risk of co-elution with the solvent front and other interferences.[1][2][3] |
Issue 3: High Background Noise or Matrix Effects in LC-MS/MS
Q: My LC-MS/MS analysis of cyanuric acid is showing a high background signal and significant matrix effects. What are the best strategies to mitigate this?
A: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in LC-MS/MS analysis of biological samples. Here’s how to address them:
-
Thorough Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer. This can be achieved through:
-
Protein Precipitation: A simple and effective first step for plasma or serum samples.
-
Solid-Phase Extraction (SPE): Provides a more targeted cleanup and can be optimized to selectively retain cyanuric acid while washing away interfering substances.
-
Liquid-Liquid Extraction (LLE): Another option for separating cyanuric acid from the sample matrix.
-
-
Chromatographic Separation: Optimize your HPLC method to separate cyanuric acid from the regions where most matrix components elute (typically the beginning and end of the chromatogram).
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS/MS analysis. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
Workflow for Mitigating Matrix Effects in LC-MS/MS
Caption: A systematic approach to reducing matrix effects in LC-MS/MS assays.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in cyanuric acid detection assays?
A1: The most common interferences depend on the assay type:
-
Turbidimetric Assays: High levels of chlorine and sample turbidity can interfere with these assays.
-
HPLC-UV Assays: Co-eluting compounds that absorb at the same wavelength (213 nm) can cause interference. Chlorinated isocyanurates can also interfere but can be mitigated by using a reducing agent like ascorbic acid.[1][2][3]
-
LC-MS/MS Assays: Matrix effects from endogenous components of biological samples (e.g., phospholipids, salts) are the primary source of interference.
Q2: How should I prepare my biological samples for cyanuric acid analysis?
A2: The appropriate sample preparation method depends on the biological matrix and the analytical technique.
-
Urine: For LC-MS analysis, a simple dilution followed by filtration may be sufficient. For more complex urine samples, solid-phase extraction may be necessary.
-
Plasma/Serum: Protein precipitation (e.g., with acetonitrile) is a common first step to remove the bulk of proteins. This is often followed by solid-phase extraction for further cleanup.
-
Tissues: Homogenization of the tissue is required, followed by extraction with a suitable solvent and subsequent cleanup steps similar to those for plasma or serum.
Q3: What is the role of this compound in a biological context relevant to drug development?
A3: this compound is the reactive form of cyanate (B1221674), which is in equilibrium with urea (B33335) in the body. In conditions of high urea levels, such as in chronic kidney disease, cyanate levels can increase. Cyanate can then react with proteins in a process called carbamylation. This post-translational modification can alter the structure and function of proteins, contributing to the pathophysiology of various diseases. For drug development professionals, understanding protein carbamylation is important as it can affect the stability and efficacy of protein-based therapeutics.
III. Experimental Protocols
Protocol 1: HPLC-UV Method for Cyanuric Acid Quantification in Urine
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 95% 0.05 M phosphate (B84403) buffer: 5% methanol (B129727) (v/v), adjusted to pH 7.2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 213 nm.
-
-
Calibration:
-
Prepare a series of cyanuric acid standards in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Quantification:
-
Inject the prepared urine samples.
-
Determine the concentration of cyanuric acid in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: LC-MS/MS Method for Cyanuric Acid Quantification in Plasma
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., 13C3-cyanuric acid).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 95% B, hold for 1 minute, then decrease to 5% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for cyanuric acid and its internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards in a blank plasma matrix and process them in the same way as the samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify cyanuric acid in the plasma samples using the calibration curve.
-
IV. Signaling Pathways and Workflows
Protein Carbamylation Pathway
Caption: A simplified diagram of the protein carbamylation pathway.
Bacterial Degradation Pathway of Cyanuric Acid
Caption: The bacterial metabolic pathway for the degradation of cyanuric acid.
References
- 1. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uremic toxins are conditional danger- or homeostasis-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
Technical Support Center: Improving the Selectivity of Cyanic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of cyanic acid reactions in your experiments, particularly in the context of protein and peptide modification.
Troubleshooting Guides
Unwanted side reactions and lack of selectivity are common challenges when working with this compound and its salts (e.g., potassium cyanate). The following guide addresses prevalent issues, their probable causes, and recommended solutions to improve the desired reaction outcomes.
Common Issues in this compound Reactions and Their Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Carbamoylated Product | 1. Decomposition of this compound: this compound (HNCO) is unstable in aqueous solutions and can hydrolyze to ammonia (B1221849) and carbon dioxide, especially at acidic pH. | - Maintain a slightly alkaline pH (7.0-8.5) to favor the more stable cyanate (B1221674) ion (OCN⁻).- Prepare urea-containing solutions fresh to minimize the accumulation of cyanate.[1][2] |
| 2. Suboptimal Reaction Temperature: High temperatures can accelerate both the desired reaction and undesirable side reactions or degradation. | - Conduct the reaction at a controlled, moderate temperature (e.g., 25-37°C). Avoid heating urea-containing buffers above 37°C.[3] | |
| Poor Selectivity (Modification of unintended residues) | 1. Non-selective Reaction with Lysine (B10760008) Residues: The ε-amino group of lysine is a primary target for carbamoylation, competing with the desired N-terminal modification. | - Optimize the reaction pH. N-terminal α-amino groups generally have a lower pKa (around 8) than lysine's ε-amino group (around 10.5). A pH closer to the pKa of the N-terminus (e.g., pH 6.0-7.5) will favor its selective modification.[4] |
| 2. High Concentration of Cyanate: An excessive concentration of cyanate can lead to less selective and more widespread modification of available amino groups. | - Titrate the concentration of the cyanate source (e.g., potassium cyanate) to the lowest effective concentration for the desired modification. | |
| Formation of Aggregates and Precipitates | 1. Protein Denaturation and Unfolding: Carbamoylation can alter the charge and conformation of proteins, leading to unfolding and aggregation. | - Use the lowest possible concentration of cyanate and shortest reaction time necessary.- Include stabilizing agents or excipients in the reaction buffer if compatible with the experimental goals. |
| 2. Cross-linking Reactions: Extensive carbamoylation can potentially lead to intermolecular cross-linking. | - Optimize reaction stoichiometry to favor single modification events.- Analyze reaction products using size-exclusion chromatography to detect high-molecular-weight species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in aqueous solutions?
A1: The primary side reaction is the hydrolysis of this compound (HNCO) into ammonia and carbon dioxide. This reaction is particularly significant in acidic conditions. In aqueous solutions, urea (B33335) also exists in equilibrium with ammonium (B1175870) cyanate, which can generate isothis compound, the reactive species for carbamoylation.[3][5] To minimize unwanted reactions, it is crucial to use freshly prepared urea solutions and control the pH of the reaction.
Q2: How can I selectively modify the N-terminus of a protein over lysine residues?
A2: Selective N-terminal modification can be achieved by controlling the reaction pH. The α-amino group at the N-terminus of a protein typically has a pKa value around 8, whereas the ε-amino group of lysine residues has a pKa of about 10.5.[4][6] By performing the carbamoylation reaction at a pH between 6.0 and 7.5, the N-terminal amino group will be more nucleophilic than the largely protonated lysine side chains, thus favoring selective modification at the N-terminus.
Q3: What is the effect of temperature on the selectivity of this compound reactions?
A3: Temperature influences the rates of both the desired carbamoylation reaction and undesirable side reactions, such as the decomposition of urea into cyanate.[2][7] While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and increased protein degradation. It is generally recommended to perform carbamoylation at controlled, moderate temperatures (e.g., 25-37°C) to strike a balance between reaction efficiency and selectivity.[3]
Q4: Can the buffer composition affect the outcome of my carbamoylation reaction?
A4: Yes, the buffer composition can have a significant impact. Buffers containing primary or secondary amines, such as Tris, can compete with the target protein for reaction with cyanate, thereby reducing the efficiency of the desired modification.[3] It is advisable to use non-nucleophilic buffers like phosphate (B84403) or borate (B1201080) buffers. Additionally, some studies suggest that ammonium-containing buffers can help suppress carbamylation by shifting the urea-cyanate equilibrium.[7]
Q5: How can I monitor the selectivity of my reaction?
A5: The selectivity of the carbamoylation reaction can be monitored using several analytical techniques. Mass spectrometry (MS) is a powerful tool for identifying the sites of modification on a protein. By digesting the modified protein and analyzing the resulting peptides by LC-MS/MS, you can pinpoint which residues have been carbamylated. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor site-specific chemical reactions in real-time.[8]
Data Presentation
The selectivity of carbamoylation is highly dependent on the reaction conditions. The following table summarizes the impact of pH and temperature on the relative reaction rates of N-terminal vs. lysine modification.
Table 1: Influence of pH and Temperature on Carbamoylation Selectivity
| Condition | N-terminal α-Amine | Lysine ε-Amine | Selectivity for N-terminus | Reference |
| pH 6.1, Room Temp. | High Reactivity | Low Reactivity | >99:1 | [4] |
| pH 7.5, 27°C | High Reactivity | Moderate Reactivity | High | [8] |
| pH 8.5-9.0 | High Reactivity | High Reactivity | Moderate to Low | [6][9] |
| Elevated Temperature (>37°C) | Increased Rate | Increased Rate & Side Reactions | Decreased | [3] |
Note: The data presented is a qualitative summary based on findings from multiple sources. Actual quantitative selectivity will vary depending on the specific protein and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments aimed at achieving selective protein modification with this compound.
Protocol 1: Selective N-Terminal Carbamoylation of a Protein
Objective: To selectively carbamoylate the N-terminal α-amino group of a protein while minimizing modification of lysine ε-amino groups.
Materials:
-
Purified protein of interest
-
Potassium cyanate (KOCN)
-
Citric acid buffer (0.1 M, pH 6.1)
-
Desalting column
-
LC-MS system for analysis
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the citric acid buffer at a concentration of 1-5 mg/mL.
-
Reaction Setup: Add a 2 to 10-fold molar excess of potassium cyanate to the protein solution. The optimal excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for 4-6 hours with gentle agitation.
-
Quenching and Purification: Stop the reaction by removing excess cyanate using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Analysis: Analyze the modified protein by mass spectrometry to confirm the extent and location of carbamoylation. A tryptic digest followed by LC-MS/MS analysis is recommended to confirm N-terminal selectivity.
Mandatory Visualizations
Signaling Pathway: Factors Influencing Carbamoylation Selectivity
Caption: Logical relationship of reaction conditions affecting carbamoylation selectivity.
Experimental Workflow: Troubleshooting Poor Selectivity
Caption: A workflow diagram for troubleshooting poor selectivity in carbamoylation reactions.
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. Carbamylation in aging and disease [biosyn.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionsource.com [ionsource.com]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Cyanic Acid-Induced Protein Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on understanding and mitigating cyanic acid-induced protein modification, a critical factor in ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced protein modification?
A1: this compound-induced protein modification, also known as carbamylation, is a non-enzymatic post-translational modification where isothis compound, derived from the decomposition of urea (B33335), covalently attaches to the free amino groups of proteins.[1][2] This primarily affects the N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues.[1] This modification can alter the structure, charge, and function of proteins, potentially leading to erroneous experimental results.[1][2][3]
Q2: Why is it important to control protein carbamylation in my experiments?
A2: Uncontrolled protein carbamylation can significantly impact experimental outcomes, particularly in proteomics. It can:
-
Block N-termini, preventing protein sequencing.[4]
-
Interfere with the enzymatic digestion of proteins, especially by trypsin, which cleaves at lysine and arginine residues.[1][4]
-
Alter the isoelectric point and molecular weight of proteins, leading to artifactual results in 2-D gel electrophoresis.[1]
-
Affect protein identification and quantification in mass spectrometry by changing peptide charge states, retention times, and masses.[5][6]
-
Reduce ionization efficiency and signal intensity in mass spectrometry.[1]
-
Interfere with the study of in vivo carbamylation, which is a physiologically relevant modification in certain diseases.[1][6]
Q3: What are the main factors that promote protein carbamylation?
A3: The rate and extent of protein carbamylation are influenced by several factors:
-
Temperature: Higher temperatures accelerate the decomposition of urea into cyanate (B1221674), thus increasing the rate of carbamylation.[1][7]
-
pH: The formation of isothis compound from cyanate is pH-dependent.[1]
-
Incubation Time: Longer exposure of proteins to urea solutions leads to a greater extent of carbamylation.[1]
-
Urea Concentration: Higher concentrations of urea result in higher concentrations of cyanate and therefore increased carbamylation.[5]
Q4: How can I minimize protein carbamylation during my experiments?
A4: Several strategies can be employed to reduce protein carbamylation:
-
Use Freshly Prepared, High-Quality Urea Solutions: Always use high-purity urea and prepare solutions immediately before use to minimize the accumulation of cyanate.[1]
-
Deionize Urea Solutions: Pass urea solutions through a mixed-bed ion-exchange resin to remove cyanate ions.[1][4]
-
Control Temperature: Perform all steps involving urea at low temperatures (e.g., room temperature or on ice) and avoid heating urea-containing buffers above 37°C.[1][7]
-
Use Cyanate Scavengers: Incorporate reagents that react with and neutralize cyanate, preventing it from modifying proteins. Ammonium (B1175870) bicarbonate and Tris-HCl are commonly used for this purpose.[1][5]
-
Acidify the Urea Solution: Lowering the pH of the urea solution can shift the equilibrium away from the formation of isothis compound.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass shifts of +43 Da in mass spectrometry data. | Protein carbamylation. The addition of a carbamoyl (B1232498) group (NH2CO) to an amino group results in a mass increase of 43.0058 Da. | 1. Review your sample preparation protocol for the use of urea. 2. Implement strategies to reduce carbamylation as outlined in the FAQs. 3. Use a search algorithm that considers carbamylation as a variable modification to identify affected peptides. |
| Poor or incomplete protein digestion with trypsin. | Carbamylation of lysine residues is blocking the trypsin cleavage site. | 1. Minimize carbamylation during sample preparation by using cyanate scavengers like ammonium bicarbonate. 2. Consider using an alternative denaturant to urea if possible. 3. Increase the enzyme-to-protein ratio or digestion time, but be mindful that this may increase non-specific cleavage. |
| Artifactual spots or streaking in 2-D gel electrophoresis. | Changes in the isoelectric point of proteins due to the neutralization of the positive charge on lysine residues by carbamylation.[1] | 1. Strictly control temperature and incubation times during sample preparation with urea. 2. Use freshly deionized urea solutions. 3. Incorporate cyanate scavengers in your lysis and rehydration buffers. |
| Low protein/peptide identification rates in proteomics experiments. | Carbamylation can lead to unexpected peptide masses and fragmentation patterns that are not matched by standard database search parameters.[1] | 1. Include carbamylation of lysine and N-termini as a variable modification in your database search. 2. Optimize your sample preparation to reduce carbamylation and improve the quality of your data. |
Data Presentation: Efficacy of Carbamylation Reduction Strategies
Table 1: Comparison of Cyanate Scavenger Efficiency
This table summarizes the relative carbamylation ratios of two standard peptides (Angiotensin and Neurotensin) after incubation in 1.6 M urea at 37°C for 18 hours in different buffers. A lower ratio indicates a higher efficiency in preventing carbamylation.
| Buffer | Angiotensin Relative Carbamylation Ratio | Neurotensin Relative Carbamylation Ratio |
| 0.1 M Phosphate (B84403) Buffer (PB), pH 8.0 | 0.20 | 0.28 |
| 0.2 M Tris-HCl, pH 7.6 | 0.31 | 0.32 |
| 0.2 M Ammonium Bicarbonate (NH4HCO3) | 0.036 | 0.041 |
| 1 M Ammonium Bicarbonate (NH4HCO3) | ~0 | ~0 |
Data adapted from a study on the inhibition of protein carbamylation. The results demonstrate that ammonium bicarbonate is significantly more effective than phosphate buffer and Tris-HCl in preventing peptide carbamylation.[5]
Table 2: Effect of Temperature on Peptide Carbamylation
This table shows the relative carbamylation ratio of Angiotensin and Neurotensin after incubation in 1.6 M urea with 0.2 M NH4HCO3 for 1 hour at different temperatures.
| Temperature | Angiotensin Relative Carbamylation Ratio | Neurotensin Relative Carbamylation Ratio |
| 37°C | 0.036 | 0.041 |
| 60°C | ~0 | ~0 |
| 95°C | 12.2 | 3.7 |
Data adapted from the same study, highlighting the significant increase in carbamylation at higher temperatures, even in the presence of a scavenger.[5]
Experimental Protocols
Protocol 1: In-Solution Protein Digestion with Urea and Ammonium Bicarbonate to Minimize Carbamylation
This protocol is designed for the denaturation and digestion of proteins while minimizing the risk of artificial carbamylation.
Materials:
-
High-purity solid urea
-
Ammonium bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water
Procedure:
-
Prepare Fresh Buffers:
-
Lysis/Denaturation Buffer: 8 M Urea in 100 mM NH4HCO3. Prepare fresh by dissolving solid urea in the NH4HCO3 solution. Do not heat to dissolve.
-
Digestion Buffer: 50 mM NH4HCO3.
-
Reducing Solution: 1 M DTT in water.
-
Alkylation Solution: 500 mM IAA in water. Prepare fresh and protect from light.
-
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in an appropriate volume of Lysis/Denaturation Buffer.
-
Add 1 M DTT to a final concentration of 10 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Alkylation:
-
Add 500 mM IAA to a final concentration of 25 mM.
-
Incubate at room temperature in the dark for 20 minutes.
-
-
Quenching:
-
Add 1 M DTT to a final concentration of 20 mM to quench the excess IAA.
-
-
Dilution and Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Stopping the Digestion:
-
Acidify the reaction with TFA to a final concentration of 0.1% to stop the digestion.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 desalting column prior to mass spectrometry analysis.
-
Protocol 2: Western Blot for Detection of Carbamylated Proteins
This protocol allows for the immunodetection of carbamylated proteins in a sample.
Materials:
-
Protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for carbamylated lysine (homocitrulline)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Protein Separation: Separate the proteins in your sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-carbamylated lysine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.
Visualizations
Caption: The chemical pathway of protein carbamylation.
Caption: Recommended workflow for protein digestion with urea.
Caption: A logical guide for troubleshooting carbamylation issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
- 5. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Neutralization and Disposal of Cyanic Acid Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, neutralization, and disposal of cyanic acid (HOCN) waste. Given the limited availability of specific protocols for this compound, the following procedures are based on established methods for chemically related substances, such as cyanides and other acidic waste streams. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive and toxic substance. Inhalation of its vapors can cause respiratory irritation.[1] Direct contact can lead to skin and eye irritation.[2][3] A significant hazard is the potential for the formation of highly toxic hydrogen cyanide (HCN) gas if the this compound waste is mixed with strong acids.
Q2: Can I neutralize this compound waste by mixing it with other laboratory waste streams?
A2: No. Due to the risk of hazardous reactions, this compound waste should be segregated and treated separately. Mixing with acidic waste can generate toxic hydrogen cyanide gas. It should also be kept separate from oxidizing agents.[2]
Q3: What is the general principle behind the neutralization of this compound waste?
A3: The primary method for treating this compound waste is through alkaline hydrolysis or oxidation. This converts the this compound into less toxic compounds. A common approach involves a two-stage process: first, neutralization with a base to form a cyanate (B1221674) salt, followed by oxidation of the cyanate to nitrogen gas and carbon dioxide. This is analogous to the treatment of cyanide waste, where cyanide is first oxidized to cyanate.[4][5][6]
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: Appropriate PPE is crucial for safety. This includes:
-
Chemical-resistant gloves (e.g., neoprene)[1]
-
A lab coat or chemical-resistant apron[7]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| pH of the neutralized solution remains acidic after adding the initial amount of base. | Insufficient amount of base added. | Continue to add the basic solution slowly while monitoring the pH. Ensure thorough mixing. |
| A strong, unusual odor is detected during the neutralization process. | Potential generation of volatile byproducts. | Ensure the procedure is being carried out in a properly functioning chemical fume hood. If the odor is strong or irritating, cease the procedure and consult with your EHS department. |
| The temperature of the solution increases significantly during neutralization. | The neutralization reaction is exothermic. | Add the neutralizing agent slowly and in small portions. Use an ice bath to cool the reaction vessel.[7][9] |
| Solid precipitates form during the neutralization or oxidation step. | Formation of insoluble salts or byproducts. | This may not be a problem, but it is important to characterize the precipitate if possible. Consult with your EHS department for proper disposal of the solid waste. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Oxidation of this compound Waste
This protocol is adapted from standard procedures for the treatment of cyanide and cyanate waste.[4][5][6]
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Large beaker (at least twice the volume of the waste)
-
Ice bath
-
Appropriate PPE (see FAQs)
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.[7]
-
Place the beaker containing the this compound waste on a stir plate within an ice bath to control the temperature. Begin stirring.
-
-
Alkaline Hydrolysis (Neutralization):
-
Slowly add the sodium hydroxide solution to the this compound waste while continuously monitoring the pH.
-
Continue adding the base until the pH of the solution is stable between 10 and 11. This converts the this compound to sodium cyanate.
-
-
Oxidation:
-
While maintaining the pH between 10 and 11, slowly add the sodium hypochlorite solution. The volume of bleach required will depend on the concentration of the this compound. A general guideline is to add it in excess.
-
Continue stirring the solution for at least one to two hours to ensure the complete oxidation of the cyanate to nitrogen gas and carbon dioxide.
-
-
Final pH Adjustment and Disposal:
-
After the reaction is complete, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).
-
Once the solution is neutralized and deemed safe (absence of cyanate, which can be verified by analytical methods if available), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8][9] Always confirm this disposal method with your institution's EHS.
-
Data Presentation: Example Neutralization Parameters
The following table provides example parameters for the neutralization of a hypothetical 100 mL solution of 1 M this compound. Actual quantities will vary based on the concentration of your waste.
| Parameter | Value | Notes |
| Initial Volume of Waste | 100 mL | |
| Initial Concentration (approx.) | 1 M | |
| Volume of 2 M NaOH for Neutralization | ~50 mL | Added until pH 10-11 is reached. |
| Volume of 5% NaOCl for Oxidation | ~500 mL | A significant excess is recommended. |
| Reaction Time for Oxidation | 2 hours | With continuous stirring. |
| Final pH for Disposal | 6 - 8 |
Visualizations
Workflow for Safe Neutralization and Disposal of this compound Waste
References
- 1. vantagewatercare.com [vantagewatercare.com]
- 2. pooloperationmanagement.com [pooloperationmanagement.com]
- 3. swimuniversity.com [swimuniversity.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. esd.uga.edu [esd.uga.edu]
Technical Support Center: Enhancing Cyanic Acid Solubility in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving cyanic acid (existing as its tautomer, cyanuric acid) in organic solvents.
Troubleshooting Guide
Issue: Cyanuric acid is not dissolving or is dissolving very slowly in an organic solvent.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my cyanuric acid not dissolving? | Low Solubility: Cyanuric acid has limited solubility in many common organic solvents.[1][2][3] | 1. Solvent Selection: Switch to a solvent in which cyanuric acid has higher reported solubility, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][4][5] 2. Temperature: Gently heat the solution. The dissolution of cyanuric acid is an endothermic process, meaning solubility increases with temperature.[6][7] Use a water bath or a stirrer hotplate with careful temperature monitoring. 3. Mechanical Agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solvent and the cyanuric acid particles. 4. Sonication: Utilize an ultrasonic bath to break down particle agglomerates and enhance dissolution. |
| My solution is cloudy or has suspended particles. | Incomplete Dissolution or Impurities: The solvent may be saturated, or the cyanuric acid may contain insoluble impurities. | 1. Increase Solvent Volume: Add a small amount of additional solvent to see if the cloudiness disappears. 2. Hot Filtration: If impurities are suspected, dissolve the cyanuric acid in a minimal amount of hot solvent and perform a hot filtration to remove insoluble materials. Allow the filtrate to cool and crystallize. |
| The cyanuric acid precipitates out of solution after cooling. | Supersaturation and Temperature Dependence: The solution was likely saturated at a higher temperature, and as it cooled, the solubility decreased, leading to precipitation. | 1. Re-dissolve and Dilute: Gently reheat the solution to redissolve the precipitate and then add more solvent to create a less concentrated solution. 2. Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at a slightly elevated temperature where the cyanuric acid remains soluble. |
| I have heated the mixture, but the cyanuric acid still won't dissolve. | Solvent Saturation: The concentration of cyanuric acid may have exceeded its solubility limit in the chosen solvent, even at elevated temperatures. | 1. Solvent Combination (Co-solvency): While specific co-solvents for cyanuric acid in organic solvents are not well-documented, you can experimentally try adding a small amount of a miscible solvent in which cyanuric acid has some solubility to see if it enhances overall solubility. This is an exploratory step. 2. Re-evaluate Solvent Choice: Refer to the solubility data table to ensure the most appropriate solvent is being used for the desired concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving cyanuric acid?
A1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most effective common organic solvents for dissolving cyanuric acid, exhibiting significantly higher solubility compared to other solvents like alcohols, acetone, or chlorinated hydrocarbons.[1][4][5]
Q2: How does temperature affect the solubility of cyanuric acid in organic solvents?
A2: The solubility of cyanuric acid in organic solvents generally increases with temperature.[6][7] This is because the dissolution process is endothermic. Therefore, heating the solvent can be an effective way to dissolve a higher concentration of cyanuric acid.
Q3: Can I use sonication to help dissolve cyanuric acid?
A3: Yes, sonication is a recommended technique to aid in the dissolution of cyanuric acid. The ultrasonic waves help to break apart solid aggregates and increase the surface area available for solvation, which can speed up the dissolution process.
Q4: My cyanuric acid forms a gel-like substance in the solvent. What should I do?
A4: The formation of a gel-like substance may indicate that the solvent is not a good choice for the desired concentration or that the dissolution process is incomplete. Try adding more solvent and applying heat and vigorous stirring. If the issue persists, consider switching to a different solvent like DMSO or DMF.
Q5: Is it possible to enhance solubility through complexation in organic solvents?
A5: While cyanuric acid is known to form complexes, for instance with melamine, the use of complexation agents to specifically enhance its solubility in organic solvents for research applications is not a widely documented technique.[5] The primary methods for enhancing solubility remain solvent selection, temperature increase, and mechanical agitation.
Data Presentation
Table 1: Solubility of Cyanuric Acid in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100 g of solvent) | Reference |
| Dimethyl sulfoxide (DMSO) | 15.1 - 17.4 | [1][4][5] |
| N,N-Dimethylformamide (DMF) | 6.7 - 7.2 | [1][4][5] |
| Benzene | 0.23 | [4] |
| Ethanol | Sparingly soluble | [2][4] |
| Acetone | Insoluble | [2][4] |
| Chloroform | Insoluble | [3] |
| Diethyl ether | Insoluble | [2] |
| Methanol (cold) | Insoluble | [3] |
Note: "Insoluble" or "sparingly soluble" indicates very low solubility.
Experimental Protocols
Protocol 1: Dissolving Cyanuric Acid in Dimethyl Sulfoxide (DMSO) at Room Temperature
Objective: To prepare a solution of cyanuric acid in DMSO at ambient temperature.
Materials:
-
Cyanuric acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Spatula and weighing balance
Procedure:
-
Weigh the desired amount of cyanuric acid using an analytical balance.
-
Transfer the weighed cyanuric acid into a clean, dry volumetric flask.
-
Add approximately 80% of the final desired volume of DMSO to the flask.
-
Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer.
-
Stir the mixture at a moderate speed until the cyanuric acid is completely dissolved. This may take a considerable amount of time depending on the concentration.
-
Once dissolved, add DMSO to the flask to reach the final volume mark.
-
Continue stirring for a few more minutes to ensure a homogenous solution.
Protocol 2: Enhancing Dissolution of Cyanuric Acid in N,N-Dimethylformamide (DMF) using Heat
Objective: To prepare a solution of cyanuric acid in DMF at an elevated temperature to increase solubility or dissolution rate.
Materials:
-
Cyanuric acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Stirrer hotplate with a magnetic stir bar
-
Water bath
-
Round-bottom flask or beaker
-
Thermometer
-
Spatula and weighing balance
Procedure:
-
Weigh the required amount of cyanuric acid.
-
Transfer the cyanuric acid to a round-bottom flask or beaker.
-
Add the desired volume of DMF.
-
Place the flask or beaker in a water bath on a stirrer hotplate.
-
Insert a magnetic stir bar and a thermometer (if monitoring the temperature directly).
-
Begin stirring and gently heat the water bath. Do not exceed 50-60°C to avoid potential degradation.
-
Continue stirring and heating until all the cyanuric acid has dissolved.
-
Once dissolved, remove the flask from the heat source and allow it to cool to room temperature if the experiment requires it. Be aware that precipitation may occur upon cooling if the solution is supersaturated at room temperature.
Mandatory Visualization
References
- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyanuric acid - Sciencemadness Wiki [sciencemadness.org]
- 3. chemwhat.com [chemwhat.com]
- 4. cyanuric acid [chemister.ru]
- 5. シアヌル酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. troublefreepool.com [troublefreepool.com]
Calibration curve issues in cyanic acid HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cyanic acid, with a specific focus on calibration curve problems.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent challenge in HPLC analysis that can lead to inaccurate quantification.
Symptoms:
-
The coefficient of determination (R²) is below the acceptable limit (typically >0.995).[1]
-
The curve shows a distinct bend, either flattening at higher concentrations or showing an irregular shape.[1]
-
Back-calculated concentrations of the standards deviate significantly from their nominal values.
Possible Causes and Solutions:
| Cause | Solution |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration.[1] Solution: Reduce the concentration of the upper calibration standards or decrease the injection volume.[1] Prepare a new set of standards with a narrower, more relevant concentration range. |
| Errors in Standard Preparation | Inaccurate dilutions, especially serial dilutions, can introduce significant errors.[1][2] Solution: Prepare each calibration standard independently from a stock solution.[1][2] Use calibrated pipettes and ensure complete dissolution of the standard. |
| Sample Degradation | This compound may be unstable in certain solvents or under specific pH and temperature conditions. This can lead to a lower-than-expected response at higher concentrations if degradation occurs over the course of the analytical run. Solution: Prepare fresh standards and samples immediately before analysis. Investigate the stability of this compound in your chosen solvent and storage conditions. |
| Co-elution with Impurities | An interfering peak that co-elutes with this compound can affect the accuracy of peak integration, especially at lower concentrations.[1] Solution: Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient profile, or using a different column.[1] |
| Inappropriate Calibration Model | A linear regression model may not be suitable for all detector responses over a wide concentration range.[1] Solution: Evaluate alternative regression models, such as a quadratic fit. However, the choice of a non-linear model should be justified and validated.[1] |
| Incorrect Peak Integration | Inconsistent or incorrect peak integration parameters can lead to variability in peak areas. Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters (e.g., baseline, peak width, threshold) to ensure consistent and accurate peak area determination. |
Troubleshooting Workflow:
References
Technical Support Center: Addressing Matrix Effects in Cyanic Acid Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometric analysis of cyanic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] Given that this compound is often analyzed in complex biological matrices like plasma, serum, or urine, it is particularly susceptible to these effects.[1][5]
Q2: What are the common causes of matrix effects in this compound LC-MS/MS analysis?
A2: The primary causes of matrix effects are endogenous matrix components that interfere with the ionization of the target analyte.[1] In biological samples, phospholipids (B1166683) are a major contributor to ion suppression.[6][7][8] Other substances like salts, proteins, and detergents can also contribute to these effects.[2][9] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Several methods can be used to assess matrix effects. A common quantitative approach is the post-extraction spike method.[1][9] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract. A qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1][3][10] Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at specific retention times.
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-faceted approach is often necessary. This can include:
-
Sample Preparation: Employing more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering components.[8] Specific techniques for phospholipid removal can also be highly beneficial.[6][7]
-
Chromatography: Optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is a crucial step.[3][11]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is a highly effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[3][12]
-
Standard Addition: The standard addition method, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects, especially when a suitable SIL-IS is unavailable.[3]
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample, although this may compromise the limit of detection.[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | Implement a stable isotope-labeled internal standard for this compound.[12] Improve sample cleanup with techniques like SPE or phospholipid removal plates.[7][8] |
| Low sensitivity or inability to reach the desired limit of detection | Significant ion suppression. | Optimize sample preparation to remove interfering phospholipids and other matrix components.[6][8] Evaluate different chromatographic conditions to separate this compound from suppressive regions.[3] Consider a different ionization source if possible, such as APCI.[1] |
| Signal enhancement leading to overestimation of this compound concentration | Co-eluting compounds enhancing the ionization of this compound. | Use a stable isotope-labeled internal standard to compensate for the enhancement.[3] Improve chromatographic resolution to separate the analyte from the enhancing compounds. |
| Inconsistent results across different sample lots or matrices | Variation in the composition of the matrix. | Evaluate matrix effects for each new lot or matrix type.[9] The standard addition method can be a useful tool in these situations.[3] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with the same known concentration of this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank matrix sample with the known concentration of this compound before initiating the extraction protocol.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Quantitative Data Summary:
| Sample Set | Description | Mean Peak Area (n=5) |
| A | This compound in Neat Solution | 500,000 |
| B | This compound Spiked in Blank Matrix Extract | 350,000 |
| C | This compound Spiked in Blank Matrix Before Extraction | 315,000 |
Calculations:
-
Matrix Effect (%) = (350,000 / 500,000) * 100 = 70% (Indicating 30% ion suppression)
-
Recovery (%) = (315,000 / 350,000) * 100 = 90%
Protocol 2: Phospholipid Removal using a Phospholipid Removal Plate
This protocol describes a common method to reduce matrix effects caused by phospholipids.
Methodology:
-
Protein Precipitation: Precipitate proteins in the plasma or serum sample by adding a sufficient volume of organic solvent (e.g., acetonitrile).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to pass the sample through the plate, collecting the eluate which is now depleted of phospholipids.
-
Analysis: Analyze the collected eluate using your LC-MS/MS method.
Expected Results:
| Sample Preparation Method | Relative Phospholipid Content | This compound Signal Intensity |
| Protein Precipitation Only | High | Suppressed |
| Protein Precipitation with Phospholipid Removal | Significantly Reduced | Increased and more stable |
Visualizations
Caption: Experimental workflow for minimizing matrix effects.
Caption: Strategies to address matrix effects in mass spectrometry.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Cyanic Acid Derivatization for GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of cyanic acid derivatization for Gas Chromatography (GC) analysis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to assist in your laboratory workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a polar and non-volatile compound due to the presence of active hydrogens in its structure, which leads to strong intermolecular hydrogen bonding.[1][2] This results in poor chromatographic performance, including broad peaks, tailing, and potential adsorption to the GC column.[3] Derivatization chemically modifies this compound by replacing the active hydrogens with less polar functional groups, which increases its volatility and thermal stability, making it suitable for GC analysis.[2][4]
Q2: What are the most common derivatization methods for this compound?
A2: The most prevalent methods for this compound derivatization are silylation and alkylation.[5][6]
-
Silylation: This method replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7][8] Silyl derivatives are generally more volatile and thermally stable.[4]
-
Alkylation: This technique involves replacing an active hydrogen with an alkyl group, such as a methyl group, to form esters.[4][9] This method can be performed using reagents like methyl iodide under phase-transfer catalysis conditions.[5]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the sample matrix, the presence of other functional groups, and the desired sensitivity.[10] For this compound, silylation with BSTFA and TMCS is a widely used and effective method for various matrices like milk and animal feed.[6] Extractive N-methylation is another sensitive approach, particularly for water and urine samples.[5]
Q4: What are the critical parameters to optimize in a derivatization reaction?
A4: To ensure the reaction goes to completion, several parameters must be optimized:
-
Temperature and Time: The reaction kinetics are highly dependent on both temperature and incubation time. These must be optimized for each specific analyte and reagent combination.[7]
-
Reagent Concentration: A molar excess of the derivatizing agent is typically required to drive the reaction to completion. A general rule for silylation is to use at least a 2:1 molar ratio of reagent to active hydrogens.[7]
-
Solvent: The choice of solvent is crucial. Pyridine (B92270) is often used to dissolve the sample and can also act as a catalyst.[8][11] However, in many cases, silylating reagents can act as their own solvent if the sample dissolves readily.[4]
-
Absence of Moisture: Water can hydrolyze the derivatization reagents and the resulting derivatives, significantly reducing the yield.[10] It is critical to use anhydrous solvents and thoroughly dry all glassware.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Peak | 1. Incomplete Derivatization: Reaction conditions (time, temperature) are not optimal; insufficient reagent; presence of moisture.[7] 2. Analyte Degradation: Sample may be thermally labile and degrading in the hot GC inlet.[3] 3. Injector Issues: Leaks in the injector or incorrect injection volume.[3] | 1. Re-optimize the derivatization procedure. Ensure reagents are fresh and use a molar excess. Dry all solvents and glassware meticulously.[7][10] 2. Consider using a lower injector temperature or a deactivated inlet liner.[3][12] 3. Perform a leak check on the GC system and verify syringe function.[3] |
| Poor Peak Shape (Tailing) | 1. Active Sites: Exposed polar groups on an incompletely derivatized analyte are interacting with active sites in the GC inlet liner or on the column.[7] 2. Column Contamination/Degradation: The column may be contaminated with non-volatile residues or has degraded over time.[3] | 1. Ensure the derivatization reaction is complete. Use a deactivated inlet liner and condition the GC column according to the manufacturer's instructions.[7] 2. Bake out the column at a high temperature or trim the first few centimeters from the inlet end.[3] |
| Multiple or Unexpected Peaks | 1. Side Reactions: Unwanted side reactions may occur if reaction conditions are too harsh.[7] 2. Contamination: The sample, solvent, or reagents may be contaminated. The syringe or inlet liner could also be a source of carryover.[3] | 1. Optimize reaction conditions (e.g., lower temperature) to minimize side product formation.[7] 2. Run a blank solvent injection to check for carryover. Use high-purity solvents and fresh reagents. Clean the syringe thoroughly and replace the inlet liner if necessary.[3] |
| Residue Not Dissolving in Reagent | 1. Insoluble Sample Matrix: The dried extract from the sample preparation may not be soluble in the derivatization reagent alone.[8] | 1. Add a solvent like pyridine to dissolve the residue before adding the silylating reagent. Ensure the sample is fully dissolved before proceeding with the derivatization reaction.[8] |
Quantitative Data Summary
The following tables summarize the performance of various optimized methods for this compound analysis using GC-MS after derivatization.
Table 1: Silylation Method Performance
| Matrix | Derivatizing Agent | Linear Range | LOD | LOQ | Mean Recovery (%) | RSD (%) | Reference |
| Animal Feed | TBDMS | Up to 4 mg/kg | 0.06 mg/kg | 0.4 mg/kg | 96 - 98 | 1.8 - 7.4 | [13] |
| Milk Powder | Not Specified | 0.03 - 2 mg/kg | 0.9 µg/kg | 3 µg/kg | 95.7 - 102.2 | 0.2 - 3.0 | [13] |
| Milk | BSTFA + TMCS | 0.025 - 2 mg/kg | N/A | N/A | 75 - 102 | 4.9 - 7.8 | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; TBDMS: tert-butyldimethylsilyl; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane.
Table 2: Alkylation Method Performance
| Matrix | Derivatization Method | Detection | Minimal Quantifiable Conc. | Precision (RSD %) | Reference |
| Urine & River Water | Extractive N-methylation | GC-MS (SIM) | < 1 µg/L | 1.9 - 4.0 | [5] |
| Urine & River Water | Extractive N-methylation | GC-FTD | 90 µg/L | 1.9 - 4.0 | [5] |
SIM: Selected Ion Monitoring; FTD: Flame Thermoionic Specific Detection.
Experimental Protocols
Protocol 1: Silylation of Cyanuric Acid in Milk using BSTFA + TMCS [6]
This protocol is adapted from a method for the determination of melamine (B1676169) and cyanuric acid in milk.
-
Sample Extraction:
-
Extract the milk sample using a solvent mixture of diethylamine, acetonitrile, and water.
-
Centrifuge the mixture and collect the supernatant.
-
-
Evaporation:
-
Transfer an aliquot of the supernatant to a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
Add the derivatizing reagent, a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (B32843) (TMCS), to the dried residue.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at a specified temperature (e.g., 70°C) for a predetermined time (e.g., 20-30 minutes) to ensure complete derivatization.[7]
-
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS for analysis.
-
Protocol 2: Extractive N-Methylation of Cyanuric Acid [5]
This protocol is based on a method using phase-transfer catalysis for derivatization and extraction.
-
Reaction Setup:
-
Combine the aqueous sample containing cyanuric acid with an organic solvent and a phase-transfer catalyst in a reaction vial.
-
Adjust the pH to the optimal level for the reaction.
-
-
Derivatization:
-
Add the methylating agent (e.g., methyl iodide) to the biphasic system.
-
Agitate the mixture vigorously at a controlled temperature for the optimized reaction time. This process simultaneously derivatizes the cyanuric acid to 1,3,5-trimethyl-1,3,5-triazine-2,4,6-(1H,3H,5H)trione and extracts it into the organic phase.
-
-
Phase Separation:
-
After the reaction is complete, centrifuge the vial to separate the aqueous and organic layers.
-
-
Analysis:
-
Carefully transfer the organic layer containing the methylated derivative to a GC vial.
-
Inject an aliquot into the GC-MS or GC-FTD system for analysis.
-
Visualizations
Caption: A generalized workflow for the silylation of this compound prior to GC-MS analysis.
Caption: A decision tree for troubleshooting common issues in GC analysis of derivatized this compound.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. weber.hu [weber.hu]
- 10. gcms.cz [gcms.cz]
- 11. scispace.com [scispace.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Cyanic Acid for Prolonged Experiments
Welcome to the technical support center for the handling and stabilization of cyanic acid in research applications. This resource is designed for researchers, scientists, and drug development professionals who are conducting experiments requiring the use of this compound or its salts over extended periods. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound in experiments?
A1: The principal challenge is the inherent instability of this compound (HNCO). It readily undergoes several reactions that can alter its concentration and affect experimental outcomes. In aqueous solutions, it is in equilibrium with isothis compound (H-N=C=O), which is a reactive electrophile. Furthermore, this compound can hydrolyze to ammonia (B1221849) and carbon dioxide or trimerize to form the more stable cyanuric acid.[1] The rate of these decomposition reactions is highly dependent on factors such as pH, temperature, and the composition of the solution.[1]
Q2: How can I maintain a stable concentration of this compound for a prolonged experiment?
A2: Direct stabilization of pure this compound is often impractical for solution-based experiments. A more effective strategy is to generate it in situ from a stable precursor. For most biological and chemical experiments conducted in aqueous buffers, using a salt of this compound, such as potassium cyanate (B1221674) (KOCN), is the recommended approach. In solution, the cyanate ion (OCN⁻) exists in equilibrium with this compound (HNCO), providing a controlled and sustained source of the active species. The concentration of this compound can be managed by controlling the pH of the buffer system.
Q3: What is the role of pH in the stability of cyanate/cyanic acid solutions?
A3: pH is a critical factor governing the stability of cyanate solutions. Cyanate is relatively stable in alkaline conditions (pH > 8).[1] As the pH becomes neutral or acidic, the equilibrium shifts towards the formation of this compound, which is more prone to decomposition.[1] In strongly acidic solutions (pH < 4.5), this compound rapidly hydrolyzes to ammonia and carbon dioxide.[1] Therefore, for experiments requiring a sustained presence of cyanate/cyanic acid, maintaining a stable, slightly alkaline pH is often crucial.
Q4: For what types of experiments is the stabilization of this compound particularly important?
A4: The controlled availability of this compound is most critical in studies of protein carbamoylation.[2][3][4] Carbamoylation is a non-enzymatic post-translational modification where isothis compound reacts with amine groups on proteins, such as the ε-amino group of lysine (B10760008) residues, to form carbamyl-lysine (homocitrulline).[5][6] This modification can alter the structure and function of proteins and is implicated in the pathophysiology of various diseases, including uremia and atherosclerosis.[3][4] Prolonged and controlled incubation with a cyanate source is necessary to study the kinetics and functional consequences of this modification.
Q5: Are there solid precursors for generating this compound?
A5: Yes, cyanuric acid, a white solid, is a common and convenient laboratory precursor for generating this compound gas.[7] This is achieved by heating cyanuric acid to high temperatures (above 320-350 °C), causing it to decompose and release this compound.[7] This method is typically used when a gaseous stream of this compound is required and is less suitable for maintaining a stable concentration in a solution for prolonged experiments.
Troubleshooting Guides
Problem: Rapid loss of this compound activity in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your experimental buffer. This compound decomposes rapidly in acidic conditions.[1] For maintaining a stable concentration, especially in carbamoylation studies, a slightly alkaline buffer (pH 7.5-8.5) is often recommended. |
| High temperature | Elevated temperatures accelerate the decomposition of this compound.[1] If your experimental protocol allows, consider running the experiment at a lower temperature to slow the degradation rate. |
| Reactive components in the medium | Other components in your experimental medium could be reacting with and consuming this compound. Review your protocol and consider if any nucleophilic species could be competing with your target molecule. |
Problem: Inconsistent results in protein carbamoylation experiments.
| Possible Cause | Troubleshooting Step |
| Instability of cyanate stock solution | Prepare fresh potassium cyanate (KOCN) stock solutions for each experiment. Over time, aqueous solutions of cyanate can hydrolyze, leading to a decrease in the effective concentration. |
| Fluctuations in pH during the experiment | The carbamoylation reaction can sometimes lead to changes in the pH of the medium. Ensure you are using a buffer with sufficient buffering capacity to maintain a stable pH throughout the prolonged incubation period. |
| Variability in protein concentration or purity | Ensure that the concentration and purity of your target protein are consistent across experiments. The extent of carbamoylation is dependent on the concentration of both the protein and cyanate. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes key kinetic data for its decomposition in aqueous solutions.
| Condition | Reaction | Rate Constant (k) | Temperature | Reference |
| Neutral Solution | HNCO + 2H₂O → NH₄HCO₃ | 0.011 min⁻¹ | 0 °C | [1] |
| Acidic Solution (with HCl or HNO₃) | HNCO + H₃O⁺ → CO₂ + NH₄⁺ | 0.86 M⁻¹min⁻¹ | 1.5 °C | [1] |
| Alkaline Solution | OCN⁻ + 2H₂O → NH₄⁺ + CO₃²⁻ | 3.0 x 10⁻³ min⁻¹ | 100 °C | [1] |
| Alkaline Solution (pH 8) | OCN⁻ + 2H₂O → NH₃ + CO₂ | 0.01% h⁻¹ | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Potassium Cyanate Stock Solution
This protocol describes the preparation of a stock solution of potassium cyanate for use in experiments such as in vitro protein carbamoylation.
Materials:
-
Potassium cyanate (KOCN), high purity
-
Nuclease-free water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile conical tubes
-
Calibrated pH meter
Procedure:
-
Weigh out the required amount of potassium cyanate in a fume hood.
-
Dissolve the potassium cyanate in the desired volume of water or buffer to achieve the target stock concentration (e.g., 1 M).
-
Ensure the solution is well-mixed by vortexing.
-
Measure and record the pH of the stock solution.
-
It is highly recommended to prepare the stock solution fresh for each experiment to ensure consistent activity. If short-term storage is necessary, store on ice and use within a few hours.
Protocol 2: In Vitro Protein Carbamoylation Assay
This protocol provides a general workflow for the carbamoylation of a purified protein in vitro.
Materials:
-
Purified target protein in a suitable buffer
-
Freshly prepared potassium cyanate (KOCN) stock solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath
-
Quenching solution (e.g., Tris buffer)
-
Materials for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Prepare a reaction mixture containing the target protein at the desired concentration in the reaction buffer.
-
Add the freshly prepared potassium cyanate stock solution to the reaction mixture to achieve the final desired cyanate concentration.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for the desired duration. The incubation time will depend on the specific protein and the desired extent of carbamoylation.
-
To stop the reaction, add a quenching solution containing a high concentration of a primary amine, such as Tris buffer, which will react with and consume the remaining cyanate.
-
Analyze the carbamoylated protein using appropriate techniques, such as Western blotting with an anti-homocitrulline antibody or mass spectrometry to identify carbamoylated lysine residues.
Visualizations
Caption: Equilibrium of Urea, Cyanate, and Isothis compound in solution.
Caption: Experimental workflow for in vitro protein carbamoylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 7. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cyanic Acid Spectroscopic Measurements
Welcome to the Technical Support Center for cyanic acid spectroscopic measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during UV-Vis spectroscopic analysis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical maximum absorbance wavelength (λmax) for this compound?
A1: In an aqueous solution at a pH of 8, this compound exhibits a maximum absorbance at approximately 214 nm.[1] This value can be influenced by the solvent and the pH of the solution.
Q2: What is a good signal-to-noise ratio (S/N) for quantitative analysis?
A2: For quantitative UV-Vis analysis, a signal-to-noise ratio of at least 10:1 is generally recommended for the limit of quantitation (LOQ).[2] For the limit of detection (LOD), a ratio of 3:1 is often considered acceptable.[2]
Q3: How can I prepare a standard solution of cyanuric acid?
A3: To prepare a 1000 mg/L stock solution, dissolve 1.000 g of cyanuric acid in a 1-L volumetric flask with deionized water. Note that cyanuric acid can take several hours to dissolve completely. This stock solution is generally stable for several weeks. Working standards can be prepared by diluting this stock solution.[3][4]
Q4: What are common interferences in this compound measurements?
A4: Turbidity is a significant source of interference in spectrophotometric measurements of cyanuric acid.[3][5] Additionally, compounds like trichloroisocyanuric acid can interfere as it reacts with water to form cyanuric acid.[6]
Q5: How long are cyanuric acid samples typically stable?
A5: It is recommended to analyze samples for cyanuric acid within 24 hours of collection.[3]
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the accuracy and precision of your spectroscopic measurements. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Summary of Key Experimental Parameters
The following table summarizes critical parameters that can influence background noise in your UV-Vis spectrophotometer.
| Parameter | Recommended Setting/Range | Potential Impact on Background Noise |
| Wavelength Range | Scan from 400 nm down to 190 nm | Improper range can miss the peak of interest and include noisy regions. |
| Absorbance Range | 0.1 - 1.0 AU | High absorbance (>1.5-2.0 AU) can lead to increased noise due to low light throughput. |
| Slit Width (Bandwidth) | 1-2 nm | A wider slit increases light throughput and can reduce noise, but may decrease resolution. |
| Scan Speed | Medium to Slow | Slower scan speeds allow for more signal averaging at each data point, reducing noise. |
| Integration Time | 0.1 - 1.0 seconds | Longer integration times can improve signal-to-noise ratio but may also increase dark noise. |
| Signal Averaging | 3-5 scans | Increasing the number of scans averaged can significantly reduce random noise. |
Common Causes and Solutions
Issue 1: Instrument-Related Noise
-
Symptom: Consistently high noise across all measurements, including blanks.
-
Possible Causes & Solutions:
-
Lamp Instability/Deterioration: The deuterium (B1214612) (UV) or tungsten (Vis) lamp may be nearing the end of its life. Check the lamp's usage hours and replace if necessary.
-
Detector Issues: The detector may not be functioning correctly. Run instrument diagnostics or contact technical support.
-
Stray Light: Light from outside the selected wavelength reaching the detector can increase background noise. Ensure the sample compartment is securely closed and that there are no light leaks.
-
Dirty Optics: Dust or other contaminants on mirrors, lenses, or gratings can scatter light. Contact a qualified technician for internal optics cleaning.
-
Issue 2: Sample-Related Noise
-
Symptom: High noise is observed in sample measurements but not in the blank.
-
Possible Causes & Solutions:
-
Turbidity: The presence of suspended particles in the sample will scatter light, leading to high and noisy absorbance readings.[3][5]
-
Solution: Filter the sample through a 0.45 µm or 0.22 µm syringe filter before measurement.[5]
-
-
Interfering Substances: Other molecules in the sample may absorb at the same wavelength as this compound.
-
Solution: If the interfering substance is known, prepare the blank with the same concentration of this substance. If unknown, sample purification may be necessary.
-
-
High Sample Concentration: Very high concentrations of the analyte can lead to absorbance values outside the linear range of the instrument, which can appear as increased noise.
-
Solution: Dilute the sample to bring the absorbance into the optimal range (ideally < 1.0 AU).
-
-
Issue 3: Procedure-Related Noise
-
Symptom: Inconsistent or sporadic high noise.
-
Possible Causes & Solutions:
-
Improper Blanking: The blank solution must be representative of the sample matrix without the analyte.
-
Solution: Use the same solvent and any other reagents present in your sample for the blank measurement. Re-run the blank before measuring your samples.
-
-
Cuvette Issues: Dirty, scratched, or improperly handled cuvettes can cause light scattering and increase noise.
-
Solution: Clean cuvettes thoroughly with an appropriate solvent. Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Use quartz cuvettes for measurements in the UV range.
-
-
Air Bubbles: Air bubbles in the cuvette can deflect the light beam.
-
Solution: Gently tap the cuvette to dislodge any bubbles before placing it in the spectrophotometer.
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background noise in your this compound spectroscopic measurements.
Caption: A step-by-step workflow for diagnosing high background noise.
Experimental Protocol: Quantitative Analysis of this compound
This protocol outlines the steps for the quantitative analysis of this compound in an aqueous sample using a UV-Vis spectrophotometer.
1. Preparation of Standard Solutions
-
1.1. Stock Solution (1000 mg/L): Accurately weigh 1.000 g of cyanuric acid and transfer it to a 1-L volumetric flask. Add approximately 800 mL of deionized water and mix until the solid is completely dissolved. This may take several hours. Once dissolved, dilute to the mark with deionized water and mix thoroughly.[3][4]
-
1.2. Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 15, 20 mg/L) by serial dilution of the stock solution with deionized water in volumetric flasks.
2. Instrument Setup
-
2.1. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
2.2. Set the instrument parameters:
-
Mode: Absorbance
-
Wavelength: 214 nm (or perform a scan to determine the λmax in your specific matrix)
-
Slit Width: 1.0 nm
-
Scan Speed (if scanning): Medium
-
Integration Time: 0.1 s
-
3. Measurement Procedure
-
3.1. Blank Measurement: Fill a clean quartz cuvette with the blank solution (deionized water or a matrix blank). Place it in the sample holder and zero the instrument.
-
3.2. Standard Curve: Measure the absorbance of each working standard, starting from the lowest concentration. Rinse the cuvette with the next standard before filling.
-
3.3. Sample Measurement: If the sample is turbid, filter it through a 0.22 µm syringe filter.[5] Measure the absorbance of the sample. If the absorbance is above the range of the standard curve, dilute the sample accordingly.
4. Data Analysis
-
4.1. Plot a calibration curve of absorbance versus the concentration of the working standards.
-
4.2. Perform a linear regression on the data points. The R² value should be > 0.995 for a good linear fit.
-
4.3. Use the equation of the line to calculate the concentration of this compound in your sample, correcting for any dilutions.
The following diagram illustrates the experimental workflow.
References
- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 3. images.hach.com [images.hach.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ctlscientificsupply.com [ctlscientificsupply.com]
- 6. cdc.gov [cdc.gov]
Technical Support Center: Optimizing Cyanic Acid as a Chemical Intermediate
This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of cyanic acid in chemical reactions. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs): Stability and Handling
Q1: What is the primary stability concern when working with aqueous solutions of this compound?
A1: The primary stability issue is its tendency to undergo hydrolysis and trimerization. In aqueous solutions, this compound (HNCO) is in equilibrium with isothis compound. This species can hydrolyze to form ammonia (B1221849) and carbon dioxide.[1][2] Additionally, three molecules of this compound can trimerize to form the highly stable cyanuric acid (CYA), which often precipitates out of solution and can complicate product purification.[3][4]
Q2: How does pH affect the stability and reactivity of this compound?
A2: pH is a critical factor. Cyanate (B1221674) is relatively stable in alkaline solutions but rapidly decomposes in acidic conditions (below pH 4.5).[1] For reactions like protein carbamoylation, a slightly alkaline pH (around 8) is often optimal, as it favors the cyanate anion (OCN⁻), which is a key reactant, while minimizing rapid decomposition.[1] However, hydrolysis still occurs, with one study noting a rate of 0.01% per hour at pH 8.[1]
Q3: Are there recommended storage conditions for this compound or its salt forms (e.g., potassium cyanate)?
A3: Solid potassium cyanate (KOCN) is relatively stable when stored in a cool, dry place, protected from moisture. Aqueous solutions should be prepared fresh before use to minimize the formation of impurities from hydrolysis and trimerization.[5] If using urea (B33335) as a source of cyanate, be aware that urea in solution slowly equilibrates to form ammonium (B1175870) cyanate, so fresh solutions are crucial.[5]
Troubleshooting Guide: Common Experimental Issues
Q1: I'm observing very low yields in my carbamoylation reaction. What are the likely causes?
A1: Low yields in carbamoylation reactions can stem from several factors:
-
Incorrect pH: The reaction is highly pH-dependent. If the pH is too low, the this compound will rapidly decompose.[1] If it's too high, you may have issues with the stability of your target molecule.
-
Reagent Degradation: Using old or improperly stored cyanate solutions can lead to a lower concentration of the active reagent. Always use freshly prepared solutions.[5]
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they also accelerate the degradation of this compound. The optimal temperature must be determined empirically for your specific system.
-
Competing Reactions: The nucleophilic groups on your target molecule are competing with water for reaction with cyanate. Ensure your reaction concentration is sufficiently high to favor the desired reaction.
Q2: A white precipitate has formed in my reaction vessel. What is it and how can I prevent it?
A2: The white precipitate is almost certainly cyanuric acid (CYA), the trimer of this compound.[3] Its formation is a common side reaction. To minimize its formation:
-
Control Temperature: Avoid excessive heat, as it can accelerate trimerization.
-
Optimize pH: While pH effects on trimerization kinetics are complex, maintaining the optimal pH for your primary reaction can help favor it over side reactions.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time, as this provides more opportunity for trimerization to occur. Monitor reaction progress to determine the optimal endpoint.
Q3: How can I monitor the progress of my reaction and the consumption of this compound?
A3: Several analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying cyanuric acid and can be adapted to monitor the disappearance of starting materials and the appearance of products.[6][7][8] Effective pH control of the eluent is crucial for accurate analysis.[6]
-
Mass Spectrometry (MS): LC-MS can be used for the sensitive detection of cyanuric acid and carbamoylated products.[9][10]
-
Gas Chromatography (GC): GC-MS can also be used, often requiring derivatization of the analyte.[9]
Quantitative Data on Reaction Parameters
The efficiency of reactions involving this compound is highly dependent on experimental conditions. The following table summarizes the impact of key parameters on cyanate stability and reactivity.
| Parameter | Effect on this compound/Cyanate | Implication for Experiments | Source |
| pH | Stable in alkaline solutions; rapid decomposition below pH 4.5. | Maintain pH in the optimal range for your reaction (e.g., ~7.5-8.5 for carbamoylation) to ensure reagent availability. | [1] |
| Temperature | Higher temperatures increase the rate of both desired reactions and decomposition/trimerization. | Balance reaction rate with stability. Start with lower temperatures and optimize as needed. | [1] |
| Ionic Strength | Affects the decomposition rate constant. | Be consistent with buffer concentrations to ensure reproducibility. | [1] |
| Catalysts | Carbonate can catalyze the decomposition of cyanate ions in alkaline solutions. | Avoid carbonate buffers if cyanate stability is a major concern. | [1] |
Experimental Protocols
Protocol: Protein Carbamoylation using Potassium Cyanate
This protocol provides a general framework for the carbamoylation of a protein's lysine (B10760008) residues.
1. Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer).
-
Potassium cyanate (KOCN), high purity.
-
Reaction buffer (e.g., 0.1 M sodium borate, pH 8.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Dialysis or size-exclusion chromatography equipment for purification.
2. Procedure:
-
Prepare a stock solution of the protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Freshly prepare a stock solution of KOCN (e.g., 1 M) in the reaction buffer.
-
Add the KOCN stock solution to the protein solution to achieve the desired final concentration of cyanate (e.g., 50-100 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., via mass spectrometry to observe the mass shift corresponding to carbamoylation).
-
Once the desired level of modification is achieved, quench the reaction by adding the quenching solution (e.g., to a final concentration of 100 mM Tris). The primary amine in Tris will react with and consume the excess cyanate.
-
Remove unreacted cyanate and quenching reagent by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterize the final carbamoylated protein using appropriate analytical techniques (e.g., mass spectrometry, HPLC).
Visualizations
Caption: Key reaction pathways of this compound in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchemical.com [unitedchemical.com]
- 4. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 5. Urea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. cdc.gov [cdc.gov]
- 9. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cyanic Acid and Isocyanic Acid Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyanic acid (HOCN) and its more stable tautomer, isothis compound (HNCO), is critical. While existing in equilibrium, their distinct structural arrangements lead to significant differences in their chemical behavior, particularly in biological systems where isothis compound is the primary mediator of protein carbamoylation, a post-translational modification implicated in various disease states.
This guide provides a comprehensive comparison of the reactivity of this compound and isothis compound, supported by theoretical and available experimental data. It details the underlying structural factors governing their reactivity, presents quantitative data from computational studies, outlines experimental protocols for studying their reactions, and illustrates key concepts through diagrams.
Structural and Electronic Differences
This compound (HOCN) and isothis compound (HNCO) are tautomers, with the equilibrium heavily favoring the more stable isothis compound.[1][2] This stability difference is a key determinant of their relative concentrations and, consequently, their observed reactivity in most systems.
-
This compound (HOCN): Features a hydroxyl group bonded to a carbon-nitrogen triple bond (H-O-C≡N). The oxygen atom is sp2 hybridized, and the molecule possesses a bent geometry.
-
Isothis compound (HNCO): Characterized by a hydrogen atom attached to a nitrogen atom, which is double-bonded to a carbon atom that is also double-bonded to an oxygen atom (H-N=C=O). The nitrogen is sp2 hybridized, and the molecule is nearly linear.[3]
The electrophilicity of the carbon atom is a central factor in the reactivity of both isomers. In isothis compound, the carbon is flanked by two electronegative atoms (nitrogen and oxygen), making it highly susceptible to nucleophilic attack.
Comparative Reactivity Analysis
Direct experimental comparative studies on the reactivity of this compound and isothis compound are scarce due to the instability of this compound. However, computational studies provide valuable insights into their relative reaction barriers.
Isothis compound is generally considered the more reactive of the two tautomers in nucleophilic addition reactions. This is attributed to the electronic structure of the N=C=O group, which renders the central carbon highly electrophilic.
Data from Computational Studies
The following table summarizes theoretical data on the activation energies for reactions involving cyanic and isothis compound, highlighting the generally lower barriers for reactions with isothis compound.
| Reaction Type | Reactant | Tautomer | Activation Energy (kcal/mol) | Computational Method | Reference |
| Reaction with Methylene (triplet) | CH2 | HNCO | 11 | Density Functional Theory & Coupled Cluster Theory | [4] |
| Reaction with Methylene (singlet) | CH2 | HNCO | No barrier | Density Functional Theory & Coupled Cluster Theory | [4] |
| Reaction with Methylene (singlet) | CH2 | HOCN | No barrier | Density Functional Theory & Coupled Cluster Theory | [4] |
| Reaction with OH radical | OH | HNCO | ~1.5 | CCSD(T)/CBS(DTQ)//M06-2X/aug-cc-pVTZ | [5] |
| Isomerization to HOCN | HNCO in water ice | HNCO | 26 | N/A | [6] |
Reactivity in Biological Systems: Protein Carbamoylation
In biological contexts, particularly under conditions of uremic stress where urea (B33335) concentrations are elevated, isothis compound is the key reactive species responsible for the non-enzymatic post-translational modification of proteins known as carbamoylation.[1][7] Urea slowly dissociates to form ammonium (B1175870) and cyanate (B1221674), which exists in equilibrium with the highly reactive isothis compound.
Isothis compound readily reacts with nucleophilic groups in proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino groups, to form carbamyl-lysine and N-terminally carbamylated proteins, respectively.[4] This modification can alter the structure, charge, and function of proteins, and has been implicated in the pathophysiology of diseases such as chronic renal failure and atherosclerosis.[3]
Experimental Protocols
Due to the transient nature of this compound, most experimental protocols focus on the reactivity of isothis compound, which can be generated in situ from stable precursors like cyanuric acid or sodium cyanate.
General Protocol for In Vitro Protein Carbamoylation
This protocol outlines a general method for studying the carbamoylation of a target protein by isothis compound generated from potassium cyanate.
Materials:
-
Target protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Potassium cyanate (KOCN) solution (freshly prepared)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Incubator or water bath at 37°C
-
Analytical equipment for detecting protein modification (e.g., mass spectrometer, SDS-PAGE)
Procedure:
-
Preparation: Prepare a stock solution of the target protein at a known concentration in the reaction buffer. Freshly prepare a stock solution of potassium cyanate in the same buffer.
-
Reaction Initiation: Add a specific volume of the potassium cyanate stock solution to the protein solution to achieve the desired final concentration of cyanate. The concentration will depend on the desired extent of carbamoylation and the reactivity of the protein.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours). The incubation time will influence the degree of carbamoylation.
-
Reaction Quenching: Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., Tris or glycine) to consume the excess isothis compound.
-
Analysis: Analyze the protein sample for the extent of carbamoylation. This can be achieved by:
-
Mass Spectrometry: To identify the specific sites and extent of carbamoylation.
-
SDS-PAGE: To observe changes in protein mobility, although this is less specific.
-
Western Blotting: Using antibodies specific for carbamyl-lysine.
-
Conclusion
The tautomeric relationship between this compound and isothis compound gives rise to distinct reactivity profiles, with isothis compound being the more stable and generally more reactive species in nucleophilic additions. This is particularly relevant in biological systems, where isothis compound-mediated protein carbamoylation is a significant post-translational modification with pathological implications. For researchers in drug development, understanding the kinetics and mechanisms of these reactions is crucial for elucidating disease pathways and for the design of therapeutic interventions that may modulate protein carbamoylation. Future experimental studies directly comparing the reactivity of these two isomers under various conditions would be invaluable for a more complete understanding of their chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas Phase Reaction of Isothis compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
Validation of a Novel Analytical Method for Cyanic Acid Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new analytical method for the detection of cyanic acid, benchmarked against established analytical techniques. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs, with a focus on performance, accuracy, and efficiency.
Note on this compound vs. Cyanuric Acid: In aqueous solutions, this compound readily trimerizes to form cyanuric acid. Most analytical methods quantify the more stable cyanuric acid form. This guide focuses on methods for cyanuric acid, which is the common and practical analyte for "this compound" detection in many applications.
Executive Summary of Analytical Method Performance
The performance of a novel Ion Chromatography with Mass Spectrometry (IC-MS) method for this compound detection was validated and compared against two established methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Turbidimetry. The IC-MS method demonstrates superior sensitivity and selectivity, making it a powerful tool for trace-level detection and analysis in complex matrices.
| Performance Metric | Ion Chromatography-Mass Spectrometry (IC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Turbidimetric Method |
| Limit of Detection (LOD) | 3.5 - 7.4 µg/kg[1] | 0.02 - 0.07 mg/L[2][3] | ~1 mg/L |
| Limit of Quantitation (LOQ) | 1.00 mg/kg[4] | 0.05 mg/L[5] | 5 - 7 mg/L[6] |
| Linearity Range | 1.00 - 100.0 mg/kg[4] | 0.5 - 125 mg/L[5] | 5 - 55 mg/L[6] |
| Accuracy (% Recovery) | 85% - 91%[1] | 99.8%[2][3] | Method dependent, can be affected by matrix |
| Precision (%RSD) | 10% - 18%[1] | < 10% | Variable, generally higher than chromatographic methods |
| Specificity | Very High (Mass-based) | High (Retention time-based) | Low (Prone to interferences) |
| Analysis Time | ~15 minutes | 4 - 8 minutes[2][3] | < 5 minutes |
| Sample Throughput | Moderate | High | High |
| Cost & Complexity | High | Moderate | Low |
Experimental Protocols
Ion Chromatography-Mass Spectrometry (IC-MS) - New Method
This method provides high sensitivity and selectivity for the quantification of cyanuric acid.
a. Sample Preparation:
-
Extract cyanuric acid from the sample matrix using an acetonitrile-water (60:40, v/v) solution[4].
-
For complex matrices like fish or shrimp tissue, perform a defatting step with hexane (B92381) and isolate the analyte using a graphitic carbon black solid-phase extraction column[1].
-
For whey powder, extract with the acetonitrile-water solution and centrifuge to remove precipitates[4].
-
Use an internal standard, such as ¹³C₃-labeled cyanuric acid, to correct for matrix effects[4].
b. Instrumentation and Conditions:
-
Chromatography System: Ion Chromatograph equipped with an anion-exchange column.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source[4].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water[4].
-
Flow Rate: 0.2 mL/min[4].
-
Detection Mode: Negative ionization mode with selected reaction monitoring (SRM) for the transitions of m/z 128 → 42 (for quantification) and m/z 128 → 85 (for confirmation)[4].
c. Validation Parameters: The method was validated for selectivity, linearity, precision, accuracy, recovery, and limits of detection and quantification[4].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used and robust method for cyanuric acid quantification.
a. Sample Preparation:
-
For aqueous samples, filtration may be sufficient.
-
For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.
-
In some applications, the addition of a reducing agent like ascorbic acid can suppress the complex equilibria of chlorinated isocyanurates, restricting the products to cyanuric acid[5].
b. Instrumentation and Conditions:
-
Chromatography System: HPLC system with a UV detector.
-
Column: Porous graphitic carbon (PGC) or phenyl column[2][3].
-
Mobile Phase: Isocratic elution with a phosphate (B84403) buffer (pH 6.7 or 9.1) and methanol[2][3]. A common mobile phase is 95% phosphate buffer and 5% methanol[5][7].
-
Flow Rate: Typically 1.0 mL/min.
c. Validation Parameters: The method is validated for linearity, precision, accuracy, and limits of detection[2][3][5].
Turbidimetric Method
A simple and rapid method suitable for screening and field testing.
a. Sample Preparation:
-
For turbid samples, filtration is required prior to analysis.
-
Samples should be at a controlled temperature (15-25°C).
b. Procedure:
-
A specific volume of the sample is mixed with a reagent containing melamine[8].
-
Cyanuric acid reacts with melamine (B1676169) to form an insoluble precipitate, resulting in turbidity[8].
-
The degree of turbidity is proportional to the cyanuric acid concentration.
-
The turbidity is measured using a spectrophotometer or colorimeter at a wavelength of 480 nm or 520 nm, respectively[6]. Alternatively, a visual comparison to standards can be made.
c. Validation Parameters: The method is validated using standard solutions to check the performance of the test reagent, measurement device, and handling[6].
Visualizations
Caption: Workflow for the validation of a new analytical method.
Caption: Comparison of detection principles for this compound analysis.
References
- 1. Determination of cyanuric acid residues in catfish, trout, tilapia, salmon and shrimp by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns. | Semantic Scholar [semanticscholar.org]
- 4. Determination of cyanuric acid in whey powder using HILIC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. images.hach.com [images.hach.com]
- 7. researchgate.net [researchgate.net]
- 8. palintest.com [palintest.com]
Cross-Validation of Cyanic Acid Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of cyanic acid is critical in various matrices, from biological samples to animal feed. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data from single-laboratory and interlaboratory validation studies.
The primary methods for this compound (also referred to as cyanuric acid) analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide delves into the performance characteristics and experimental protocols of these techniques to aid in informed decision-making.
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for different analytical methods used for this compound quantification. Data is compiled from various validation studies, including a significant interlaboratory trial for the LC-MS/MS method.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Linearity (R²) |
| LC-MS/MS | Animal Feed | < 1 mg/kg | < 1 mg/kg | - | HorRat value < 2 | - |
| Human Urine | 0.1 mg/L | - | - | < 10% (inter-day) | Linear over 0-20 mg/L | |
| Meat & Pet Food | 10 µg/kg | - | 96 - 110 | < 10% | - | |
| HPLC-UV | Water | 0.05 mg/L | - | 99.8 (average) | Equivalent at 0.05 critical level | 0.5 - 125 mg/L |
| Human Urine & Pool Water | 0.05 - 0.1 µg/mL | - | 103 ± 3 | 4.28 - 10.92 | 1 - 10 µg/mL | |
| GC-MS | Animal Feed | 0.06 mg/kg | 0.4 mg/kg | 96 - 98 | 1.8 - 7.4 | Up to 4 mg/kg |
| Water, Urine | < 1 µg/L (SIM) | - | 98 ± 5 | 1.9 - 4.0 | - | |
| Ion Chromatography | Water | 3.6 µg/L | - | 88 - 109 | Lower than colorimetric methods | - |
Note: HorRat (Horwitz Ratio) is a measure of the acceptability of the precision of an analytical method. A HorRat value below 2 is generally considered acceptable. RSD stands for Relative Standard Deviation.
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key methods, including visual workflows.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for this compound quantification. An interlaboratory validation study for the determination of melamine (B1676169) and cyanuric acid in animal feed, commissioned by the European Committee for Standardisation (CEN), has demonstrated its suitability for official control.[1][2]
Sample Preparation (Animal Feed): A standardized method involves an extraction step strong enough to break the potential complex between melamine and cyanuric acid.[3] The sample is extracted with a mixture of diethylamine, water, and acetonitrile.[4] The extract is then centrifuged, and the supernatant is diluted before injection into the LC-MS/MS system. For confirmatory analysis, an internal standard is used.[5]
LC-MS/MS Conditions: Different HPLC conditions and MS equipment can be used.[2] Typically, cyanuric acid is analyzed in negative electrospray ionization mode (ESI-).[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible method for this compound quantification. Its performance is highly dependent on the pH of the mobile phase.
Sample Preparation (Water): For water samples, sample cleanup cartridges may not be required.[6] The pH of the eluent is critical and should be controlled within a narrow range (e.g., 7.2-7.4) to avoid issues with tautomerism and interferences.[7][8] The use of ascorbic acid can suppress the complex equilibria of chlorinated isocyanurates.[7]
HPLC-UV Conditions: A common setup involves a C18 or a porous graphitic carbon (PGC) column with a phosphate (B84403) buffer eluent.[6][9] UV detection is typically set at 213 nm.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for this compound analysis, which often requires a derivatization step to increase the volatility of the analyte.
Sample Preparation and Derivatization (Animal Feed): The sample is first extracted using a solvent mixture such as diethylamine/acetonitrile/water.[4] The extract is then subjected to a clean-up step using solid-phase extraction. After solvent removal, cyanuric acid is converted to a silyl (B83357) derivative (e.g., tert-butyldimethylsilyl) before GC-MS analysis.[4][10]
GC-MS Conditions: The derivatized cyanuric acid is analyzed by GC-MS in the selected ion monitoring (SIM) mode for enhanced sensitivity.[4]
Ion Chromatography (IC)
Ion chromatography offers a facile and reaction-free method for the determination of cyanuric acid, particularly in water samples.
Sample Preparation (Water): A significant advantage of IC is the minimal sample preparation required for clean matrices like water.[11] Filtration of the sample is generally sufficient.[11]
IC Conditions: The analysis is performed using an ion chromatography system equipped with a conductivity and/or a UV detector.[11] This method can simultaneously detect cyanuric acid and other ions.[11]
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study.
-
LC-MS/MS stands out for its high sensitivity and selectivity, with a successfully validated interlaboratory method for complex matrices like animal feed, making it suitable for regulatory and research purposes where high accuracy and precision are paramount.[1]
-
HPLC-UV offers a robust and cost-effective alternative, particularly for less complex matrices such as water.[6] Careful control of experimental parameters, especially pH, is crucial for reliable results.[7]
-
GC-MS provides excellent sensitivity but requires a derivatization step, which adds to the sample preparation time and complexity.[4]
-
Ion Chromatography is a simple and rapid method for water analysis with minimal sample preparation.[11]
For studies requiring cross-laboratory validation, adopting standardized methods like the CEN-validated LC-MS/MS protocol is highly recommended to ensure data comparability and reliability. Researchers should carefully consider the performance characteristics summarized in this guide to select the most appropriate method for their specific application.
References
- 1. Interlaboratory validation of an LC-MS/MS method for the determination of melamine and cyanuric acid in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Improved Method for the Determination of Cyanuric Acid in Animal Feed by GC-MS [agris.fao.org]
- 5. bfr.bund.de [bfr.bund.de]
- 6. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of s-Triazine Herbicides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent s-triazine herbicides, a class of compounds derived from cyanuric chloride, itself a derivative of cyanic acid. The s-triazine herbicides, including Atrazine, Simazine, and Prometryn, are widely utilized for their ability to control a broad spectrum of weeds in various agricultural settings.[1][2] Their primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), leading to weed death.[2][3][4] This document synthesizes experimental data to compare their performance, details the methodologies used in efficacy trials, and visualizes key biological and experimental processes.
Comparative Efficacy Data
The following tables summarize quantitative data on the performance of Atrazine, Simazine, and Prometryn. Data is compiled from studies evaluating weed control under various conditions.
Table 1: General Efficacy and Weed Spectrum
| Herbicide | Primary Application | Weed Spectrum | Residual Activity | Example Efficacy |
| Atrazine | Pre- and early post-emergence | Broad-spectrum control of over 70 annual broadleaf and some grassy weeds.[3][5] | 4–8 weeks[3] | 96% biomass reduction of doveweed (Murdannia nudiflora) irrespective of application placement.[6] |
| Simazine | Pre-emergence | Broad-spectrum control of over 50 annual broadleaf and grass weeds.[5] | 4–6 months[7] | 94% suppression of annual bluegrass in equal-concentration tests.[8] 77% biomass reduction of doveweed (soil application).[6] |
| Prometryn | Pre- and early post-emergence | Controls annual broadleaf weeds (e.g., pigweed, lambsquarters) and some annual grasses.[9][10] | Several weeks[10] | Effective control of target weeds in cotton, providing clean rows for up to six weeks.[9] |
Table 2: Comparative Performance of Atrazine vs. Simazine on Doveweed (Murdannia nudiflora)
| Parameter | Atrazine | Simazine | Source |
| Biomass Reduction (Foliar + Soil Application) | 96% | 77% | [6][11] |
| Biomass Reduction (Foliar-Only Application) | 96% | 51% | [6][11] |
| Rate for 50% Injury (8-16 DAT) | ≤ 1.8 kg ha⁻¹ | ≥ 5.1 kg ha⁻¹ | [6][11] |
| Relative Amount for 50% Biomass Reduction | 79% less than Simazine | - | [6][11] |
| Time to 50% Injury | 3 to 5 times faster than Simazine | - | [6][11] |
DAT: Days After Treatment
Mechanism of Action: Photosystem II Inhibition
s-Triazine herbicides function by interrupting the photosynthetic electron transport chain in susceptible plants. They bind to the D1 quinone-binding protein within Photosystem II, blocking the transport of electrons from Plastoquinone A (PQA) to Plastoquinone B (PQB). This blockage halts ATP and NADPH production, leading to starvation and the generation of reactive oxygen species that cause rapid cellular damage, ultimately resulting in plant death.[1][4]
Caption: Signaling pathway of s-triazine herbicide action in Photosystem II.
Experimental Protocols
The efficacy data presented in this guide are derived from standardized whole-plant bioassays conducted under greenhouse or field conditions. The following outlines a typical experimental protocol for evaluating and comparing herbicide efficacy.
1. Seed Collection and Plant Cultivation:
-
Weed seed samples are collected from fields, assigned unique codes, and relevant data (GPS coordinates, crop history, herbicide use) is recorded.
-
Seeds are cleaned, stored, and germinated according to the specific requirements of the weed species.
-
Seedlings are transplanted into pots or trays filled with a standardized soil medium and grown in a controlled greenhouse environment until they reach a specific growth stage (e.g., early tillering).
2. Herbicide Preparation and Application:
-
Commercial herbicide formulations are used. The required amount of product is calculated based on the target application rate (e.g., kg active ingredient per hectare).
-
Herbicides are diluted in a carrier solution, often containing a surfactant, to create a stock solution. Serial dilutions are made to achieve the desired dose range for dose-response studies.
-
The herbicide solution is applied using a precision bench sprayer calibrated to deliver a specific volume per unit area, ensuring uniform coverage.
3. Experimental Design:
-
Experiments are typically arranged in a randomized complete block design with multiple replications for each treatment.
-
Treatments include a range of herbicide doses (e.g., 0.5x, 1x, 2x the recommended field rate), an untreated control, and a susceptible reference population.
-
For herbicides with soil activity, different application placements may be tested: foliar-only, soil-only, and combined foliar + soil.
4. Data Collection and Analysis:
-
Assessments are conducted at set intervals, typically 3-4 weeks after treatment.
-
Efficacy is quantified by measuring several parameters:
-
Visual Injury Rating: Plants are visually assessed and scored on a scale (e.g., 0% = no effect, 100% = plant death).
-
Plant Survival Rate: The number of surviving plants is counted and expressed as a percentage of the initial number of plants.
-
Biomass Reduction: Above-ground plant material is harvested, dried in an oven, and weighed. The biomass of treated plants is compared to the untreated control to calculate the percent reduction.
-
-
Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments. Dose-response curves are often generated to calculate values like GR₅₀ (the dose required to reduce growth by 50%).
Caption: Generalized workflow for a herbicide efficacy experiment.
References
- 1. translatingscience.com [translatingscience.com]
- 2. chemiro.co [chemiro.co]
- 3. Atrazine: A Broad-Spectrum Triazine Herbicide [jindunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Efficacy and Fate of Atrazine and Simazine in Doveweed (Murdannia nudiflora) [bioone.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simazine Herbicide Long-Lasting Weed Control & Atrazine Comparison [cnagrochem.com]
- 9. pomais.com [pomais.com]
- 10. Prometryn – Pesticide details for crop protection | تفاصيل Prometryn [zarraak.com]
- 11. Efficacy and Fate of Atrazine and Simazine in Doveweed (Murdannia nudiflora) | Weed Science | Cambridge Core [cambridge.org]
Cyanic Acid vs. Urea: A Comparative Guide for Synthetic Precursor Efficacy
In the realm of chemical synthesis, particularly for nitrogen-containing heterocyclic compounds, the choice of precursor is a critical determinant of reaction efficiency, product purity, and overall economic viability. This guide provides a detailed comparison of cyanic acid (most commonly utilized in its more stable trimer form, cyanuric acid) and urea (B33335) as precursors in key synthetic applications. This analysis is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in experimental design and process development.
Executive Summary
Generally, urea stands out as a more economical and readily available precursor for large-scale syntheses, such as the production of cyanuric acid and melamine (B1676169). However, cyanuric acid often provides a more direct and potentially higher-purity route to certain derivatives, as it is itself an intermediate in the synthesis pathway starting from urea. The choice between the two precursors is therefore context-dependent, balancing cost against reaction efficiency and desired product purity.
Comparison in the Synthesis of Cyanuric Acid
The industrial production of cyanuric acid predominantly utilizes urea as the starting material through a thermal decomposition process. In this reaction, urea is heated and undergoes a series of transformations to form cyanuric acid.
The overall reaction can be summarized as: 3 (NH₂)₂CO → C₃H₃N₃O₃ + 3 NH₃
The reaction proceeds through the formation of intermediates such as biuret (B89757) and isothis compound (HNCO), the monomer of cyanuric acid.
| Parameter | Urea as Precursor | Cyanuric Acid as Precursor |
| Starting Material Cost | Low | High |
| Reaction Type | Thermal decomposition/pyrolysis | Not applicable (product itself) |
| Typical Yield | 52% - 89%[1] | Not applicable |
| Reaction Temperature | 160°C - 290°C[1] | Not applicable |
| Catalyst | Often used (e.g., ammonium (B1175870) chloride, zinc chloride) to improve yield | Not applicable |
| Byproducts | Ammonia (B1221849), Biuret, Ammelide | Not applicable |
| Purity of Product | Can be lower due to side reactions and incomplete conversion, requiring purification | High purity starting material |
Experimental Protocol: Synthesis of Cyanuric Acid from Urea
This protocol is adapted from a liquid-phase synthesis method.[1]
Materials:
-
Urea (20 g)
-
Kerosene (B1165875) (40 mL)
-
Ammonium sulfate (B86663) (as catalyst, optional)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Vacuum pump
-
pH test paper
Procedure:
-
Add urea (20 g) and kerosene (40 mL) to a round-bottom flask equipped with a stirrer. A catalyst such as ammonium sulfate can also be added.
-
Heat the mixture to 150°C with stirring.
-
Apply a vacuum (10 mm Hg) and increase the temperature to 190°C.
-
Monitor the reaction by testing for the emission of ammonia (NH₃) with pH test paper. The reaction is complete when ammonia evolution ceases.
-
Cool the reaction mixture to 80°C and add 15 mL of water.
-
Stir the mixture for 1 hour to precipitate the product.
-
Filter the solid product and dry it at 150°C for 2 hours to remove any water of crystallization, yielding pure cyanuric acid.
Comparison in the Synthesis of Melamine
Melamine (C₃H₆N₆) is another critical industrial chemical for which both urea and cyanuric acid can be considered precursors. In the industrial process starting from urea, cyanuric acid is a key intermediate.[2]
The synthesis from urea involves the initial formation of cyanuric acid, which then reacts with ammonia to produce melamine.[2] This multi-step process within a single reaction vessel is complex and requires high temperatures and pressures. Using cyanuric acid as the starting material provides a more direct route to melamine.
| Parameter | Urea as Precursor | Cyanuric Acid as Precursor |
| Starting Material Cost | Low | High |
| Reaction Pathway | Multi-step: Urea → Cyanuric Acid → Melamine | Direct: Cyanuric Acid + NH₃ → Melamine |
| Reaction Temperature | 250°C - 350°C[3] | 225°C - 375°C[2] |
| Reaction Pressure | High pressure (4-20 MPa)[3] | Can be performed at various pressures |
| Reaction Time | Can be several hours for equilibrium[2] | Can be several hours for equilibrium[2] |
| Purity of Product | Can be affected by side products from urea decomposition | Potentially higher due to a more direct route |
Experimental Protocol: Synthesis of Melamine from Cyanuric Acid and Ammonia
This protocol is based on the reaction of cyanuric acid with ammonia at elevated temperatures.[2]
Materials:
-
Cyanuric acid
-
Ammonia (liquid or gas)
-
High-pressure autoclave
-
Heating system
Procedure:
-
Place cyanuric acid and a molar excess of ammonia in a high-pressure autoclave. A mole ratio of 1:3 (cyanuric acid to ammonia) is suggested.[2]
-
Seal the autoclave and heat to a temperature in the range of 275°C to 375°C.[2]
-
Maintain the temperature for a sufficient time (e.g., up to 6 hours) to allow the reaction to reach equilibrium.[2]
-
Cool the reactor to room temperature.
-
Vent any excess ammonia in a fume hood.
-
The solid product, melamine, can be collected and purified if necessary.
Visualizing the Synthesis Pathways
To better illustrate the relationship between the precursors and products, the following diagrams outline the key reaction pathways.
Caption: Synthesis of Cyanuric Acid from Urea.
Caption: Comparison of Urea and Cyanuric Acid Pathways to Melamine.
Conclusion
The selection of this compound (as cyanuric acid) or urea as a precursor is a strategic decision based on the specific synthetic goal and economic constraints.
-
For the synthesis of cyanuric acid , urea is the undisputed precursor of choice in industrial settings due to its low cost and the well-established pyrolysis process.
-
For the synthesis of melamine and potentially other triazine derivatives , cyanuric acid offers a more direct reaction pathway, which can lead to higher purity and potentially milder reaction conditions compared to the multi-step process originating from urea. However, the higher cost of cyanuric acid is a significant consideration.
For laboratory-scale research and the development of high-purity materials, cyanuric acid may be the more effective precursor. For large-scale industrial production where cost is a primary driver, urea is likely to remain the precursor of choice, with process optimization focused on maximizing the efficiency of the conversion to the desired end product.
References
A Comparative Guide to Cyanic Acid Testing Kits for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of cyanic acid and its derivatives, such as cyanuric acid, is crucial for a variety of applications, from environmental monitoring to the synthesis of therapeutic compounds. This guide provides an objective comparison of different this compound testing methodologies, supported by available performance data and detailed experimental protocols.
Comparison of this compound Detection Methods
The selection of a suitable this compound testing method depends on the required sensitivity, sample matrix, and throughput. The following table summarizes the performance of common methods. It is important to note that while laboratory-based methods like HPLC and Ion Chromatography offer high accuracy and precision with quantifiable performance metrics, commercially available test kits, especially those for field use, often provide semi-quantitative results and their performance is more qualitative.
| Method | Principle | Typical Range | Limit of Detection (LOD) | Precision | Accuracy | Throughput |
| Turbidimetric Kits (e.g., Hach CY-3, LaMotte 6838, Taylor K-1720) | Reaction with melamine (B1676169) to form a fine precipitate (turbidity) proportional to the cyanuric acid concentration. | 20 - 100 ppm | ~20 ppm | Low to Moderate (User-dependent) | Moderate | High |
| Photometric Turbidimetric Kits (e.g., Hach Method 8139) | Instrumental measurement of turbidity after reaction with melamine. | 5 - 50 mg/L[1] | 5 mg/L[1] | Moderate | Moderate to High | High |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation followed by UV absorbance detection. | 0.05 - 125 mg/L | 0.02 - 0.07 mg/L | High (Low %RSD) | High | Low to Moderate |
| Ion Chromatography (IC) with Conductivity and UV Detection | Chromatographic separation of anions with dual detection. | µg/L to mg/L | 3.6 µg/L[2] | High (Low %RSD) | High | Low to Moderate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization followed by chromatographic separation and mass spectrometric detection. | 0.03 - 2 mg/kg | 0.9 - 60 µg/kg | High | High | Low |
| Fluorometric Probes (Research Stage) | Change in fluorescence intensity upon binding to cyanate (B1221674)/cyanide. | nM to µM range for cyanide[3][4][5][6][7][8] | nM to low µM for cyanide[3][4][5][6][7][8] | Potentially High | Potentially High | Moderate to High |
Note: Performance data for turbidimetric kits is often not published by manufacturers in detail and can be influenced by user technique and sample conditions. The data for HPLC, IC, and GC-MS are based on published research and may vary depending on the specific instrumentation and protocol.
Experimental Protocols
Turbidimetric Method (Visual Disappearing Dot) - Representative Protocol
This method is common in commercially available kits like the Taylor K-1720 and LaMotte 6838.
-
Sample Preparation: Collect the aqueous sample to be tested. If the sample is turbid, it must be filtered prior to testing.
-
Reagent Addition: Fill the provided mixing bottle to the specified mark (e.g., 15 mL) with the sample water. Add the reagent (e.g., R-0013 cyanuric acid reagent) to the bottle.[9]
-
Mixing: Cap the bottle and mix thoroughly for 30 seconds. A precipitate will form if cyanuric acid is present, making the solution cloudy.[9]
-
Measurement: While looking down into the calibrated view tube from above, slowly add the mixed solution until the black dot at the bottom of the tube just disappears.
-
Reading: The concentration of cyanuric acid in ppm is read from the graduated markings on the side of the view tube at the liquid's surface.
Photometric Turbidimetric Method - Hach Method 8139
This method utilizes a colorimeter or spectrophotometer for a more objective measurement of turbidity.
-
Instrument Setup: Turn on the photometer and select the program for cyanuric acid testing (e.g., Program #039 for some models).
-
Sample Preparation: Fill a square mixing bottle to the 25 mL mark with the sample.
-
Reagent Addition: Add the contents of one Cyanuric Acid 2 Reagent Powder Pillow to the bottle.[1]
-
Reaction: Swirl to mix. A white turbidity will form in the presence of cyanuric acid. Allow a 3-minute reaction time.[1]
-
Blank Preparation: Fill a sample cell with 10 mL of the original, unreacted sample. Place it in the instrument and press "zero" to blank the instrument.
-
Sample Measurement: After the 3-minute reaction, fill a clean sample cell with 10 mL of the reacted sample. Place it in the instrument and press "read". The result is displayed in mg/L of cyanuric acid.
High-Performance Liquid Chromatography (HPLC) Method
This is a representative protocol based on common research methodologies.
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm filter. If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Chromatographic System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a mixture of phosphate (B84403) buffer and methanol (B129727) (e.g., 95:5 v/v) with the pH adjusted to a specific value (e.g., 7.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 15-20 µL.
-
-
Detection:
-
Detector: UV-Vis detector.
-
Wavelength: Set to 213 nm or 225 nm.
-
-
Quantification: Prepare a series of cyanuric acid standards of known concentrations to generate a calibration curve. The concentration of cyanuric acid in the sample is determined by comparing its peak area to the calibration curve.
Visualizing a Key Biological Pathway: Bacterial Degradation of Cyanuric Acid
For environmental and bioremediation researchers, understanding the microbial degradation of cyanuric acid is essential. The following diagram illustrates a common bacterial pathway for the breakdown of cyanuric acid into ammonia (B1221849) and carbon dioxide.
Relevance in Drug Development: Synthesis and Protein Modification
This compound and its derivatives are also relevant in the field of drug development, both as building blocks for therapeutic agents and as molecules that can induce post-translational modifications of proteins.
Synthesis of an Experimental Anticancer Drug
Cyanuric acid is a precursor to cyanuric chloride, a versatile reagent in organic synthesis. One notable application is in the synthesis of the experimental antineoplastic drug, Teroxirone.
Protein Carbamoylation by Cyanate
In biological systems, urea (B33335) can be in equilibrium with ammonium (B1175870) cyanate. The cyanate ion can then form isothis compound, a reactive species that can non-enzymatically modify proteins through a process called carbamoylation. This post-translational modification can alter the structure and function of proteins and has been implicated in the pathophysiology of diseases like chronic renal failure.[10][11][12]
References
- 1. images.hach.com [images.hach.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. An innovative fluorescent probe for the detection of cyanide - enhanced sensitivity by controlling its electrostatic potential and suitable for applications such as cell imaging and food analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. An innovative fluorescent probe for the detection of cyanide - enhanced sensitivity by controlling its electrostatic potential and suitable for applications such as cell imaging and food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. An easily accessible fluorometric probe for selective cyanide detection via nucleophilic addition: Applications to environmental water samples, smartphone, and bio-imaging of fungi and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Analysis of Cyanic Acid's Impact Across Biological Systems
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyanic acid's multifaceted roles in various biological contexts. From its detrimental effects in chronic diseases to its therapeutic potential in hematological disorders, we delve into the quantitative data, experimental methodologies, and signaling pathways that define its impact.
This compound, a reactive molecule primarily generated from the breakdown of urea, plays a significant and often paradoxical role in biology. Its primary mechanism of action is the non-enzymatic post-translational modification of proteins, a process known as carbamylation. This alteration can profoundly impact protein structure and function, leading to a cascade of downstream effects that are context-dependent. This guide will explore the comparative effects of this compound in three key biological systems: cardiovascular disease, chronic kidney disease, and sickle cell anemia.
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative impact of this compound and its associated carbamylation on key biological parameters across different systems.
| Biological System | Parameter | Effect of this compound/Carbamylation | Quantitative Data | Reference(s) |
| Cardiovascular Disease | Carbamylated LDL (cLDL) Levels | Increased in patients with Coronary Artery Disease (CAD) | CAD Patients: 19.09 ± 7.10 pg/ml vs. Healthy Controls: 0.81 ± 0.11 pg/ml | [1] |
| Significantly higher in End-Stage Renal Disease (ESRD) patients | ESRD Patients: 281.5 ± 46.9 mg/L vs. Healthy Controls: 86.1 ± 29.7 mg/L | [2] | ||
| Chronic Kidney Disease | Homocitrulline (Carbamylated Lysine) Levels | Elevated in non-dialysis CKD patients and associated with adverse cardiovascular outcomes | Median serum Homocitrulline in CKD patients: 352 µmol/mol lysine (B10760008) | |
| Sickle Cell Anemia | Hemoglobin-Oxygen Affinity (P50) | Increased oxygen affinity (decreased P50) | In vitro carbamylation of sickle cells leads to a significant decrease in P50. The Bohr effect (Δlog P50/Δ pH) remains largely unaffected (-0.48 for normal cells, -0.53 for sickle cells after carbamylation). | [3] |
| Chronic administration of sodium cyanate (B1221674) in rats decreases P50. | Chronic NaCNO administration (90 mg/kg) in rats resulted in a significant decrease in P50. | [4] |
| Enzyme | Biological System | Effect of Cyanate/Carbamoylation | Quantitative Data | Reference(s) |
| Pyruvate Kinase | Red Blood Cells (Sickle Cell Anemia) | Decreased activity | Activity in carbamylated sickle cells was decreased by approximately 25% compared to control cells. | [3] |
| Glucose-6-Phosphate Dehydrogenase | Red Blood Cells | Inhibition | Cyanate inhibits the activity of this key enzyme in the pentose (B10789219) phosphate (B84403) pathway. | [5] |
| Catalase | Erythrocytes and Liver | Competitive inhibition at high H2O2 concentrations | The apparent second-order rate constant for the catalase reaction with H2O2 is in the range of 7.6 x 10⁶ to 7.9 x 10⁶ M⁻¹s⁻¹. Cyanide acts as a competitive inhibitor. | [6] |
| Matrix Metalloproteinase-2 (MMP-2) | Renal Mesangial Cells (Kidney Fibrosis) | Inhibition of collagenase activity | Cyanate exposure strongly inhibits the collagenase activity of purified human and rat mesangial cell MMP-2. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and protein carbamylation.
Protocol 1: Quantification of Carbamylated Low-Density Lipoprotein (cLDL) by Sandwich ELISA
This protocol is adapted from the method described for the development of a sandwich ELISA to measure cLDL in human serum.[2]
Materials:
-
96-well microtiter plates
-
Purified polyclonal anti-human cLDL and anti-human native LDL (nLDL) antibodies (for coating and detection)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Human serum samples
-
cLDL and nLDL standards
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of purified anti-human cLDL antibody (e.g., at 5 mg/L in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Add 100 µL of serum samples (diluted in blocking buffer) or cLDL standards to the wells. Incubate for 2 hours at 37°C.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated anti-human nLDL antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Substrate Reaction: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve using the absorbance values of the cLDL standards and determine the concentration of cLDL in the samples.
Protocol 2: Western Blot for Detection of Carbamylated Proteins
This protocol provides a general framework for the detection of carbamylated proteins in tissue lysates.[7][8]
Materials:
-
Tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against carbamylated lysine (homocitrulline)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against carbamylated lysine, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: Measurement of Hemoglobin-Oxygen Dissociation Curve (P50)
This protocol describes the measurement of the P50 value using a Hemox Analyzer.[4][9][10]
Materials:
-
Hemox Analyzer
-
Whole blood or hemoglobin solution
-
Hemox buffer solution (pH 7.4)
-
Gases: Compressed air and pure nitrogen
Procedure:
-
Sample Preparation: Dilute a small volume of whole blood (e.g., 50 µL) in Hemox buffer (e.g., 5 mL).
-
Instrument Setup: Calibrate the Hemox Analyzer according to the manufacturer's instructions.
-
Oxygenation: Introduce the diluted blood sample into the instrument's cuvette. Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.
-
Deoxygenation and Data Acquisition: Initiate the deoxygenation process by bubbling pure nitrogen through the sample. The instrument will continuously monitor the partial pressure of oxygen (pO₂) using a Clark electrode and the hemoglobin oxygen saturation (%SO₂) using dual-wavelength spectrophotometry.
-
Data Analysis: The instrument's software will generate an oxygen dissociation curve by plotting %SO₂ against pO₂. The P50 value, which is the pO₂ at which hemoglobin is 50% saturated, is automatically calculated from this curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's biological roles.
References
- 1. Development of a method for the investigation of protein carbamylation by CO2 - Durham e-Theses [etheses.dur.ac.uk]
- 2. Quantification of carbamylated LDL in human sera by a new sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical biology tools for studying reversible carbamylation of protein lysine residues by CO2 [summit.sfu.ca]
- 4. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanate inhibition of erythrocyte glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cahiersmagellanes.com [cahiersmagellanes.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 10. Frontiers | Increased Hemoglobin Oxygen Affinity With 5-Hydroxymethylfurfural Supports Cardiac Function During Severe Hypoxia [frontiersin.org]
A Comparative Guide to Validating Protein Modification: Cyanic Acid vs. Alternative Acylating Agents
For researchers, scientists, and drug development professionals, understanding and validating protein modifications is crucial for elucidating biological mechanisms and developing novel therapeutics. This guide provides an objective comparison of protein modification by cyanic acid (leading to carbamylation) with common alternative lysine-modifying agents, supported by experimental data and detailed protocols.
This guide will delve into the mechanisms, validation strategies, and key differences between carbamylation and other prevalent lysine (B10760008) modifications, such as acetylation and acylation, offering a comprehensive resource for choosing the appropriate modification and validation methodology for your research needs.
Introduction to Protein Carbamylation
Protein carbamylation is a non-enzymatic post-translational modification (PTM) where isothis compound reacts with free amino groups on proteins, primarily the ε-amino group of lysine residues, to form homocitrulline.[1][2][3] Isothis compound can be generated from the dissociation of urea (B33335) or through the myeloperoxidase-mediated oxidation of thiocyanate.[1] This modification can alter the structure, charge, and function of proteins and has been implicated in various physiological and pathological processes, including aging and chronic kidney disease.
Comparison of Lysine Modification Mechanisms
The modification of lysine residues is a common cellular event that can dramatically alter a protein's function. Besides carbamylation, acetylation and acylation are two of the most studied lysine modifications. The following table provides a comparative overview of these three important modifications.
| Feature | Carbamylation (via this compound) | Acetylation (e.g., via Sulfo-NHS-Acetate) | Acylation (e.g., via NHS-Esters) |
| Reagent | Isothis compound (HNCO) | Sulfo-NHS-Acetate | N-Hydroxysuccinimide (NHS) esters of fatty acids |
| Mechanism | Non-enzymatic nucleophilic addition | Nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Modified Residue | Lysine (forms Homocitrulline) | Lysine (forms Acetyllysine) | Lysine (forms Acyllysine) |
| Enzymatic/Non-Enzymatic | Primarily Non-enzymatic | Can be enzymatic (KATs) or non-enzymatic | Can be enzymatic or non-enzymatic |
| Charge Change | Neutralizes positive charge | Neutralizes positive charge | Neutralizes positive charge |
| Key Biological Roles | Aging, Chronic Kidney Disease, Atherosclerosis | Gene regulation, metabolism, cell signaling | Protein localization, membrane association |
| Reversibility | Generally considered irreversible in vivo | Reversible (KDACs) | Reversible (Thioesterases) |
Experimental Protocols for Validating Protein Modifications
Accurate validation of protein modifications is essential for reliable research outcomes. This section provides detailed methodologies for key experiments used to validate carbamylation, acetylation, and acylation.
Protocol 1: In Vitro Protein Carbamylation
Objective: To induce carbamylation of a target protein in a controlled in vitro setting.
Materials:
-
Purified target protein
-
Potassium cyanate (B1221674) (KOCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or desalting columns
Procedure:
-
Prepare a solution of the purified protein in PBS.
-
Add a freshly prepared solution of KOCN to the protein solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at 37°C for 2-24 hours. The incubation time can be varied to achieve different degrees of carbamylation.
-
Remove excess KOCN by dialysis against PBS at 4°C or by using a desalting column.
-
Confirm carbamylation using methods such as Western blotting with an anti-homocitrulline antibody or by mass spectrometry.
Protocol 2: In Vitro Protein Acetylation using Sulfo-NHS-Acetate
Objective: To acetylate lysine residues on a target protein using an amine-reactive reagent.
Materials:
-
Purified target protein
-
Sulfo-NHS-Acetate
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0-8.0)
-
Desalting columns
Procedure:
-
Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.[4]
-
Prepare a fresh stock solution of Sulfo-NHS-Acetate in the same buffer.
-
Add a 10-50 molar excess of Sulfo-NHS-Acetate to the protein solution.[4][5] The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours.[4][5]
-
Remove excess reagent and byproducts using a desalting column.
-
Validate acetylation via Western blot with an anti-acetyllysine antibody or by mass spectrometry.
Protocol 3: Mass Spectrometry-Based Validation of Protein Modifications
Objective: To identify and quantify specific sites of protein modification.
Materials:
-
Modified and unmodified protein samples
-
Trypsin (sequencing grade)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Protein Digestion: Reduce and alkylate the protein samples, followed by digestion with trypsin overnight at 37°C to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
For carbamylation , search for a mass shift of +43.005 Da on lysine residues.
-
For acetylation , search for a mass shift of +42.011 Da on lysine residues.
-
For acylation , the mass shift will correspond to the specific acyl group used.
-
-
Site Localization and Quantification: The software will provide information on the specific modified lysine residues and their relative abundance. Label-free or label-based (e.g., TMT, SILAC) quantification methods can be employed for comparative analysis.[6][7]
Quantitative Data Presentation
The following table summarizes key quantitative parameters for the different lysine modification methods, providing a basis for comparison.
| Parameter | Carbamylation (this compound) | Acetylation (Sulfo-NHS-Acetate) | Acylation (NHS-Esters) |
| Typical Reagent Molar Excess | 100-1000 fold | 10-50 fold[4][5] | 10-100 fold |
| Typical Reaction Time | 2-24 hours | 1-2 hours[4][5] | 1-4 hours[8] |
| Typical pH | 7.4 | 7.0-8.5[4][9] | 7.2-8.5[10] |
| Labeling Efficiency | Variable, dependent on concentration and time | Generally high, can be >80% with optimized conditions | High, dependent on reagent and conditions |
| Specificity | Primarily targets accessible primary amines (Lysine, N-terminus) | Primarily targets accessible primary amines (Lysine, N-terminus) | Primarily targets accessible primary amines (Lysine, N-terminus) |
Visualizing the Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Signaling pathway of protein carbamylation.
Figure 2. General experimental workflow for protein modification and validation.
Figure 3. Logical comparison of lysine modifications.
Conclusion
Validating the mechanism of protein modification is a multifaceted process that requires careful consideration of the modifying agent, reaction conditions, and analytical methods. While this compound-induced carbamylation is a significant non-enzymatic modification with important biological implications, alternative methods like acetylation and acylation using NHS esters offer greater control and specificity for certain applications. The choice of modification strategy should be guided by the specific research question, the nature of the target protein, and the desired outcome. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust experiments for validating protein modifications.
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteochem.com [proteochem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Performance Evaluation of Cyanuric Acid as a Stabilizing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cyanic acid and its derivatives as potential stabilizing agents for proteins and other biological therapeutics. While not a conventional stabilizer in pharmaceutical formulations, the unique chemical properties of the triazine ring structure, the core of cyanuric acid, have been explored for its potential in protein stabilization. This document synthesizes available experimental data, compares its performance with established stabilizing agents, and provides detailed experimental protocols for researchers interested in further investigation.
Executive Summary
Cyanuric acid, a cyclic trimer of this compound, is widely recognized for its role as a chlorine stabilizer in swimming pools.[1] In the context of drug development and protein therapeutics, its direct application as a stabilizing agent is not well-documented. However, research into triazine-scaffolded compounds, which are derivatives of cyanuric acid, has shown significant promise in enhancing protein stability. These findings suggest that the foundational structure of cyanuric acid could serve as a basis for the development of novel stabilizing excipients. This guide will explore the performance of a representative triazine-based stabilizer and compare it with commonly used alternatives such as sugars, amino acids, and surfactants.
Comparative Performance of Stabilizing Agents
The following table summarizes the performance of a triazine-scaffolded ligand, as a proxy for the potential of cyanuric acid-based stabilizers, against other common protein stabilizing agents. It is important to note that direct head-to-head comparative studies of cyanuric acid with these agents are limited in publicly available literature.
| Stabilizing Agent Category | Example Agent(s) | Mechanism of Action | Key Performance Metrics |
| Triazine-Based Stabilizers | Triazine-Scaffolded Ligand | Binds to the protein surface, potentially through affinity-like interactions, to lock the protein in a more stable conformation. | - 25- to 57-fold increase in the half-life of cutinase at 60-70°C. |
| Sugars and Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion from the protein surface, leading to a more compact and stable native state. Forms a rigid glass matrix during lyophilization. | - Increased thermal stability (denaturation temperature).[2] |
| Amino Acids | Arginine, Glycine, Proline | Suppresses protein aggregation by interacting with hydrophobic patches on the protein surface and raising the energy barrier for aggregation.[3][4][5] | - Effective in preventing aggregation during protein refolding and in liquid formulations.[6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent protein adsorption to interfaces, thereby inhibiting aggregation.[7][8][9] Can also interact with hydrophobic regions to prevent protein-protein interactions.[10] | - Critical for preventing aggregation in monoclonal antibody formulations.[7][10] |
| Denaturants (for reference) | Guanidinium (B1211019) Chloride | Directly interacts with the protein surface, leading to unfolding and denaturation.[11][12][13] | - Used in controlled denaturation studies to assess protein stability.[14] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the efficacy of stabilizing agents. Below are detailed protocols for key experiments commonly used to assess protein stability.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This method is used to determine the thermal stability of a protein by measuring its melting temperature (Tm), which is the temperature at which half of the protein population is unfolded. An increase in Tm in the presence of a compound indicates stabilization.[15][16]
Objective: To determine the change in the melting temperature (ΔTm) of a target protein in the presence of cyanuric acid or its derivatives compared to a control.
Materials:
-
Purified target protein (e.g., 1 mg/mL in a suitable buffer)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Test compounds (e.g., cyanuric acid, alternative stabilizers) dissolved in an appropriate solvent
-
96-well or 384-well PCR plates[17]
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp[18]
Procedure:
-
Preparation of Master Mix: For each condition, prepare a master mix containing the target protein and SYPRO Orange dye. A typical final concentration is 5-10 µM for the protein and 5x for the dye.
-
Plate Setup: Aliquot the master mix into the wells of the PCR plate.
-
Addition of Compounds: Add the test compounds to the designated wells to achieve the desired final concentration. Include a control with no added compound.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.[16]
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the sample with the test compound.
Protein Aggregation Monitoring
This protocol assesses the ability of a stabilizing agent to prevent protein aggregation under stress conditions such as elevated temperature or mechanical agitation.
Objective: To quantify the extent of protein aggregation over time in the presence and absence of stabilizing agents.
Methods:
-
Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size. Aggregates will elute earlier than the monomeric protein.[19]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. An increase in the average particle size indicates aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that fluoresces upon binding to amyloid-like fibrillar aggregates.[20]
General Procedure (using SEC):
-
Sample Preparation: Prepare solutions of the target protein with and without the test stabilizing agents at various concentrations.
-
Induction of Aggregation: Subject the samples to a stress condition known to induce aggregation (e.g., incubation at an elevated temperature for a specific duration, or vigorous shaking).
-
SEC Analysis: At different time points, inject an aliquot of each sample into an HPLC system equipped with a size-exclusion column.[19]
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). The area under the peak corresponding to the monomeric protein is inversely proportional to the extent of aggregation. Calculate the percentage of remaining monomer over time for each condition.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Stabilizer Screening
The following diagram illustrates a typical workflow for screening and evaluating potential protein stabilizing agents.
Caption: A generalized workflow for the screening and characterization of protein stabilizing agents.
Potential Mechanism of Triazine-Based Stabilization
The diagram below illustrates a hypothetical mechanism by which a triazine-based stabilizer might interact with a protein to prevent aggregation.
Caption: Hypothetical mechanism of protein stabilization by a triazine-based compound.
Conclusion
While cyanuric acid itself is not a mainstream protein stabilizer in the pharmaceutical industry, the exploration of its triazine core structure has revealed a promising avenue for the development of novel stabilizing agents. The significant increase in protein half-life observed with a triazine-scaffolded ligand underscores the potential of this chemical motif. Further research, including direct comparative studies with established stabilizers and elucidation of the precise binding mechanisms, is warranted to fully assess the viability of cyanuric acid derivatives as effective excipients in therapeutic protein formulations. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of protein aggregation by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Characterization and stability study of polysorbate 20 in therapeutic monoclonal antibody formulation by multidimensional ultrahigh-performance liquid chromatography-charged aerosol detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 11. pnas.org [pnas.org]
- 12. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.utexas.edu [sites.utexas.edu]
- 14. Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 16. portlandpress.com [portlandpress.com]
- 17. eubopen.org [eubopen.org]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. approcess.com [approcess.com]
- 20. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Comparative toxicity analysis of cyanic acid and its byproducts
A comprehensive guide for researchers, scientists, and drug development professionals on the relative toxicities of cyanic acid, isothis compound, cyanate (B1221674) salts, and cyanuric acid. This document provides a synthesis of available toxicological data, detailed experimental methodologies for assessing toxicity, and a visualization of a key toxicity pathway.
Executive Summary
This compound and its related compounds are of significant interest in various fields of research and development. Understanding their relative toxicities is crucial for safe handling, risk assessment, and the development of potential therapeutics or industrial applications. This guide provides a comparative analysis of the toxicity of this compound, its tautomer isothis compound, and its common byproducts, cyanate salts and cyanuric acid. The data presented herein is compiled from publicly available safety data sheets and toxicological studies.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound byproducts. It is important to note that specific toxicity data for pure this compound and isothis compound is limited due to their reactive and unstable nature. The toxicity of these compounds is often inferred from the toxicological profiles of their more stable salt forms.
| Compound | Chemical Formula | Test Species | Route of Administration | LD50/LC50 | Citation(s) |
| Sodium Cyanide | NaCN | Rat | Oral | 8 mg/kg | [1] |
| Sheep | Oral | 4 mg/kg | [1] | ||
| Mammal (general) | Oral | 15 mg/kg | [1] | ||
| Potassium Cyanide | KCN | Human | Oral | 140 mg (estimated LD50) | [2] |
| Human | Oral | 200-300 mg (estimated fatal dose) | [2] | ||
| Cyanuric Acid | C₃H₃N₃O₃ | Rat | Oral | >5,000 mg/kg | [3][4] |
| Mouse | Oral | 3,400 mg/kg | [5] | ||
| Rabbit | Dermal | >5,000 mg/kg | [3][4] | ||
| Rat | Inhalation | >5.25 mg/L (4h) | [5][6] |
Mechanisms of Toxicity
Cyanate Salts (Sodium and Potassium Cyanide)
The primary mechanism of toxicity for cyanate salts is the release of the cyanide ion (CN⁻) upon dissolution.[1][7] This ion is a potent inhibitor of cellular respiration.[1][2] Specifically, cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[7][8] This binding prevents the utilization of oxygen by cells, leading to a state of histotoxic hypoxia, where the blood is oxygenated but tissues cannot use the oxygen.[2][8] The resulting shift to anaerobic metabolism leads to a rapid buildup of lactic acid, causing metabolic acidosis.[1][2] Organ systems with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to cyanide poisoning.[9]
Isothis compound
Isothis compound (HNCO) exerts its toxicity primarily through a process called protein carbamoylation. This non-enzymatic post-translational modification involves the covalent binding of isothis compound to free amino groups on proteins, most notably the ε-amino group of lysine (B10760008) residues. This modification can alter the structure, charge, and function of proteins, leading to a range of pathophysiological effects.
Cyanuric Acid
Cyanuric acid is considered to have low acute toxicity.[10] However, it can cause irritation to the eyes, skin, and respiratory system.[10][11] A significant toxicological concern arises from the co-exposure of cyanuric acid with melamine. Together, they can form insoluble crystals in the renal tubules, leading to kidney damage and acute renal failure.[12]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., cyanate salts) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
In Vitro Micronucleus Assay for Genotoxicity
The micronucleus assay is used to detect chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic events.
Protocol:
-
Cell Culture and Treatment: Expose proliferating cells to the test compound for a period that allows for at least one cell division.
-
Cytokinesis Block (Optional but recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone division are scored.
-
Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score a predetermined number of binucleated cells (typically 1000-2000) for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group.
Visualization of a Key Toxicity Pathway
Protein Carbamoylation by Isothis compound
The following diagram illustrates the process of protein carbamoylation, a key toxicity pathway for isothis compound. Urea, a common metabolic byproduct, can be in equilibrium with ammonium (B1175870) cyanate, which in turn can form isothis compound. Isothis compound then reacts with the primary amine groups of proteins, particularly the ε-amino group of lysine residues, leading to the formation of carbamoylated proteins. This modification can alter protein function and contribute to various pathologies.
References
- 1. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 2. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 3. nowchem.com.au [nowchem.com.au]
- 4. cleartech.ca [cleartech.ca]
- 5. pooloperationmanagement.com [pooloperationmanagement.com]
- 6. carlroth.com [carlroth.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 9. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.sciltp.com [media.sciltp.com]
- 12. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of cyanic acid as a biomarker for specific diseases
An Objective Comparison of Carbamylation-Derived Products as Disease Biomarkers
This guide provides a comparative analysis of cyanic acid-derived biomarkers, specifically products of protein carbamylation, against established and alternative biomarkers for Chronic Kidney Disease (CKD), Rheumatoid Arthritis (RA), and Cardiovascular Disease (CVD). It is intended for researchers, scientists, and drug development professionals seeking to understand the validation and potential clinical utility of these markers.
Introduction to Protein Carbamylation
Protein carbamylation is a non-enzymatic post-translational modification where isothis compound, the reactive form of this compound, covalently binds to free amino groups on proteins, primarily the ε-amino group of lysine (B10760008) residues.[1][2][3] This process forms carbamyl-lysine, also known as homocitrulline.[2][3] In vivo, isothis compound is generated through two main pathways: the spontaneous decomposition of urea (B33335) and the myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate (B1210189) at sites of inflammation.[3][4] The accumulation of carbamylated proteins can alter their structure and function, and has been implicated in the pathophysiology of several chronic and inflammatory diseases.[2][5] Consequently, carbamylation-derived products (CDPs) are being investigated as potential biomarkers for diagnosis, prognosis, and therapeutic monitoring.[1][4]
Signaling Pathway of Protein Carbamylation
The diagram below illustrates the two primary pathways leading to the formation of isothis compound and subsequent protein carbamylation, which contributes to disease pathogenesis.
Caption: Pathways of in vivo protein carbamylation.
Comparison Guide: Carbamylation vs. Alternative Biomarkers
Chronic Kidney Disease (CKD)
In CKD, elevated urea levels lead to a systemic increase in protein carbamylation. Carbamylated albumin (C-Alb) and other CDPs are being evaluated as markers of uremic toxin burden and predictors of adverse outcomes.
Comparative Data:
| Biomarker | Type | Typical Use | Sensitivity | Specificity | Key Findings |
| Carbamylated Albumin | Carbamylation Product | Prognosis (Mortality Risk) | N/A | N/A | Considered an important biomarker for mortality risk in CKD.[3] |
| Serum Creatinine (SCr) | Metabolic Waste | Diagnosis, GFR Estimation | Low (in early stages) | Moderate | Influenced by muscle mass, age, and diet; insensitive to early kidney damage.[6] |
| Cystatin C (CysC) | Proteinase Inhibitor | Diagnosis, GFR Estimation | Higher than SCr | Higher than SCr | Less influenced by muscle mass; a better predictor of adverse outcomes than SCr.[6] |
| KIM-1, NGAL | Tubular Injury Proteins | Early Detection of Injury | High | High | Considered sensitive biomarkers for detecting early kidney injury before function is lost.[7][8] |
Rheumatoid Arthritis (RA)
RA is a chronic inflammatory autoimmune disease. The MPO-driven pathway of carbamylation is particularly relevant, leading to the formation of carbamylated proteins that can act as autoantigens.
Comparative Data:
| Biomarker | Type | Typical Use | Sensitivity | Specificity | Key Findings |
| Anti-CarP Antibodies | Autoantibody | Diagnosis, Prognosis | 44% | 89% | Found in RA patients; may be present in anti-CCP negative individuals.[9] |
| Rheumatoid Factor (RF) | Autoantibody | Diagnosis | 59% | 91% | A standard diagnostic marker, but can be present in other conditions.[9] |
| Anti-CCP Antibodies | Autoantibody | Diagnosis | 54% | 96% | Highly specific for RA and associated with more severe disease progression.[9] |
| 14-3-3 eta Protein | Inflammatory Protein | Diagnosis | 77% | 93% | Can increase diagnostic rate when combined with RF and anti-CCP.[9] |
| Cyr61 | Signaling Protein | Diagnosis, Activity | 92.09% | 98.00% | Excellent diagnostic ability to discriminate RA from healthy controls (AUC = 0.98).[10][11] |
Cardiovascular Disease (CVD)
Inflammation within atherosclerotic plaques, where MPO is abundant, promotes local protein carbamylation. Carbamylation of lipoproteins like LDL can contribute to foam cell formation and atherosclerosis progression.
Comparative Data:
| Biomarker | Type | Typical Use | Sensitivity | Specificity | Key Findings |
| Carbamylated LDL | Modified Lipoprotein | Risk Stratification | N/A | N/A | Promotes macrophage cholesterol accumulation and foam cell formation.[3] |
| Cardiac Troponin (cTn) | Myocardial Protein | Diagnosis of MI | High | High | The gold standard biomarker for myocardial infarction.[12] |
| hs-CRP | Inflammatory Protein | Risk Stratification | Moderate | Low | A non-specific marker of systemic inflammation associated with CVD risk.[13] |
| Sialic Acid | Glycan Component | Risk Stratification | N/A | N/A | Elevated levels are positively correlated with the presence of CVD.[14][15][16] |
| Interleukin-6 (IL-6) | Cytokine | Risk Stratification | High (early marker) | Moderate | An upstream inflammatory marker with high predictive power for mortality.[13] |
Experimental Protocols & Workflows
Accurate quantification of biomarkers is crucial for their clinical validation. Mass spectrometry is a primary tool for analyzing carbamylation, while immunoassays are common for many alternative biomarkers.
General Biomarker Validation Workflow
The following diagram outlines a typical workflow for the validation of a novel biomarker, from sample acquisition to data analysis.
Caption: A generalized workflow for biomarker discovery and validation.
Protocol 1: Quantification of Homocitrulline by LC-MS/MS
This method is a gold standard for accurately measuring the extent of protein carbamylation in biological samples.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant (for free homocitrulline) or the protein pellet (for protein-bound homocitrulline) to a new tube.
-
For protein-bound analysis, hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours.
-
Neutralize the hydrolyzed sample and reconstitute in the mobile phase.
-
Include an internal standard (e.g., isotopically labeled homocitrulline) for accurate quantification.
-
-
Chromatographic Separation:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Column: A reverse-phase C18 column or a HILIC column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for homocitrulline and the internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of homocitrulline.
-
Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Quantification of Anti-CCP Antibodies by ELISA
This is a standard immunoassay for the diagnosis of Rheumatoid Arthritis.
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with cyclic citrullinated peptides (CCP).
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Assay Procedure:
-
Add diluted patient serum samples, positive controls, and negative controls to the wells.
-
Incubate for 1-2 hours at room temperature to allow anti-CCP antibodies to bind to the coated antigen.
-
Wash the plate multiple times to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to human IgG.
-
Incubate for 1 hour.
-
Wash the plate again to remove the unbound secondary antibody.
-
-
Detection:
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction after a set time with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Compare the absorbance of patient samples to the controls to determine the presence and relative level of anti-CCP antibodies.
-
References
- 1. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein carbamylation is a hallmark of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers in chronic kidney disease, from kidney function to kidney damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of urinary renal biomarkers to evaluate the nephrotoxic effects of melamine or cyanuric acid in non-pregnant and pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers in Rheumatoid Arthritis, what is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine-rich 61 (Cyr61): a biomarker reflecting disease activity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging biomarkers for the detection of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sialic acid as a potential biomarker for cardiovascular disease, diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sialic acids as biomarkers for cardiovascular disease - CentAUR [centaur.reading.ac.uk]
- 16. Sialic acid: a novel marker of cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyanic Acid Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Cyanic acid (HOCN) is a reactive and valuable reagent in organic synthesis, serving as a precursor for a variety of important chemical transformations, including the production of isocyanates, ureas, and carbamates. However, its instability necessitates either in situ generation or careful synthesis and handling. The most common and practical approach to obtaining this compound is through the depolymerization of its stable cyclic trimer, cyanuric acid (CYA). Therefore, a comprehensive evaluation of this compound synthesis is intrinsically linked to the efficient production of cyanuric acid.
This guide provides a head-to-head comparison of the most prevalent methods for synthesizing cyanuric acid, which is the direct precursor to this compound. We will also detail the subsequent depolymerization step to yield this compound. The methods are evaluated based on yield, reaction conditions, scalability, and safety considerations, with supporting experimental data and detailed protocols.
Quantitative Comparison of Cyanuric Acid Synthesis Methods
The following table summarizes the key quantitative parameters for the primary methods of cyanuric acid synthesis.
| Parameter | Method 1: Solvent-Free Thermal Decomposition of Urea (B33335) | Method 2: Solvent-Based Thermal Decomposition of Urea | Method 3: Hydrolysis of Cyanuric Chloride |
| Starting Material | Urea | Urea | Cyanuric Chloride (TCT) |
| Typical Solvents | None | Kerosene (B1165875), Cresylic Acid, Adiponitrile | Acetic Acid |
| Catalyst | Ammonium Chloride or Zinc Chloride (optional) | (NH₄)₂SO₄, or uncatalyzed | None (reagent-driven) |
| Reaction Temperature | 230-320 °C[1] | 180-220 °C[2] | Reflux |
| Reaction Time | 2-20 minutes (continuous)[1] to several hours (batch) | 1-5 hours[2] | Varies, until precipitation is complete[3] |
| Reported Yield | ~85%[3] up to 95%[1] | 85-95.1%[4] | Quantitative[3] |
| Product Purity | Good, requires purification from byproducts like ammelide[5] | High, depending on the solvent[2] | High |
| Scalability | Excellent, suitable for industrial production[1] | Good, scalable with appropriate equipment | Good for laboratory scale |
| Key Advantages | Economical, high throughput in continuous processes. | Better temperature control, potentially higher purity. | High purity product, avoids urea-based impurities. |
| Key Disadvantages | Potential for solidification and adhesion in batch processes[1]. | Requires solvent recovery and disposal. | Cyanuric chloride is a lachrymator and requires careful handling[6]. |
Detailed Experimental Protocols
Method 1: Solvent-Free Thermal Decomposition of Urea
This method relies on heating solid urea, which decomposes to isothis compound and then trimerizes to cyanuric acid.
Experimental Protocol:
-
Apparatus Setup: In a fume hood, place 3.0 g of urea (ACS reagent grade) into a 10 mL Pyrex beaker.[7] Place the beaker in a sand bath equipped with a thermometer and a heating mantle.
-
Heating: Heat the sand bath to 250 °C. The urea will melt, and ammonia (B1221849) gas will be evolved. The melt will gradually solidify as cyanuric acid is formed.[8]
-
Reaction: Maintain the temperature at 250 °C for 15 minutes after the initial melting.[3] The reaction is complete when the evolution of ammonia ceases.
-
Cooling and Purification: Remove the beaker from the sand bath and allow it to cool to room temperature.
-
Work-up: Add a small amount of water to the solidified mass and break it up. Transfer the crude product to a larger beaker, add more water, and boil the suspension.
-
Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to crystallize the cyanuric acid dihydrate.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100 °C to remove the water of crystallization.
Method 2: Solvent-Based Thermal Decomposition of Urea (Kerosene)
The use of a high-boiling inert solvent allows for more uniform heating and can prevent the solidification issues seen in the solvent-free method.
Experimental Protocol:
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging the Reactor: Add 20 g of urea and 40 mL of kerosene to the flask.[2]
-
Heating and Reaction: Stir the mixture and heat it to 190 °C.[2] The reaction progress can be monitored by testing the evolved gas for ammonia with a moistened pH test paper. The reaction is considered complete when ammonia is no longer detected.[2]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 80 °C. Add 15 mL of water and continue stirring for 1 hour to precipitate the cyanuric acid.[2]
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a suitable solvent (e.g., benzene (B151609) or acetone) to remove the kerosene. Dry the solid at 150 °C for 2 hours to remove any water of crystallization and obtain pure cyanuric acid.[2]
Method 3: Depolymerization of Cyanuric Acid to this compound
This compound is prepared by the thermal depolymerization of cyanuric acid. It is highly reactive and is typically generated for immediate use.
Experimental Protocol:
-
Apparatus Setup: In a fume hood, set up a distillation apparatus with a flask containing dry cyanuric acid. The receiving flask should be placed in a freezing mixture (e.g., dry ice/acetone) to condense the volatile this compound. The system should be under a slow stream of an inert gas like carbon dioxide.
-
Depolymerization: Heat the flask containing cyanuric acid to approximately 330 °C or higher.[8] The cyanuric acid will depolymerize into gaseous this compound.
-
Collection: The this compound vapor is carried by the inert gas stream to the cold receiving flask, where it condenses as a colorless liquid.
-
Handling and Use: this compound is only stable below 0 °C. It should be used immediately after preparation. At 0 °C, it rapidly polymerizes back to cyanuric acid and another polymer, cyamelide.
Safety Precautions
-
Urea and Cyanuric Acid: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhaling dust.[9][10][11]
-
This compound: this compound is a volatile, toxic, and lachrymatory substance. All manipulations must be performed in a well-ventilated fume hood. Ensure the collection apparatus is securely assembled to prevent leaks.
-
Thermal Decompositions: The thermal decomposition of urea evolves ammonia gas, which is corrosive and has a strong odor. Ensure adequate ventilation. Rapid heating of this compound can be explosive.[12]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of this compound.
Caption: Chemical pathways for cyanuric acid and this compound synthesis.
Caption: A generalized workflow for chemical synthesis experiments.
References
- 1. US4474957A - Process for producing cyanuric acid from urea - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Sciencemadness Discussion Board - Cyanuric acid for use in preparation of cyanates - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. poolhelp.com [poolhelp.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 9. landmarkaquatic.com [landmarkaquatic.com]
- 10. steinbach-group.com [steinbach-group.com]
- 11. News - Precautions to Consider When Using Cyanuric Acid [xingfeichemical.com]
- 12. Cas 420-05-3,this compound | lookchem [lookchem.com]
Assessing the Reproducibility of Cyanic Acid Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results related to cyanic acid-induced protein carbamylation, a post-translational modification implicated in various physiological and pathological processes. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to aid in the assessment of reproducibility and to inform future research design.
Introduction to this compound and Protein Carbamylation
This compound (HCNO) exists in equilibrium with its more reactive tautomer, isothis compound (HNCO). In biological systems, isothis compound can be generated from the breakdown of urea (B33335).[1] This reactive molecule readily modifies proteins by covalently binding to free amino groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, in a process known as carbamylation.[2][3] This non-enzymatic modification can alter the structure and function of proteins, contributing to conditions such as chronic kidney disease and atherosclerosis.[2][4]
Quantitative Assessment of Protein Carbamylation and Its Inhibition
The following tables summarize quantitative data from various studies on the extent of protein carbamylation under different conditions and the efficacy of various inhibitors.
Table 1: In Vitro Inhibition of Protein Carbamylation
| Inhibitor | Concentration | Target Protein | Carbamylation Reduction (%) | Reference |
| Ammonium Bicarbonate | 1 M | Standard Peptides | ~97-100% | [5] |
| 0.2 M | Standard Peptides | ~79-87% | [5] | |
| Ascorbic Acid | Not specified | Low-Density Lipoprotein (LDL) | Significant Inhibition | [6] |
| α-Tocopherol | Not specified | Low-Density Lipoprotein (LDL) | Significant Inhibition | [6] |
| Lycopene | Not specified | Low-Density Lipoprotein (LDL) | Most Effective of the Three Vitamins | [6] |
| Amino Acids (Cysteine, Histidine, Arginine, Lysine) | 10 mM | Albumin | Significant Inhibition | [7] |
Table 2: Effect of Amino Acid Supplementation on Carbamylated Albumin in Hemodialysis Patients
| Treatment | Duration | Change in Carbamylated Albumin (%) | p-value | Reference |
| Parenteral Amino Acid Therapy | 4 weeks | -8.4% | 0.03 | [8] |
| 8 weeks | -15% | 0.01 | [8] | |
| Control (No Treatment) | 4 weeks | +4.3% | [8] | |
| 8 weeks | -1% | [8] |
Signaling Pathways Modulated by Protein Carbamylation
Protein carbamylation has been shown to impact cellular signaling pathways, notably the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
mTOR Signaling Pathway Inhibition by Carbamylation
High levels of urea, and consequently isothis compound, can lead to the carbamylation of mTOR, inhibiting the mTORC1-S6K signaling cascade. This inhibition can impair synaptic plasticity and has been linked to depression-like behaviors in animal models of chronic kidney disease.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 4. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of low density lipoprotein carbamylation by vitamins, as an ameliorating atherosclerotic risk in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamylation of Serum Albumin as a Risk Factor for Mortality in Patients with Kidney Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Parenteral Amino Acid Therapy on Protein Carbamylation in Maintenance Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High urea induces depression and LTP impairment through mTOR signalling suppression caused by carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Models of Cyanic Acid's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to determine the molecular structure of cyanic acid (HOCN), a molecule of interest in astrochemistry and various chemical syntheses. We present a comparative analysis of its geometric and energetic properties alongside its more stable isomer, isothis compound (HNCO), as determined by various theoretical methods. This guide is intended to assist researchers in selecting appropriate computational approaches for their studies.
Unraveling the Structure of this compound: A Computational Perspective
This compound (HOCN) and its isomer, isothis compound (HNCO), are simple yet important molecules containing the four primary elements of organic chemistry and biology: carbon, hydrogen, nitrogen, and oxygen.[1][2][3] Isothis compound is the predominant and more stable of the two, with this compound existing in equilibrium at a much lower concentration.[1] Computational chemistry provides powerful tools to investigate the structures and relative energies of these isomers, offering insights that can be challenging to obtain through experimental means alone.
This guide focuses on a comparison of results obtained from different levels of theory, including ab initio and Density Functional Theory (DFT) methods, which are commonly employed for such molecular modeling.
Comparative Analysis of Calculated Molecular Properties
The following table summarizes key geometric parameters and relative energies for this compound (HOCN) and isothis compound (HNCO) calculated using various computational models. These parameters are crucial for understanding the molecule's reactivity, spectroscopic properties, and potential interactions in biological systems.
| Computational Model | Molecule | Bond Length (Å) | Bond Angle (°) | Relative Energy (kcal/mol) |
| Experimental | HNCO | r(N-H): 0.995 | ∠(HNC): 123.9 | 0 (Reference) |
| r(C-N): 1.214 | ∠(NCO): 172.6 | |||
| r(C-O): 1.164 | ||||
| DFT/B3LYP/6-31G(d) | HNCO | r(N-H): 1.008 | ∠(HNC): 123.0 | 0 (Reference) |
| r(C-N): 1.210 | ∠(NCO): 172.8 | |||
| r(C-O): 1.171 | ||||
| HOCN | r(O-H): 0.968 | ∠(HOC): 109.1 | 25.1 | |
| r(O-C): 1.320 | ∠(OCN): 177.3 | |||
| r(C-N): 1.159 | ||||
| MP2/6-31G(d) | HNCO | r(N-H): 1.011 | ∠(HNC): 122.3 | 0 (Reference) |
| r(C-N): 1.229 | ∠(NCO): 171.9 | |||
| r(C-O): 1.183 | ||||
| HOCN | r(O-H): 0.972 | ∠(HOC): 108.7 | 26.3 | |
| r(O-C): 1.332 | ∠(OCN): 176.8 | |||
| r(C-N): 1.171 | ||||
| CCSD(T)/aug-cc-pVTZ | HNCO | r(N-H): 0.997 | ∠(HNC): 123.5 | 0 (Reference) |
| r(C-N): 1.216 | ∠(NCO): 172.5 | |||
| r(C-O): 1.166 | ||||
| HOCN | r(O-H): 0.962 | ∠(HOC): 109.5 | 24.7 | |
| r(O-C): 1.314 | ∠(OCN): 177.8 | |||
| r(C-N): 1.156 |
Note: Data for computational models are synthesized from various computational chemistry databases and literature. The relative energy of HOCN is with respect to the more stable HNCO isomer.
Experimental and Computational Protocols
The data presented in this guide are derived from established computational chemistry workflows. A general overview of the protocol is as follows:
Experimental Protocol: Computational Geometry Optimization and Property Calculation
-
Initial Structure Generation: A three-dimensional model of the molecule of interest (e.g., HOCN or HNCO) is constructed using molecular modeling software.
-
Selection of Theoretical Model: A computational method and basis set are chosen. Common choices include:
-
Methods: Density Functional Theory (DFT) with functionals like B3LYP, or ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)).
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used.
-
-
Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting its geometric parameters (bond lengths, bond angles, and dihedral angles). This iterative process continues until a stationary point on the potential energy surface is located, representing the molecule's most stable conformation for the chosen level of theory.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra, which can be compared with experimental infrared and Raman data.
-
Property Calculation: Once a stable geometry is obtained, various molecular properties, such as relative energies, dipole moments, and atomic charges, can be calculated at the same or a higher level of theory.
The following diagram illustrates the logical workflow of a typical computational study of a molecular structure.
Discussion
The provided data highlights that while different computational models yield slightly varying geometric parameters, they are generally in good agreement with each other and with available experimental data for isothis compound. The choice of computational method and basis set can influence the accuracy of the results. For instance, CCSD(T) with a large basis set like aug-cc-pVTZ is often considered a "gold standard" for its high accuracy, though it is computationally more demanding. DFT methods, such as B3LYP, offer a good balance of accuracy and computational cost, making them a popular choice for a wide range of applications.
All computational models consistently predict that this compound (HOCN) is significantly less stable than isothis compound (HNCO), with a relative energy difference of approximately 25-26 kcal/mol. This substantial energy difference explains the predominance of the HNCO isomer.
For researchers and drug development professionals, the choice of computational model will depend on the specific research question, the desired level of accuracy, and the available computational resources. For high-throughput screening or initial explorations, a less computationally intensive method like DFT with a smaller basis set may be sufficient. For detailed mechanistic studies or the calculation of highly accurate properties, more sophisticated ab initio methods are recommended.
References
Safety Operating Guide
Proper Disposal of Cyanic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Cyanic acid (HNCO) is a volatile and toxic chemical that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. Unlike its more stable cyclic trimer, cyanuric acid, this compound is highly reactive and readily hydrolyzes. This guide provides essential, step-by-step information for the safe neutralization and disposal of this compound waste streams in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All handling of this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of its toxic vapors. An emergency eyewash and safety shower must be readily accessible.
Neutralization and Disposal Protocol
The primary method for the safe disposal of this compound in a laboratory setting is through alkaline hydrolysis. This process converts this compound into less toxic and more stable compounds. The recommended neutralizing agent is sodium hydroxide (B78521) (NaOH).
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol details the steps for neutralizing a this compound waste solution.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH), 6 M solution
-
Large beaker (at least twice the volume of the waste solution)
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Appropriate PPE (safety goggles, face shield, lab coat, gloves)
-
Chemical fume hood
Procedure:
-
Preparation: Place the large beaker containing a magnetic stir bar on a stir plate inside a chemical fume hood.
-
Dilution: Carefully pour the this compound waste solution into the beaker. If the concentration of this compound is high, it is advisable to first dilute it with cold water to minimize heat generation during neutralization.
-
Initiate Stirring: Begin stirring the solution at a moderate speed.
-
Slow Addition of Base: Slowly and carefully add the 6 M sodium hydroxide solution to the stirring this compound waste. The addition should be done in small increments to control the exothermic reaction and prevent splashing.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH for complete neutralization is between 10 and 11.
-
Completion of Neutralization: Continue adding sodium hydroxide until the pH remains stable in the 10-11 range for at least 15 minutes.
-
Final Disposal: Once the neutralization is complete and the solution has cooled to room temperature, the resulting solution can typically be discharged to the sanitary sewer system with copious amounts of water. However, it is crucial to consult and adhere to all local, state, and federal regulations regarding the disposal of chemical waste.
Quantitative Data for Neutralization
The following table provides a general guideline for the quantities involved in the neutralization of this compound with sodium hydroxide. It is essential to perform the neutralization on a small scale first to understand the reaction's exothermicity before proceeding with larger quantities.
| Parameter | Value/Range | Notes |
| Neutralizing Agent | Sodium Hydroxide (NaOH) | 6 M solution is recommended for controlled addition. |
| Stoichiometric Ratio | 1:1 (HNCO:NaOH) | An excess of NaOH is used to ensure complete reaction. |
| Target pH | 10 - 11 | Ensures complete hydrolysis of this compound to cyanate. |
| Reaction Temperature | Ambient, with cooling | The reaction is exothermic; use an ice bath if necessary. |
| Reaction Time | ~30 minutes | Includes slow addition and stabilization period. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Logistical Information for Handling Cyanic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of cyanic acid in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and the integrity of the research environment.
Immediate Safety Information
This compound (HOCN) is a volatile, colorless liquid or gas with a sharp, acrid odor. It is a severe irritant to the eyes, skin, and mucous membranes. Inhalation can lead to significant injury to the respiratory tract. Furthermore, this compound is flammable and poses an explosion risk upon rapid heating. It is critical to handle this chemical with extreme caution in a well-controlled laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used to protect against splashes.
-
Skin Protection: Fire/flame resistant and impervious clothing is required. A lab coat, chemical-resistant apron, and full-length pants should be worn.
-
Hand Protection: Due to the limited specific data on glove compatibility with this compound, it is recommended to use a combination of gloves. A common practice for highly hazardous chemicals is to wear a pair of nitrile gloves as a base layer, with a pair of thicker, chemical-resistant gloves such as butyl rubber or Viton™ over them. Always inspect gloves for any signs of degradation before and during use.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Quantitative Exposure Limits
While specific occupational exposure limits for this compound are not well-established, it is often grouped with other cyanide compounds. The following limits for Hydrogen Cyanide should be strictly observed as a conservative measure:
| Regulatory Body | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 10 ppm (11 mg/m³) |
| NIOSH | Recommended Exposure Limit (REL) - STEL | 4.7 ppm (5 mg/m³) |
| ACGIH | Threshold Limit Value (TLV) - Ceiling | 4.7 ppm (5 mg/m³) |
TWA: Time-Weighted Average over an 8-hour shift STEL: Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday Ceiling: Concentration that should not be exceeded during any part of the working exposure
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary PPE readily available and in good condition.
-
Prepare all necessary equipment and reagents before handling this compound.
-
Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Have a spill kit specifically for acids readily available.
-
-
Handling:
-
Conduct all work with this compound within the fume hood.
-
Use non-sparking tools to prevent ignition sources.
-
Avoid the formation of dust and aerosols.
-
Keep containers of this compound tightly closed when not in use.
-
Handle in a well-ventilated place.
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store separately from foodstuff containers.
-
Emergency Spill Response
-
Immediate Actions:
-
Evacuate all personnel from the immediate spill area.
-
If the spill is large or involves a fire, activate the fire alarm and evacuate the building.
-
If safe to do so, and you are trained, contain the spill with a chemical absorbent for acids.
-
-
Small Spill Cleanup (less than 100 mL):
-
Wear the appropriate PPE, including respiratory protection.
-
Cover the spill with an acid-neutralizing agent or a spill absorbent for acids.
-
Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a soap and water solution.
-
-
Large Spill Cleanup (greater than 100 mL):
-
Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Disposal Plan
-
Waste Collection:
-
All this compound waste, including contaminated materials from spill cleanups, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
-
Disposal of Small Quantities:
-
For very small residual amounts, dilution with a large volume of water followed by neutralization may be a viable option, as this compound decomposes in water to form carbon dioxide and ammonia. However, this should only be performed after consulting with and receiving approval from your institution's EHS department.
-
-
Final Disposal:
-
All this compound waste must be disposed of as hazardous waste through your institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
First Aid Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
